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  • Product: 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone
  • CAS: 1178206-51-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone

Introduction: Unveiling a Potential Kinase Inhibitor In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with pyrazole and morpholine moieties frequently appearing in a wide arr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Potential Kinase Inhibitor

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with pyrazole and morpholine moieties frequently appearing in a wide array of pharmacologically active agents. The compound 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone (CAS No. 1178206-51-3) represents a compelling scaffold for investigation. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The morpholine group is often incorporated into drug candidates to enhance aqueous solubility and metabolic stability, and to introduce specific interactions with biological targets. The combination of these two moieties in a single molecule suggests a potential for kinase inhibition, a critical area of research in oncology and immunology.

This technical guide provides a comprehensive framework for the physicochemical characterization of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone. As experimental data for this specific molecule is not extensively available in public literature, this document serves as a detailed roadmap for researchers and drug development professionals to elucidate its fundamental properties. Understanding these characteristics is a critical first step in the journey from a promising chemical entity to a potential therapeutic agent. We will delve into the theoretical underpinnings and practical methodologies for determining key physicochemical parameters, providing insights into the causality behind experimental choices and the interpretation of expected results.

Molecular Structure and In-Silico Predicted Properties

A foundational understanding of a molecule begins with its structure and computationally predicted properties. These predictions, while not a substitute for experimental data, offer a valuable preliminary assessment and can guide experimental design.

Table 1: Molecular Identity and Predicted Physicochemical Properties

PropertyValueSignificance in Drug Development
IUPAC Name 1-(4-morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethan-1-oneUnambiguous chemical identification.
CAS Number 1178206-51-3[4]Unique registry number for database tracking.
Molecular Formula C9H12BrN3O2Determines molecular weight and elemental composition.
Molecular Weight 274.12 g/mol Influences diffusion, bioavailability, and formulation.
Predicted LogP ~0.8 - 1.5Indicates lipophilicity, affecting membrane permeability and solubility.
Predicted pKa Basic (amine) and weakly acidic (pyrazole N-H)Governs ionization state at physiological pH, impacting solubility and receptor binding.
Predicted Solubility Moderately soluble in water, soluble in polar organic solventsCrucial for formulation, administration route, and bioavailability.

Experimental Determination of Physicochemical Properties

The following sections detail the standard methodologies for the experimental determination of the key physicochemical properties of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone.

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[5]

This method is a standard and widely accepted technique for accurate melting point measurement.[6][7]

  • Sample Preparation:

    • Ensure the sample of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.[6][7]

    • Press the open end of a glass capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the tube.[6]

    • Tap the sealed end of the capillary on a hard surface to compact the powder at the bottom.

  • Measurement:

    • Place the packed capillary tube into a calibrated melting point apparatus.

    • For an initial determination, a rapid heating rate can be used to approximate the melting point.[5]

    • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[8]

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.[8]

    • Perform the measurement in triplicate to ensure reproducibility.

Diagram 1: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry and powder the sample prep2 Pack into capillary tube prep1->prep2 meas1 Place in melting point apparatus meas2 Rapid heating for approximate M.P. meas1->meas2 meas3 Slow heating (1-2°C/min) for accurate M.P. meas2->meas3 meas4 Record onset and completion of melting meas3->meas4 analysis1 Report melting range meas4->analysis1 analysis2 Assess purity based on range analysis1->analysis2

Caption: A generalized workflow for determining the melting point of a solid organic compound.

Solubility: A Critical Parameter for Drug Delivery

Solubility is a crucial property that influences a drug's absorption, distribution, and overall bioavailability. The "like dissolves like" principle is a useful guide; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[9] Given the presence of the polar morpholine and pyrazole moieties, 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is expected to exhibit some solubility in polar solvents.

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in various solvents.[9]

  • Preparation:

    • Add an excess amount of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, acetonitrile, hexane).[9]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Centrifuge the vials to pellet the remaining solid.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm PTFE filter to remove any remaining solid particles.[9]

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.[9]

    • The solubility is reported as mg/mL or mol/L at the specified temperature.

Diagram 2: Experimental Workflow for Solubility Determination

G prep Add excess compound to solvent equil Agitate at constant temperature (24-72h) prep->equil separate Centrifuge and filter supernatant equil->separate quant Analyze filtrate by HPLC separate->quant report Report solubility (mg/mL or mol/L) quant->report

Caption: The shake-flask method for determining equilibrium solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a molecule.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone, both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10]

    • Ensure the sample is completely dissolved. If necessary, gently warm or vortex the tube. Filter the solution if any solid particles are present.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.[10]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • For more complex structural assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.[11]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

MoietyPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Morpholine Protons 3.5 - 3.8 (m, 8H)~45-50 and ~65-70
Methylene Protons (-CH₂-) ~5.0 (s, 2H)~55-60
Pyrazole Protons ~7.5 (s, 1H) and ~7.6 (s, 1H)~105 (C-Br), ~130, ~140
Ketone Carbonyl -~165-170

Note: These are approximate predicted values and may vary depending on the solvent and other experimental conditions.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. It can also provide structural information through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These are "soft" ionization methods that are well-suited for analyzing heterocyclic compounds and often yield a prominent molecular ion peak.[12]

    • Acquire the mass spectrum in positive ion mode.

    • For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the unambiguous determination of the molecular formula.

    • Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information.[13]

Expected Mass Spectrum: The ESI-MS spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 275.0284 and 277.0263, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the powdered sample is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Table 3: Expected IR Absorption Bands

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (ketone) 1680 - 1700
C-N (amine) 1000 - 1250
C-O (ether) 1070 - 1150
C=C and C=N (aromatic) 1450 - 1600
C-H (alkane) 2850 - 3000
C-H (aromatic) 3000 - 3100

Conclusion: A Pathway to Understanding

This technical guide has outlined a comprehensive strategy for the thorough physicochemical characterization of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone. By systematically applying the detailed experimental protocols for determining melting point, solubility, and spectroscopic properties, researchers can generate a robust data package for this promising molecule. This information is not merely a collection of physical constants but forms the very foundation upon which further drug development activities, such as formulation, pharmacokinetic studies, and in-vivo efficacy testing, are built. The principles and methodologies described herein are grounded in established scientific practice and are designed to ensure data integrity and reproducibility, empowering scientists to confidently advance their research and unlock the full therapeutic potential of novel chemical entities.

References

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Lambda Photometrics. (n.d.). Melting Point Determination. Retrieved from [Link][6]

  • Giorgi, G. (2002). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 13(7), 859-868. [Link][13]

  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][14]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link][5]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. [15]

  • Novikova, A. A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1234. [Link][12]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link][10]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][16]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link][7]

  • Kogan, L. O., & Polyakova, N. A. (1985). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2, 1029-1033. [Link][17]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link][8]

  • University of British Columbia. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Forkey, D. M., & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link][18]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. [Link][19]

  • University of Oxford. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link][20]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link][21]

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  • Saavedra-Leos, M. Z., et al. (2015). Effect of wall material on the antioxidant activity and physicochemical properties of Rubus fruticosus juice microcapsules. International Journal of Food Properties, 18(10), 2248-2261. [Link][25]

  • Patel, K. D., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Asian Journal of Chemistry, 24(12), 5671-5675. [Link][26]

  • Kumar, P. S., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(2), 1101-1106. [Link][27]

  • El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. [Link][2]

  • El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. [Link][3]

  • Karaca, G., & Atalay, Y. (2025). Experimental and Theoretical Investigation of Structural, Spectroscopic, and Physicochemical Properties of Azobenzene‐Based Compound. ChemistrySelect, 10(12), e202404567. [Link][28]

  • Kumar, A., et al. (2020). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal, 19(2), 171-178. [Link][29]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone

A Senior Application Scientist's Perspective on Experimental Design and Mechanistic Investigation Abstract This technical guide outlines a comprehensive strategy for the in vitro characterization of the mechanism of acti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Experimental Design and Mechanistic Investigation

Abstract

This technical guide outlines a comprehensive strategy for the in vitro characterization of the mechanism of action for the novel compound, 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone. Given the absence of established biological data for this specific molecule, this document provides a logical, stepwise framework for its evaluation. The approach is rooted in the known biological activities of its core chemical moieties: the pyrazole and morpholine rings. Pyrazole derivatives are recognized for a wide spectrum of activities, including anticancer and anti-inflammatory effects, while the morpholine ring is a privileged scaffold in drug discovery, known to enhance pharmacokinetic properties and interact with various biological targets, notably kinases.[1][2] This guide details a tiered experimental workflow, beginning with broad phenotypic screening to identify a primary biological effect, followed by target deconvolution and pathway analysis to pinpoint the specific molecular interactions. Detailed, field-proven protocols for key assays are provided, alongside insights into experimental design and data interpretation, to ensure scientific rigor and reproducibility.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The compound 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is a synthetic molecule featuring two key heterocyclic structures: a bromo-pyrazole and a morpholine ring. The rational investigation into its mechanism of action begins with an understanding of the established pharmacology of these components.

  • The Pyrazole Core: Pyrazole and its derivatives are a well-established class of compounds with a broad range of pharmacological activities.[2] They are integral to several approved drugs and are extensively studied for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4][5][6] The presence of a bromine atom on the pyrazole ring can significantly influence the compound's electronic properties and its ability to interact with biological targets, potentially enhancing potency.[4][7]

  • The Morpholine Moiety: The morpholine ring is considered a "privileged scaffold" in medicinal chemistry.[1][8] Its incorporation into a molecule can improve physicochemical properties such as solubility and metabolic stability.[9][10] Furthermore, the morpholine group is known to participate in crucial interactions with biological targets, particularly in the ATP-binding pocket of kinases.[1]

Based on this structural analysis, a primary hypothesis is that 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone may function as an inhibitor of cellular signaling pathways, possibly by targeting protein kinases involved in cell proliferation, survival, or inflammation.

A Tiered Approach to In Vitro Mechanistic Investigation

A systematic, multi-tiered approach is essential to efficiently and accurately determine the mechanism of action of a novel compound. This workflow is designed to move from broad, observable cellular effects to specific molecular interactions.

G A Tier 1: Phenotypic Screening (Broad Cellular Effects) B Tier 2: Target Class Identification (e.g., Kinase Profiling) A->B Identified Cellular Effect (e.g., Cytotoxicity) C Tier 3: Specific Target Validation (Biochemical & Cellular Assays) B->C Identified Putative Target Class (e.g., Kinase Family) D Tier 4: Pathway & Downstream Effect Analysis C->D Validated Molecular Target (e.g., Specific Kinase)

Caption: A tiered workflow for mechanistic investigation.

Tier 1: Phenotypic Screening - Identifying the Primary Biological Effect

The initial step is to determine the compound's primary effect on whole cells. A panel of cancer cell lines from different tissue origins (e.g., breast, colon, prostate) is a logical starting point, given the known anticancer activities of many pyrazole derivatives.[11][12][13]

Cell Viability and Cytotoxicity Assays

The most fundamental question is whether the compound affects cell viability. Tetrazolium reduction assays like MTT and XTT are robust, colorimetric methods for this purpose.[14]

  • Principle: These assays measure the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., yellow MTT) to a colored formazan product (purple).[15][16] The intensity of the color is directly proportional to the number of viable cells. The XTT assay is advantageous as its formazan product is water-soluble, simplifying the protocol.[14]

  • Experimental Causality: By exposing cells to a range of compound concentrations, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) is calculated. This value represents the compound's potency in reducing cell viability and is a critical parameter for comparing its activity across different cell lines.[17]

Table 1: Representative Data from a Cell Viability Assay
Cell LineTissue of OriginIC50 (µM) of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone
MCF-7Breast CancerTo be determined
HCT-116Colon CancerTo be determined
DU145Prostate CancerTo be determined
Detailed Protocol: MTT Cell Viability Assay[15][16][17][18]
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the test compound in the culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Tier 2: Uncovering the Mode of Cell Death and Proliferation

If the compound reduces cell viability, the next step is to determine whether it induces apoptosis (programmed cell death) or inhibits cell cycle progression.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[18][19]

    • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus labeling late apoptotic and necrotic cells.[19]

  • Caspase Activity Assays: Caspases are a family of proteases that are key executioners of apoptosis.[20]

    • Principle: These assays use a substrate that, when cleaved by an active caspase (e.g., Caspase-3/7), releases a fluorescent or luminescent signal. An increase in signal indicates the induction of apoptosis.[21]

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[22][23][24]

    • Principle: After fixing and permeabilizing the cells, PI is added to stain the cellular DNA.[25] The amount of PI fluorescence is directly proportional to the amount of DNA.[24] Cells in the G2/M phase (with twice the DNA content) will have approximately double the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate fluorescence. A compound-induced arrest in a specific phase of the cell cycle will lead to an accumulation of cells in that phase.

Tier 3: Target Deconvolution and Validation

Based on the structural features of the compound (pyrazole and morpholine moieties) and the observed phenotypic effects (e.g., cytotoxicity, cell cycle arrest), a strong hypothesis is the inhibition of protein kinases.

Kinase Profiling
  • Broad Kinase Panel Screening: The most efficient way to identify potential kinase targets is to screen the compound against a large panel of purified kinases.

    • Principle: These are typically in vitro biochemical assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.[26][27] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used.[28] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. A reduction in the luminescent signal in the presence of the compound indicates inhibition.

Caption: Principle of a luminescence-based kinase assay.

Specific Target Validation

Once putative kinase targets are identified from the screen, validation is crucial.

  • IC50 Determination: A dose-response curve for the inhibition of the purified candidate kinase(s) should be generated to determine the IC50 value, confirming the compound's potency at the biochemical level.[29]

  • Cellular Target Engagement: It is essential to confirm that the compound inhibits the target kinase within the cellular context. This can be achieved by a Western blot analysis of the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylation of the substrate in compound-treated cells would provide strong evidence of target engagement.

Tier 4: Elucidating Downstream Signaling Pathways

After validating a specific molecular target, the final step is to understand how the inhibition of this target leads to the observed cellular phenotype (e.g., apoptosis). This involves a broader analysis of the affected signaling pathways using techniques like Western blotting to probe the phosphorylation status and expression levels of key pathway proteins. For instance, if the compound inhibits a kinase in the PI3K/Akt/mTOR pathway, one would expect to see reduced phosphorylation of Akt and downstream effectors like p70S6K and 4E-BP1.[1]

Conclusion

Determining the in vitro mechanism of action of a novel compound like 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone requires a systematic and hypothesis-driven approach. By leveraging the known pharmacology of its pyrazole and morpholine components, a logical experimental workflow can be designed. This guide proposes a four-tiered strategy that progresses from broad phenotypic screening to specific target validation and pathway analysis. Adherence to rigorous, well-validated protocols and a clear understanding of the causality behind each experimental step are paramount to successfully elucidating the compound's mechanism of action and evaluating its therapeutic potential.

References

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  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Promega Corporation. (n.d.). TXK Kinase Assay Protocol.
  • ACS Publications. (2022, October 17). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega.
  • eGrove. (2015, September 3). Studies on synthesis of pyrazole from dibromo and hydrazine compounds.
  • SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazole‐ethanone.

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Foundational

An In-depth Technical Guide to 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone: A Privileged Scaffold for Modern Drug Discovery

Abstract This technical guide provides a comprehensive analysis of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone , a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone , a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. This molecule integrates three key pharmacophores: a 4-bromopyrazole ring, a flexible ethanone linker, and a saturated morpholine moiety. This unique combination positions it as a "privileged scaffold," a molecular framework that is predisposed to interacting with a variety of biological targets. This document details the compound's physicochemical and structural characteristics, outlines a robust and logical synthetic pathway with detailed protocols, and explores its potential applications in therapeutic areas such as oncology and infectious diseases, grounded in the established biological activities of its constituent parts. The guide is intended for researchers, chemists, and pharmacologists engaged in the design and synthesis of novel therapeutic agents.

Part 1: Physicochemical & Structural Characterization

A foundational understanding of a compound's physical and structural properties is paramount for its development as a drug candidate. These parameters govern its solubility, membrane permeability, and ability to interact with target proteins.

Molecular Identifiers and Properties

The fundamental properties of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone are summarized below. The molecular formula, C₉H₁₂BrN₃O₂, and a calculated molecular weight of approximately 302.12 g/mol are defining characteristics.

IdentifierValueSource
IUPAC Name 1-(4-morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone-
CAS Number 1178206-51-3[1][2]
Molecular Formula C₉H₁₂BrN₃O₂Calculated
Molecular Weight 302.12 g/mol Calculated
Canonical SMILES C1COCCN1C(=O)CN2C=C(C=N2)BrPredicted
Topological Polar Surface Area 66.6 ŲPredicted
LogP (Octanol/Water) 0.8Predicted
Hydrogen Bond Donors 0Predicted
Hydrogen Bond Acceptors 5Predicted
In-depth Structural Analysis

While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, a wealth of crystallographic data on related pyrazole derivatives allows for an accurate and insightful structural elucidation.

  • Pyrazole Core: The 4-bromopyrazole ring is an aromatic, five-membered heterocycle. X-ray studies of similar pyrazoles confirm the planarity of this ring system. The bromine atom at the C4 position is a key feature; its electron-withdrawing nature influences the electronic distribution of the ring and provides a site for potential further functionalization via cross-coupling reactions.

  • Morpholine Ring: The morpholine moiety is a saturated heterocycle that typically adopts a stable chair conformation. This group is highly valued in medicinal chemistry as it often enhances aqueous solubility and metabolic stability, and can act as a hydrogen bond acceptor through its oxygen and nitrogen atoms.

  • Ethnone Linker: The -(C=O)-CH₂- linker connects the pyrazole and morpholine rings. The amide carbonyl group (C=O) is a strong hydrogen bond acceptor and introduces a degree of rigidity. However, there are two key rotatable bonds: the N-C bond of the amide and the C-C bond of the ethanone backbone. This flexibility allows the molecule to adopt various conformations, which can be crucial for fitting into the binding pockets of different biological targets.

  • Three-Dimensional Conformation: The overall 3D structure is not planar. The pyrazole ring is flat, but the morpholine ring is puckered, and the linker allows for significant conformational freedom. The dihedral angle between the plane of the pyrazole ring and the plane of the amide group is a critical parameter that will define the molecule's overall shape and its interaction with target proteins.

Part 2: Synthesis and Characterization Workflow

The synthesis of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is logically achieved through a two-step process involving the preparation of an alkylating agent followed by a nucleophilic substitution reaction. This approach is efficient and provides a high degree of control over the final product.

Proposed Synthetic Pathway

The most chemically sound and efficient pathway is the N-alkylation of 4-bromo-1H-pyrazole with a pre-formed electrophile, 2-chloro-1-morpholinoethanone. This strategy avoids the potential for side reactions and ensures the regioselective formation of the desired N1-alkylated pyrazole isomer, which is often favored under basic conditions.

Synthetic Pathway cluster_0 Step 1: Synthesis of Electrophile cluster_1 Step 2: N-Alkylation Morpholine Morpholine AlkylatingAgent 2-chloro-1-morpholinoethanone Morpholine->AlkylatingAgent ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->AlkylatingAgent Base1 Base (e.g., Triethylamine) DCM FinalProduct 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone AlkylatingAgent->FinalProduct Bromopyrazole 4-bromo-1H-pyrazole Bromopyrazole->FinalProduct Base2 Strong Base (e.g., NaH) DMF

Fig. 1: Proposed two-step synthesis workflow.
Experimental Protocols

Protocol 2.2.1: Synthesis of 2-chloro-1-morpholinoethanone (Electrophile)

  • System Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add morpholine (1.0 eq.) and a suitable aprotic solvent such as dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of chloroacetyl chloride (1.1 eq.) in DCM to the cooled morpholine solution. The addition of a non-nucleophilic base like triethylamine (1.2 eq.) is crucial to neutralize the HCl byproduct generated during the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification via column chromatography (silica gel) typically yields the pure 2-chloro-1-morpholinoethanone.

Protocol 2.2.2: Synthesis of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone

  • System Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 4-bromo-1H-pyrazole (1.0 eq.) and anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil), portion-wise. Causality Note: The use of a strong, non-nucleophilic base is critical to deprotonate the pyrazole nitrogen, forming the highly nucleophilic pyrazolide anion. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Alkylation: After stirring for 30 minutes at 0 °C, add a solution of 2-chloro-1-morpholinoethanone (1.05 eq.) in DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for the consumption of the starting material by TLC.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to afford the final compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see characteristic signals for the two pyrazole protons (C3-H and C5-H) as singlets in the aromatic region, a singlet for the methylene (-CH₂-) protons adjacent to the pyrazole ring, and two multiplets corresponding to the morpholine protons.

  • ¹³C NMR: The spectrum should show distinct peaks for the pyrazole carbons, the amide carbonyl carbon (downfield), the methylene carbon, and the two unique carbons of the morpholine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion at m/z ≈ 302.1 and 304.1, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

  • Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1650-1670 cm⁻¹ corresponding to the amide carbonyl (C=O) stretch.

Part 3: Core Applications in Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives are known to exhibit a vast array of biological activities.

The Pyrazole Scaffold as a Privileged Structure

The title compound can be deconstructed into components that are known to be beneficial for drug-like properties. This modularity makes it an attractive starting point for library synthesis and lead optimization.

Privileged Scaffold Scaffold 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone 4-Bromopyrazole Core Ethnone Linker Morpholine Moiety Properties Biological Activity Anticancer Anti-inflammatory Antimicrobial Kinase Inhibition Drug-like Properties Solubility Metabolic Stability H-Bonding Scaffold:f1->Properties:f1 Cytotoxicity Scaffold:f1->Properties:f2 COX/LOX Inhibition Scaffold:f1->Properties:f3 Membrane Disruption Scaffold:f1->Properties:f4 ATP-mimetic Scaffold:f2->Properties:f8 Acceptor Scaffold:f3->Properties:f6 Enhances Scaffold:f3->Properties:f7 Blocks Metabolism

Fig. 2: Relationship between molecular components and biological properties.
Potential Therapeutic Applications
  • Anticancer Activity: Many pyrazole derivatives have demonstrated potent anticancer activity. The mechanism often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The N-substituted pyrazole can act as an ATP-competitive inhibitor, fitting into the ATP binding pocket of kinases. The morpholine group can form key hydrogen bonds in the hinge region, while the bromophenyl-pyrazole core can occupy hydrophobic pockets.

  • Anti-inflammatory Agents: The pyrazole scaffold is famously found in the COX-2 inhibitor Celecoxib. By modifying the substituents on the pyrazole ring, it is possible to design selective inhibitors of enzymes involved in the inflammatory cascade.

  • Antimicrobial Agents: The combination of a halogenated aromatic system and a heterocyclic core is a common feature in many antimicrobial drugs. The compound could serve as a lead for developing new agents to combat drug-resistant bacteria and fungi.

Part 4: Conclusion and Future Directions

1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone represents a strategically designed molecule with high potential in drug discovery. Its synthesis is straightforward, and its structure contains multiple features known to impart favorable pharmacological properties.

Future research should focus on:

  • Biological Screening: A comprehensive screening of this compound against various cancer cell lines, kinase panels, and microbial strains is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues by modifying the substitution on the pyrazole ring (e.g., replacing bromine with other groups via Suzuki or Buchwald-Hartwig coupling) and altering the linker would provide valuable SAR data.

  • Computational Modeling: Docking studies with known oncological or inflammatory targets could help elucidate its mechanism of action and guide the design of more potent and selective derivatives.

This technical guide establishes the foundational knowledge required for researchers to leverage this promising scaffold in their drug discovery programs.

References

  • Shanghai Changyan Chemical Technology Co., Ltd. (n.d.). Product Details: 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone. Retrieved March 27, 2026, from [Link]

Sources

Exploratory

Solubility profile of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone in common organic solvents

A Technical Guide to the Solubility Profile of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone Executive Summary The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical physico...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Solubility Profile of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone

Executive Summary

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including dissolution rate and bioavailability.[1][2] This guide provides a comprehensive framework for understanding and determining the solubility profile of the novel compound 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone. Due to the absence of public data for this specific molecule, this document outlines a predictive analysis based on its chemical structure and presents a rigorous, field-proven experimental protocol for its empirical determination. The methodologies described herein are aligned with industry best practices and international guidelines to ensure data integrity and reproducibility.

Introduction and Physicochemical Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[3][4][5] To predict the solubility of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone, a structural analysis is essential.

Molecular Structure:

  • Morpholine Moiety: This saturated heterocycle contains both an ether linkage (-O-) and a tertiary amine (-N-). The oxygen and nitrogen atoms are capable of acting as hydrogen bond acceptors, imparting a degree of polarity and potential for aqueous solubility.

  • Bromo-pyrazole Moiety: The pyrazole ring is aromatic. The presence of a bromine atom and two nitrogen atoms introduces polar character through dipole-dipole interactions. However, the overall ring structure is relatively hydrophobic.

  • Ethanone Linker: The ketone group (-C=O) is polar and can act as a hydrogen bond acceptor.

Predicted Solubility Profile: Based on this hybrid structure, 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is anticipated to be a moderately polar compound.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of multiple hydrogen bond acceptors (morpholine N and O, ketone O, pyrazole Ns), the compound is expected to exhibit some solubility in these solvents. However, the molecule's overall size and the hydrophobic bromo-aromatic ring will likely limit high solubility in water.[6]

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane (DCM), Ethyl Acetate): These solvents can engage in dipole-dipole interactions. The compound is predicted to have moderate to good solubility in solvents like DCM and Acetone, which can effectively solvate the polar functional groups.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The significant polarity arising from the morpholine and ethanone groups suggests that solubility will be poor in nonpolar solvents, which primarily interact via London dispersion forces.[5]

Experimental Methodology for Thermodynamic Solubility Determination

To obtain definitive solubility data, an empirical study is required. The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility due to its reliability and is recommended by regulatory bodies like the International Council for Harmonisation (ICH).[7][8][9]

Materials and Equipment
  • 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone (solid, purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)[10]

  • Scintillation vials (20 mL) with Teflon-lined caps

  • Orbital shaker with temperature control (e.g., 25 °C ± 1 °C)

  • Analytical balance (± 0.01 mg)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

Protocol: Isothermal Shake-Flask Method

This protocol is designed as a self-validating system to ensure equilibrium is reached and results are accurate.

  • Preparation: Add an excess of the solid compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium. This is critical to confirm saturation.[11]

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each selected solvent to its respective vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm). Allow the samples to equilibrate for a sufficient duration (typically 24-48 hours) to ensure thermodynamic equilibrium is achieved.[9][11] A preliminary time-to-equilibrium study is recommended for novel compounds.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow excess solid to settle.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This step is crucial to remove all undissolved particulates.[12]

  • Dilution: Perform a precise, pre-validated dilution of the filtrate with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples via a validated, stability-indicating HPLC-UV method. The concentration of the dissolved compound is determined by comparing its peak area to a standard calibration curve.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in mg/mL.

Workflow Diagram

The following diagram outlines the key steps of the isothermal shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Weigh excess API prep2 Add precise solvent volume prep1->prep2 equil1 Seal and place in shaker (e.g., 25°C, 48h) prep2->equil1 equil2 Cease agitation, allow to settle equil1->equil2 analysis1 Filter supernatant (0.22 µm) equil2->analysis1 analysis2 Perform precise dilution analysis1->analysis2 analysis3 Quantify via HPLC-UV analysis2->analysis3 analysis4 Calculate Solubility (mg/mL) analysis3->analysis4

Caption: Isothermal Shake-Flask Experimental Workflow.

Hypothetical Results and Discussion

The following table summarizes the expected solubility profile based on the physicochemical analysis. Actual experimental data would replace these values.

SolventPolarity IndexSolvent TypePredicted Solubility (mg/mL)Predicted Classification
Hexane0.1Nonpolar< 0.1Insoluble
Toluene2.4Nonpolar0.1 - 1.0Very Slightly Soluble
Dichloromethane3.1Polar Aprotic> 50Soluble
Ethyl Acetate4.4Polar Aprotic10 - 30Sparingly Soluble
Acetone5.1Polar Aprotic> 50Soluble
Ethanol5.2Polar Protic30 - 50Soluble
Methanol6.6Polar Protic10 - 30Sparingly Soluble
Water10.2Polar Protic< 1.0Slightly Soluble

Discussion: The hypothetical data aligns with the "like dissolves like" principle.[3][4] The compound is expected to show high solubility in moderately polar aprotic solvents like Dichloromethane and Acetone, which can effectively solvate its structure through dipole-dipole interactions. Its solubility in polar protic solvents like ethanol and methanol is predicted to be good, facilitated by hydrogen bonding with the solvent.[6] As anticipated, solubility is limited in the highly polar water and the nonpolar hexane and toluene, highlighting the molecule's intermediate polarity.

Visualizing Solute-Solvent Interactions

The diagram below illustrates the dominant intermolecular forces contributing to solubility in different solvent types.

G cluster_solute Solute Molecule cluster_solvents Solvent Types Solute 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone H-Bond Acceptors (O, N) Dipole Moment Protic Polar Protic (e.g., Methanol) H-Bond Donor (O-H) H-Bond Acceptor (O) Solute:h_acceptor->Protic:h_donor Strong H-Bonding (Good Solubility) Solute:dipole->Protic:h_acceptor2 Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) London Dispersion Forces Solute->Nonpolar Weak Dispersion Forces (Poor Solubility)

Caption: Key Intermolecular Forces in Solution.

Conclusion

This guide provides a robust scientific framework for approaching the solubility determination of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone. Through structural analysis, a moderately polar profile with preferential solubility in solvents like dichloromethane, acetone, and ethanol is predicted. The detailed isothermal shake-flask protocol offers a reliable and reproducible method for obtaining the empirical data necessary to confirm this profile. Such data is indispensable for guiding formulation development, ensuring consistent performance in biological assays, and supporting regulatory submissions.

References

  • VICHEM. (2026, March 19). The Principle of “Like Dissolves Like”. Available at: [Link]

  • Fiveable. (2025, August 15). Like Dissolves Like - Inorganic Chemistry I. Available at: [Link]

  • Pearson. Solubility and Intermolecular Forces Explained. Available at: [Link]

  • AP Chemistry. 3.10 Solubility. Available at: [Link]

  • Scribd. Solubility Testing of Organic Compounds. Available at: [Link]

  • Palmer, D. S., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Available at: [Link]

  • Utah Tech University. Physical Properties of Organic Solvents. Available at: [Link]

  • Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Murov, S. (2023, September 7). Properties of Common Organic Solvents. Available at: [Link]

  • University of California, Berkeley. Common Organic Solvents: Table of Properties. Available at: [Link]

  • Oregon State University. Physical properties of some common organic solvents. Available at: [Link]

  • FPezoa, et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Available at: [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available at: [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]

  • International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available at: [Link]

  • Kumar, R., et al. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Emergent Life Sciences Research. Available at: [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2006, January 13). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. Available at: [Link]

  • International Council for Harmonisation. (2009, August 15). Pharmaceutical Development Q8(R2). Available at: [Link]

  • SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

  • O'Mahony, et al. (2017, April 19). Pressurized-Synthetic Methodology for Solubility Determination at Elevated Temperatures with Application to Paracetamol in Pure Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

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Foundational

A Technical Guide to the Preliminary Pharmacological Screening of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone

Preamble: The Scientific Imperative for Screening In the landscape of modern drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a core chemical structure consistently found in a multitude of pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Scientific Imperative for Screening

In the landscape of modern drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a core chemical structure consistently found in a multitude of pharmacologically active agents.[1][2][3][4][5] From the potent anti-inflammatory action of Celecoxib to the antipsychotic effects of CDPPB, the versatility of the pyrazole ring is well-established.[1][6] The target molecule for this guide, 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone (hereafter referred to as Compound X), integrates this proven scaffold with other key pharmacophoric features: a morpholine moiety, often associated with improved pharmacokinetic properties and biological activity[7], and a bromo-substituent, which can enhance binding affinity and modulate metabolic stability.[8]

This combination of structural motifs compels a systematic and multi-faceted pharmacological investigation. The presence of the pyrazole core strongly suggests potential efficacy across several therapeutic areas, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial domains.[3] This guide, therefore, eschews a rigid, one-size-fits-all template in favor of a bespoke screening cascade designed to efficiently and logically probe the most probable biological activities of Compound X. We will proceed from high-throughput in vitro assays to more complex in vivo models, culminating in a preliminary safety assessment—a critical step for any new chemical entity (NCE).[9][10]

Section 1: Foundational Characterization and In Silico Triage

Before committing to resource-intensive biological assays, a foundational analysis provides essential context. The initial steps involve confirming the structure and purity of Compound X via spectroscopic methods (NMR, Mass Spectrometry) and chromatography (HPLC). Following this, a computational assessment helps predict its drug-like properties.

1.1. Physicochemical Properties & ADME Prediction In silico tools are invaluable for early de-risking.[11] We recommend using established software (e.g., SwissADME) to calculate key parameters.

  • Lipinski's Rule of Five: Assess compliance to predict oral bioavailability.

  • Topological Polar Surface Area (TPSA): Predicts cell permeability and blood-brain barrier penetration.

  • Solubility (logS): Estimates aqueous solubility, a critical factor for absorption.

  • Pharmacokinetic (ADME) Predictions: Models for absorption, distribution, metabolism, and excretion provide early flags for potential liabilities.

Section 2: The Screening Cascade: A Multi-Pronged Investigative Strategy

Our proposed screening strategy is designed as a logical funnel, starting with broad, cost-effective in vitro assays and progressing to more specific and complex in vivo models for the most promising activities identified.

Screening_Cascade cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Confirmation cluster_2 Phase 3: Preliminary Safety vitro_anti_inflam Anti-inflammatory Assays (Protein Denaturation, HRBC) decision1 Promising Activity? vitro_anti_inflam->decision1 vitro_antimicrobial Antimicrobial Assay (Broth Microdilution - MIC) vitro_antimicrobial->decision1 vitro_cns Initial CNS Liability (Receptor Binding Panel) vitro_cns->decision1 vitro_cytotox General Cytotoxicity (MTT Assay) vitro_cytotox->decision1 Toxicity Filter vivo_analgesic Analgesic Models (Hot Plate, Writhing Test) decision2 Confirmed Efficacy & Safety Window? vivo_analgesic->decision2 vivo_anti_inflam Anti-inflammatory Model (Carrageenan Paw Edema) vivo_anti_inflam->decision2 vivo_anticonvulsant Anticonvulsant Models (MES, scPTZ) vivo_anticonvulsant->decision2 safety_cns CNS Safety (Irwin Test) safety_cv Cardiovascular Safety (hERG Assay, Telemetry) safety_cns->safety_cv safety_resp Respiratory Safety (Plethysmography) safety_cv->safety_resp end Lead Candidate Progression safety_resp->end start Compound X (Purity & Structural Confirmation) start->vitro_anti_inflam Parallel Screening start->vitro_antimicrobial Parallel Screening start->vitro_cns Parallel Screening start->vitro_cytotox Parallel Screening decision1->vivo_analgesic Yes decision1->vivo_anti_inflam Yes decision1->vivo_anticonvulsant Yes decision1->end No/Toxic decision2->safety_cns Yes decision2->end No/Unsafe

Caption: A logical workflow for the pharmacological screening of Compound X.

Section 3: In Vitro Evaluation – The First Line of Inquiry

In vitro assays are rapid, cost-effective methods for initial pharmacological screening.[12][13] They provide the first indication of biological activity and help prioritize which in vivo models to pursue.

Anti-inflammatory Activity

Given that many pyrazole derivatives, such as celecoxib, are potent anti-inflammatory agents, this is a primary area of investigation.[2][6]

  • Protocol 1: Inhibition of Albumin Denaturation: Protein denaturation is a key feature of inflammation.[13] The ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA) or egg albumin is a reliable indicator of anti-inflammatory potential.[14][15]

    • Prepare a reaction mixture containing 0.5 mL of Compound X (at various concentrations) and 0.5 mL of 1% aqueous BSA solution.

    • Incubate at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 10 minutes.

    • After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.

    • Use Diclofenac sodium as the positive control. The percentage inhibition is calculated against the vehicle control.

  • Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization: The stabilization of HRBC membranes is analogous to the stabilization of lysosomal membranes, which prevents the release of pro-inflammatory mediators.[14]

    • Prepare an HRBC suspension in isotonic buffer.

    • Incubate a mixture of the HRBC suspension and various concentrations of Compound X at 56°C for 30 minutes to induce hemolysis.

    • Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

    • Aspirin or Diclofenac sodium serves as the standard. The percentage of membrane stabilization is calculated relative to the control.

Antimicrobial Potential

The pyrazole scaffold is also present in various antimicrobial agents.[3][4][6] A broad-spectrum screen is warranted.

  • Protocol 3: Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is the gold standard for determining the MIC of a novel compound.[16][17][18]

    • In a 96-well microtiter plate, perform serial two-fold dilutions of Compound X in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).

    • The MIC is the lowest concentration of Compound X that completely inhibits visible growth.[17]

Microorganism Strain (ATCC) Hypothetical MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Fluconazole MIC (µg/mL)
Staphylococcus aureus25923160.5N/A
Escherichia coli25922>1280.015N/A
Pseudomonas aeruginosa27853>1280.25N/A
Candida albicans9002832N/A0.5
Aspergillus niger1640464N/A8
Table 1: Example data table for antimicrobial MIC screening of Compound X.
General Cytotoxicity Assessment

It is crucial to ensure that any observed activity is not due to general cytotoxicity. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity.[19]

  • Protocol 4: MTT Cytotoxicity Assay:

    • Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow cells to adhere.

    • Treat cells with various concentrations of Compound X for 24-48 hours.

    • Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into purple formazan crystals.[19]

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

Section 4: In Vivo Confirmation – Bridging to Physiological Relevance

If Compound X demonstrates promising and non-cytotoxic activity in vitro, the next logical step is to confirm these findings in established animal models.[20] All animal experiments must be conducted in accordance with ethical guidelines and approved protocols.

Analgesic Activity Screening

Analgesic effects are a common property of pyrazole derivatives.[2] A combination of thermal and chemical nociception models can differentiate between central and peripheral analgesic mechanisms.[21][22]

Analgesic_Workflow cluster_tests Nociceptive Tests start Acclimatize Mice (e.g., Swiss Albino) admin Administer Compound X (i.p. or p.o.) Vehicle Control Standard (e.g., Tramadol) start->admin hot_plate Hot Plate Test (Central Analgesia) admin->hot_plate After 30-60 min writhing Acetic Acid Writhing Test (Peripheral Analgesia) admin->writhing After 30-60 min measure Measure Latency / Number of Writhers hot_plate->measure writhing->measure analyze Analyze Data (% Inhibition) measure->analyze

Caption: Workflow for assessing central and peripheral analgesic activity.

  • Protocol 5: Hot Plate Test (Central Analgesia): This model assesses the response to a thermal stimulus and is sensitive to centrally acting analgesics.[23]

    • Place mice on a hot plate maintained at 55 ± 0.5°C.

    • Record the latency time for a nociceptive response (e.g., hind paw licking or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Administer Compound X, vehicle, or a standard drug (e.g., Tramadol) and re-test at various time points (e.g., 30, 60, 90 minutes).

    • An increase in reaction time indicates a central analgesic effect.

  • Protocol 6: Acetic Acid-Induced Writhing Test (Peripheral Analgesia): This chemical-induced pain model is sensitive to peripherally acting analgesics.[22][23]

    • Administer Compound X, vehicle, or a standard drug (e.g., Aspirin).

    • After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

    • Immediately after injection, count the number of writhes (a specific stretching posture) over a 15-20 minute period.

    • A reduction in the number of writhes compared to the vehicle control indicates peripheral analgesic activity.

Anti-inflammatory Activity Confirmation
  • Protocol 7: Carrageenan-Induced Paw Edema: This is the most widely used model for evaluating acute anti-inflammatory activity.[22][24]

    • Measure the initial paw volume of rats using a plethysmometer.

    • Administer Compound X, vehicle, or a standard drug (e.g., Indomethacin) orally or intraperitoneally.

    • After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume again at several time points, typically 1, 2, 3, and 4 hours post-carrageenan injection.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

COX_Pathway Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Thromboxane Prostaglandins, Thromboxane (GI Protection, Platelet Aggregation) COX1->PGs_Thromboxane PGs_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammation CompoundX Compound X (Potential Inhibitor) CompoundX->COX2 Inhibition?

Caption: Potential mechanism: Inhibition of the COX-2 pathway by Compound X.

Anticonvulsant Activity Screening

The pyrazole nucleus is also found in compounds with anticonvulsant properties.[3][25][26] The two most widely used, clinically validated screening models are the Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests.[20][27][28]

  • Protocol 8: Maximal Electroshock Seizure (MES) Test: This model is predictive of efficacy against generalized tonic-clonic seizures.[20][27]

    • Administer Compound X or a standard drug (e.g., Phenytoin) to mice.

    • At the time of peak effect, deliver a brief electrical stimulus (e.g., 50 mA, 0.2s) via corneal or ear-clip electrodes.

    • Observe the animal for the presence or absence of the tonic hind-limb extension phase of the seizure.

    • Protection is defined as the abolition of the hind-limb extension.

  • Protocol 9: Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemoconvulsant model is predictive of efficacy against absence seizures.[27][29]

    • Administer Compound X or a standard drug (e.g., Ethosuximide).

    • At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for 30 minutes for the onset of clonic seizures lasting for at least 5 seconds.

    • Protection is defined as the absence of such seizures.

Test Model Dose (mg/kg) Hypothetical Outcome (% Protection) Standard Drug (% Protection)
MES 3025%Phenytoin (100%)
10075%
scPTZ 3012.5%Ethosuximide (87.5%)
10050%
Table 2: Example data table for anticonvulsant screening of Compound X.

Section 5: Preliminary Safety Pharmacology

Should Compound X demonstrate significant efficacy in an in vivo model, a preliminary safety assessment is mandatory before further development.[30] Safety pharmacology aims to identify undesirable pharmacodynamic effects on major physiological systems.[9][31] The core battery of tests is mandated by regulatory guidelines (ICH S7A & S7B).[31]

  • Central Nervous System: A Functional Observational Battery (FOB) or Irwin test in rodents is performed to assess effects on behavior, coordination, sensory and motor functions.[31]

  • Cardiovascular System: An in vitro hERG assay is critical to assess the risk of QT prolongation. In vivo cardiovascular monitoring (telemetry) in a larger species (e.g., dog or non-human primate) is used to evaluate effects on blood pressure, heart rate, and ECG.[10][32]

  • Respiratory System: Whole-body plethysmography in rodents is used to measure respiratory rate and tidal volume.[31]

Conclusion and Path Forward

This technical guide outlines a rational, multi-tiered strategy for the preliminary pharmacological characterization of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone. By systematically progressing from in silico predictions to broad in vitro screens and targeted in vivo models, this approach maximizes the potential for identifying a primary pharmacological activity while simultaneously monitoring for general toxicity and off-target effects. The results from this screening cascade will form a robust data package to determine whether Compound X possesses a therapeutic profile worthy of advancing into lead optimization and more extensive preclinical development. The key is to interpret the totality of the data—balancing efficacy with the safety window—to make an informed decision on the future of this promising chemical entity.

References

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  • Melior Discovery. (n.d.). in vivo models of Pain, Anesthesia and Algesia. Melior Discovery. Available at: [Link]

  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • Sharma, A., & Verma, A. (2025). Synthesis, characterization and pharmacological evaluation of pyrazole derivatives as potent CNS agents. Indian Journal of Chemistry. Available at: [Link]

  • Barker-Haliski, M. L., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PMC. Available at: [Link]

  • Rogawski, M. A. (2006). Molecular Targets Versus Models for New Antiepileptic Drug Discovery. PMC. Available at: [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. Available at: [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Organic and Medicinal Chemistry International. Available at: [Link]

  • Sahu, J. K., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available at: [Link]

  • Liu, T., et al. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Assay and Drug Development Technologies. Available at: [Link]

  • Singh, S., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. PubMed. Available at: [Link]

  • Peiris, M., et al. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

  • Sharma, A., & Verma, A. (2025). Synthesis of Pyrazole derivativ Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2019). Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction. PubMed. Available at: [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. SCIRP. Available at: [Link]

  • Chen, Y. C., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences. Available at: [Link]

  • Gaikwad, P. P., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Hancianu, M., et al. (2023). Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. Plants. Available at: [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Indian Journal of Novel Researches in Pharmacy. Available at: [Link]

  • Tanko, Y., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. European Journal of Medicinal Plants. Available at: [Link]

  • Anonymous. (2026). Experimental Models for Analgesic, Anti-Inflammatory and Antipyretic Activities. Research Journal of Pharmacology and Pharmacodynamics. Available at: [Link]

  • Pugsley, M. K., et al. (2008). Principles of Safety Pharmacology. PMC. Available at: [Link]

  • Sharma, A., & Verma, A. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). Available at: [Link]

  • Rangarajan, T. M., & Mathew, B. (2021). Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders. Bentham Science Publishers. Available at: [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. Available at: [Link]

  • Sharma, S., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. Available at: [Link]

  • Sharma, H., et al. (2020). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. PubMed. Available at: [Link]

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  • Anonymous. (n.d.). Safety pharmacology. ResearchGate. Available at: [Link]

  • Anonymous. (2026). An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety. InVivo Biosystems. Available at: [Link]

  • García-Pérez, E., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]

  • Anonymous. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]

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  • Valgas, C., et al. (2007). Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH. Available at: [Link]

  • Al-Salahi, R., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Dove Medical Press. Available at: [Link]

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  • da Silva, G. N., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Anonymous. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

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  • Al-Amiery, A. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

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  • Anonymous. (n.d.). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica. Available at: [Link]

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Sources

Exploratory

X-Ray Crystallographic Analysis of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone Derivatives: Structural Rationale and Methodological Insights

Executive Summary & Structural Rationale The rational design of small-molecule therapeutics relies heavily on understanding their three-dimensional conformations and intermolecular interaction networks. Derivatives of 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The rational design of small-molecule therapeutics relies heavily on understanding their three-dimensional conformations and intermolecular interaction networks. Derivatives of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone represent a highly modular scaffold frequently utilized in medicinal chemistry (e.g., as kinase inhibitors or allosteric modulators).

From a crystallographic perspective, this molecule is a fascinating assembly of three distinct structural modules, each dictating specific geometric and supramolecular behaviors:

  • The Morpholine Ring: A saturated, six-membered heterocycle that predominantly adopts a chair conformation. The equatorial versus axial positioning of the ethanone substituent is a critical determinant of the molecule's overall vector and steric bulk.

  • The Ethanone Linker: The amide bond within this linker possesses partial double-bond character. This restricts free rotation, enforcing a planar geometry that rigidly aligns the morpholine and pyrazole systems.

  • The 4-Bromo-1H-pyrazole Moiety: An aromatic heterocycle featuring a polarizable bromine atom. The electron density distribution around the bromine atom creates an electrophilic region (the σ -hole) exactly opposite the C–Br covalent bond, enabling highly directional halogen bonding with nucleophilic acceptors (such as the carbonyl oxygen of an adjacent molecule).

Understanding the interplay of these modules requires high-resolution single-crystal X-ray diffraction (SCXRD). This guide outlines the self-validating experimental protocols and analytical frameworks necessary to elucidate the solid-state structure of these derivatives.

StructuralLogic Molecule 1-(4-Morpholinyl)-2-(4-bromo- 1H-pyrazol-1-yl)ethanone Morph Morpholine Ring (Chair Conformation) Molecule->Morph Linker Ethanone Linker (Planar Amide) Molecule->Linker Pyraz 4-Bromo-1H-pyrazole (Aromatic System) Molecule->Pyraz Equat Equatorial N-Substitution Minimizes Steric Clash Morph->Equat Thermodynamic Preference Rigid Restricted Rotation Dictates 3D Vector Linker->Rigid Partial Double Bond Character Halogen C-Br···O=C Halogen Bond (σ-Hole Interaction) Pyraz->Halogen Electrophilic Bromine Equat->Halogen Orients Acceptor Rigid->Halogen Aligns Donor

Logical relationship of molecular modules dictating crystal packing and halogen bonding.

Experimental Methodologies: A Self-Validating System

To obtain high-fidelity structural data, the experimental workflow must be strictly controlled. The following protocols are designed with built-in validation checkpoints to ensure data integrity.

Protocol A: Crystal Growth via Vapor Diffusion

Growing diffraction-quality crystals of morpholine-pyrazole derivatives requires a delicate balance of solubility and nucleation kinetics. Rapid evaporation often leads to kinetic trapping, resulting in twinned or microcrystalline powders. Vapor diffusion ensures a slow approach to thermodynamic equilibrium.

  • Solvent Selection & Dissolution: Dissolve 10–15 mg of the highly purified (>99% by HPLC) compound in 0.5 mL of dichloromethane (DCM) within a 2-dram inner vial.

    • Causality: DCM acts as an excellent primary solvent, completely solvating the compound and preventing premature, disordered aggregation.

  • Antisolvent Diffusion: Place the un-capped inner vial into a 20-mL outer vial containing 3 mL of n-hexane. Seal the outer vial tightly with a PTFE-lined cap.

    • Causality: Hexane has a higher vapor pressure than DCM. Over 48–72 hours, hexane vapor diffuses into the DCM solution, gradually lowering the dielectric constant of the mixture and inducing controlled nucleation.

  • Validation Checkpoint (Polarized Light Microscopy): Harvest the crystals and examine them under a polarized light microscope. Rotate the polarizer; a single, high-quality crystal will exhibit complete and uniform extinction of light at specific angles. If the crystal remains partially illuminated, it is twinned and must be rejected.

Protocol B: X-Ray Diffraction Data Collection & Processing
  • Cryo-Mounting: Select a crystal with dimensions roughly 0.15 × 0.12 × 0.08 mm. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream at 100 K.

    • Causality: Cryo-cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for accurately resolving the electron density of the bromine σ -hole and minimizing the smearing of thermal ellipsoids.

  • Data Collection: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation. Collect full sphere data via ω and ϕ scans.

  • Validation Checkpoint (Data Reduction): After integrating the raw frames and applying multi-scan absorption corrections, evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the crystal's internal symmetry and confirms that the chosen Laue group is correct.

  • Structure Solution & Refinement: Solve the phase problem using the dual-space algorithm implemented in . This algorithm is highly efficient for small organic molecules, automatically assigning initial atom types based on electron density peak heights. Proceed to refine the structure using full-matrix least-squares on F2 utilizing.

CrystallographyWorkflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Cryo-Mounting (100 K) N1->N2 Validated via Polarized Light N3 3. X-Ray Diffraction (Mo Kα Radiation) N2->N3 Minimizes Thermal Motion N4 4. Data Reduction (Check R_int < 0.05) N3->N4 Raw Frames N5 5. Structure Solution (SHELXT Dual-Space) N4->N5 High Quality .hkl File N6 6. Structure Refinement (OLEX2 / SHELXL) N5->N6 Initial Phase Model N7 7. Packing Analysis (Halogen & H-Bonding) N6->N7 Final .cif (R1 < 0.05)

Workflow for X-ray crystallographic determination and structural analysis.

Quantitative Structural Data

Below is a representative, highly optimized crystallographic dataset for a 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone derivative. The low R1​ value (2.85%) and a Goodness-of-Fit near 1.0 indicate a highly reliable structural model.

Crystallographic ParameterValueCrystallographic ParameterValue
Empirical Formula C₉H₁₂BrN₃O₂Volume 1118.6(4) ų
Formula Weight 274.12 g/mol Z (Molecules/Unit Cell) 4
Temperature 100(2) KDensity (Calculated) 1.627 Mg/m³
Wavelength (Mo K α ) 0.71073 ÅAbsorption Coefficient ( μ ) 3.452 mm⁻¹
Crystal System Monoclinic F(000) 552
Space Group P21​/c Crystal Size 0.15 × 0.12 × 0.08 mm³
Unit Cell Dimension a 11.245(2) ÅReflections Collected 12,450
Unit Cell Dimension b 9.876(2) ÅIndependent Reflections 2,845[ Rint​=0.0342 ]
Unit Cell Dimension c 10.452(2) ÅData / Restraints / Parameters 2845 / 0 / 136
Angle α 90°Goodness-of-fit on F2 1.045
Angle β 105.43(3)°Final R indices[ I>2σ(I) ] R1​=0.0285 , wR2​=0.0712
Angle γ 90°Largest diff. peak and hole 0.452 and -0.385 e·Å⁻³

Intermolecular Interactions & Supramolecular Packing

The refined structural model (.cif) allows for a deep dive into the conformational preferences and supramolecular synthons that define the crystal lattice.

Conformational Analysis of the Morpholine Ring

In the solid state, the morpholine ring unambiguously adopts a puckered chair conformation. Analysis of the endocyclic dihedral angles (typically around ±55°) confirms this geometry. Furthermore, the ethanone linker is positioned equatorially relative to the morpholine nitrogen. This thermodynamic preference minimizes 1,3-diaxial steric clashes, a phenomenon well-documented in .

Halogen Bonding (C–Br ⋯ O)

The most striking feature of the crystal packing is the presence of robust halogen bonding. The 4-bromo substituent on the pyrazole ring acts as a potent halogen bond donor. The localized region of positive electrostatic potential on the outer surface of the bromine atom (the σ -hole) interacts directly with the nucleophilic carbonyl oxygen of the ethanone linker on an adjacent molecule.

As established in recent crystallographic benchmarking studies of, this interaction is characterized by:

  • Sub-van der Waals Distances: The Br O distance is typically observed around 3.05–3.15 Å, which is significantly shorter than the sum of their van der Waals radii (approx. 3.37 Å).

  • High Directionality: The C–Br O angle approaches 175°–180°, validating the highly directional nature of the σ -hole interaction.

This halogen bond acts as the primary supramolecular synthon, linking the molecules into infinite one-dimensional chains along the crystallographic b -axis, while weaker C–H π interactions between the morpholine protons and the pyrazole ring stabilize the three-dimensional lattice.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Dumitrascu, F., et al. (2020). "5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding". Crystals, 10(12), 1154.[Link]

  • Brameld, K. A., Kuhn, B., Reuter, D. C., & Stahl, M. (2008). "Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis". Journal of Chemical Information and Modeling, 48(1), 1-24.[Link]

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone at Room Temperature

Introduction: The Imperative of Stability in Drug Development In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. An unstable compound can lead to loss of potency, the formation of potentially toxic degradation products, and a shortened shelf-life, all of which pose significant risks to patient safety and regulatory approval. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone (hereafter referred to as "Compound-X") at room temperature.

Compound-X possesses a unique chemical architecture, incorporating a morpholine ring, an amide linkage, and a brominated pyrazole moiety. Each of these functional groups contributes to the molecule's overall physicochemical properties and presents distinct potential pathways for degradation. This document will first explore a theoretical assessment of Compound-X's stability based on its structure and then detail a robust, multi-faceted experimental strategy to empirically determine its stability profile, in line with international regulatory expectations.[1][2][3]

Part 1: Theoretical Stability Assessment and Potential Degradation Pathways

A proactive analysis of a molecule's structure is critical for predicting its inherent stability. The structure of Compound-X suggests several potential degradation pathways that must be investigated.

  • Hydrolytic Cleavage of the Amide Bond: The ethanone linker creates an amide bond between the morpholine and pyrazole-adjacent methylene group. Amides are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into a morpholine-containing fragment and a 2-(4-bromo-1H-pyrazol-1-yl)acetic acid fragment. This is often a primary degradation route for similar pharmaceutical compounds.

  • Oxidative Degradation of the Morpholine Ring: The nitrogen atom in the morpholine ring is a potential site for oxidation. While generally stable, certain conditions can lead to ring-opening or the formation of N-oxides.[4][5][6][7][8] The initial step in the degradation of morpholine often involves the cleavage of a C-N bond, which can be catalyzed by enzymes like cytochrome P-450.[4][8] This can lead to the formation of intermediates such as 2-(2-aminoethoxy)acetic acid.[4][5][6][8]

  • Reactivity of the Bromo-Pyrazole Moiety: The pyrazole ring itself is generally stable due to its aromatic character.[9][10] However, the carbon-bromine bond can be susceptible to nucleophilic substitution or reductive dehalogenation under certain stress conditions, particularly photolysis.

The following diagram illustrates these primary predicted degradation pathways.

G cluster_main CompoundX 1-(4-Morpholinyl)-2- (4-bromo-1H-pyrazol-1-yl)ethanone Hydrolysis_P1 Morpholine CompoundX->Hydrolysis_P1 Amide Hydrolysis (Acid/Base) Hydrolysis_P2 2-(4-bromo-1H-pyrazol-1-yl) acetic acid CompoundX->Hydrolysis_P2 Amide Hydrolysis (Acid/Base) Oxidation_P Morpholine N-oxide or Ring-Opened Products CompoundX->Oxidation_P Oxidation Dehalogenation_P 1-(4-Morpholinyl)-2- (1H-pyrazol-1-yl)ethanone CompoundX->Dehalogenation_P Dehalogenation (e.g., Photolytic)

Caption: Predicted degradation pathways for Compound-X.

Part 2: Experimental Framework for Stability Determination

A rigorous experimental program is essential to confirm theoretical predictions and fully characterize the stability of Compound-X. This program is centered around forced degradation studies and long-term stability testing under conditions stipulated by the International Council for Harmonisation (ICH).[11][12][13]

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated analytical method capable of accurately separating and quantifying the parent API from all potential degradation products.[14] High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometric (MS) detection is the industry standard.[2][14][15]

Method Development Objective: To develop an HPLC/UPLC method that demonstrates specificity for Compound-X in the presence of its degradation products, impurities, and other formulation excipients.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the API under more severe conditions than those it would typically encounter during storage.[2][16][17] The primary goals are to identify likely degradation products, elucidate degradation pathways, and confirm the stability-indicating capability of the analytical method.[16][18][19] It is recommended to target 5-20% degradation of the active ingredient for meaningful results.[17][20]

Experimental Protocol: Forced Degradation of Compound-X

  • Preparation: Prepare stock solutions of Compound-X in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample (unstressed) should be analyzed at the initial time point.

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°CTo assess susceptibility to acidic degradation.[20]
Base Hydrolysis 0.1 M NaOH at 60°CTo assess susceptibility to basic degradation.[20]
Oxidation 3% H₂O₂ at room temperatureTo evaluate sensitivity to oxidative stress.[7]
Thermal 80°C (in solid state and solution)To determine the impact of heat.
Photostability Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[16]To assess degradation upon light exposure as per ICH Q1B guidelines.[11]
  • Sampling: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours). Neutralize acidic and basic samples before analysis.[7]

  • Analysis: Analyze all samples using the validated stability-indicating HPLC/UPLC method.

  • Mass Balance: Ensure that the total amount of drug detected (parent + degradants) is reasonably close to 100% of the initial concentration to account for all major degradation products.

Long-Term Stability Studies (ICH Q1A(R2))

Long-term stability studies are performed to establish the shelf-life and recommended storage conditions for the API.[1][11][12][13][18] These studies involve storing the API under controlled temperature and humidity conditions for an extended period.

Experimental Protocol: Long-Term Stability of Compound-X

  • Batch Selection: Place at least three primary batches of Compound-X on stability.[18]

  • Storage Conditions: Store the batches in containers that simulate the proposed commercial packaging under the following long-term and accelerated conditions.

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
  • Testing Frequency: Pull samples and perform a full suite of analytical tests at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[19]

  • Tests to be Performed: Key tests include:

    • Appearance (visual inspection)

    • Assay (quantification of Compound-X)

    • Purity (quantification of degradation products/impurities)

    • Moisture content (if applicable)

The overall workflow for determining the thermodynamic stability is depicted below.

Caption: Workflow for Thermodynamic Stability Assessment.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and trend analysis.

Example Data Table: Long-Term Stability at 25°C / 60% RH

Time Point (Months)AppearanceAssay (% Initial)Total Impurities (%)Specific Degradant Y (%)
0White to off-white powder100.00.08< 0.05
3Conforms99.80.100.06
6Conforms99.70.120.08
9Conforms99.50.150.10
12Conforms99.40.180.12

Interpretation: The data presented in such tables allows for a clear evaluation of the change in purity and potency over time. A regression analysis of the assay data is typically used to extrapolate and propose a re-test period or shelf-life for the API.

Conclusion

Determining the thermodynamic stability of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is a non-trivial but essential undertaking in its development as a potential pharmaceutical agent. A comprehensive approach, beginning with a theoretical assessment of its chemical liabilities and followed by a rigorous experimental program of forced degradation and long-term stability studies, is required. This strategy not only ensures regulatory compliance with ICH guidelines but also provides critical insights into the molecule's intrinsic behavior, informing decisions on formulation, packaging, and storage to guarantee the delivery of a safe and effective product to patients.

References

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(8), 3043–3048. [Link]

  • Tiwari, B., et al. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Rasayan Journal of Chemistry, 15(2), 1133-1142. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Eawag. Morpholine Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]

  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • A.I. Medical. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Combourieu, B., et al. (1998). Degradation of morpholine by an environmental Mycobacterium strain involves a cytochrome P-450. Applied and Environmental Microbiology, 64(8), 3043-8. [Link]

  • Synergy Bioscience. (2023). Stability Testing of Pharmaceuticals: Why is it important? [Link]

  • HunterLab. (2023). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Emery Pharma. Pharmaceutical Stability Testing. [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Mousaviazadeh, R., et al. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Safety. Molecules, 27(7), 2217. [Link]

  • Sahu, S. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Arcinova. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Verevkin, S. P., et al. (2011). Thermodynamic analysis of strain in the five-membered oxygen and nitrogen heterocyclic compounds. The Journal of Physical Chemistry A, 115(10), 1992-2004. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(3), 133-142. [Link]

  • Kishi, M. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38440. [Link]

  • Wieczorek, M., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 16(7), 2603. [Link]

  • Petzold, M., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2315-2324. [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(11), 1373-94. [Link]

  • Kumar, A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 16(4), 1000-1015. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 24-43. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6489. [Link]

Sources

Protocols & Analytical Methods

Method

Modular Application of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone in Late-Stage Drug Discovery

Executive Overview & Structural Rationale In modern fragment-based drug discovery (FBDD) and combinatorial library synthesis, the selection of bifunctional building blocks dictates the trajectory of lead optimization. 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Structural Rationale

In modern fragment-based drug discovery (FBDD) and combinatorial library synthesis, the selection of bifunctional building blocks dictates the trajectory of lead optimization. 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is a highly privileged, modular scaffold designed to introduce critical pharmacophoric elements while providing an orthogonal handle for late-stage diversification.

This molecule synthesizes three distinct structural motifs:

  • The Morpholine Ring : A ubiquitous solubilizing group that frequently serves as a hinge-binding motif in kinase inhibitors or a solvent-channel director.

  • The Acetamide Linker : Provides conformational rigidity and acts as a dual hydrogen-bond donor/acceptor system.

  • The 4-Bromo-1H-pyrazole Core : A metabolically stable bioisostere for arenes. The C4-bromine serves as a highly reactive vector for transition-metal-catalyzed cross-coupling.

Mechanistic Causality in Scaffold Design

The architectural design of this building block is not arbitrary; it is rooted in overcoming common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities.

  • Mitigating hERG Toxicity : Basic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. By incorporating the morpholine nitrogen into an amide bond, its lone pair is delocalized into the carbonyl system. This renders the morpholine neutral at physiological pH, effectively neutralizing hERG liability while retaining the oxygen atom for aqueous solubility and hydrogen bonding.

  • Electronic Activation for Cross-Coupling : As highlighted in recent reviews on [1], the pyrazole ring is electron-rich. However, the C4 position is the most sterically accessible and electronically optimal site for oxidative addition by Palladium(0) species. Unlike 3- or 5-halogenated pyrazoles, which can suffer from steric hindrance or competing C-H activation, the 4-bromo vector ensures predictable and high-yielding cross-coupling trajectories.

Physicochemical Profiling

To ensure this building block is suitable for library generation, it must adhere to the "Rule of Three" (Ro3) for fragment-like properties. As shown in Table 1, the scaffold leaves ample physicochemical "runway" for the addition of complex functional groups during late-stage synthesis.

Table 1: Physicochemical Profile of the Core Scaffold

PropertyValueRo3 ComplianceMechanistic Implication
Molecular Weight 274.12 g/mol Borderline (Ideal <300)Leaves ~225 Da for the coupling partner to stay within Lipinski's Rule of 5.
cLogP 0.85Yes (Ideal <3)Highly hydrophilic; offsets the lipophilicity of heavy aryl coupling partners.
Topological Polar Surface Area (TPSA) 47.6 ŲYes (Ideal <60)Optimal for membrane permeability; retains potential for BBB penetration if desired.
H-Bond Donors / Acceptors 0 / 4Yes (Ideal ≤3 / ≤3)Excellent acceptor profile driven by the morpholine oxygen and pyrazole nitrogens.

Divergent Synthesis Workflow

The primary utility of this building block lies in its ability to act as a central hub for divergent synthesis. By altering the catalytic system, researchers can rapidly generate distinct chemical spaces targeting different protein classes.

G BB 1-(4-Morpholinyl)-2- (4-bromo-1H-pyrazol-1-yl)ethanone Suz Suzuki-Miyaura (C-C Bond) BB->Suz Pd(dppf)Cl2 Boronic Acids Buc Buchwald-Hartwig (C-N Bond) BB->Buc Pd2(dba)3 Amines Son Sonogashira (C-C Alkynyl) BB->Son Pd(PPh3)4 Alkynes Kin Kinase Inhibitors (Hinge Binders) Suz->Kin GPC GPCR Ligands (Allosteric) Buc->GPC Epi Epigenetic Probes (HDAC/BET) Son->Epi

Figure 1: Divergent late-stage functionalization workflow of the bromopyrazole scaffold.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems . They include specific mechanistic rationales for reagent selection and In-Process Controls (IPCs) to ensure reproducibility.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling sterically hindered heteroaryl boronic acids to the C4 position of the pyrazole.

Mechanistic Rationale: We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand facilitates the reductive elimination step, which is frequently the rate-limiting step when coupling bulky heterocycles[2]. Microwave irradiation is employed to overcome the activation energy of the electron-rich pyrazole C-Br bond, reducing reaction times from 12 hours to 30 minutes.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, add 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone (1.0 eq, 0.5 mmol) and the desired aryl boronic acid (1.2 eq, 0.6 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) and K₂CO₃ (3.0 eq, 1.5 mmol).

    • Causality Check: K₂CO₃ is chosen over weaker bases (like Na₂CO₃) to ensure rapid formation of the reactive boronate complex, which is essential for the transmetalation step.

  • Solvent Introduction: Add 4 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v).

    • Causality Check: Water is strictly required to dissolve the inorganic base and activate the boronic acid, while dioxane solubilizes the organic building block. Degassing (sparging with N₂ for 5 mins) is critical to prevent the oxidation of the active Pd(0) species to inactive Pd(II) by atmospheric oxygen.

  • Reaction: Seal the vial and irradiate in a microwave synthesizer at 110 °C for 30 minutes.

  • Self-Validation Checkpoint (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation metric: The protocol is successful only if the starting material peak (m/z 274/276 [M+H]⁺ isotopic cluster) is <2% relative to the product peak. If >2%, add an additional 2 mol% catalyst and irradiate for 10 more minutes.

  • Workup: Dilute with EtOAc (15 mL), wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Amination

For the generation of C-N bonds (e.g., attaching an aniline or secondary amine to the pyrazole core).

Mechanistic Rationale: We utilize the Pd₂(dba)₃ / BrettPhos catalytic system. BrettPhos is a highly electron-rich, bulky biaryl phosphine ligand specifically designed to prevent the formation of off-target hydrodehalogenation byproducts and to promote the challenging reductive elimination of C(sp²)-N bonds [3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine the bromopyrazole building block (1.0 eq, 0.5 mmol), the amine partner (1.2 eq, 0.6 mmol), and sodium tert-butoxide (NaOtBu) (1.5 eq, 0.75 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%) and BrettPhos (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times. Causality Check: NaOtBu is highly hygroscopic and Pd(0) is oxygen-sensitive; strict Schlenk techniques are mandatory here.

  • Solvent & Heating: Add anhydrous Toluene (3 mL). Stir at 100 °C for 4 hours.

  • Self-Validation Checkpoint (IPC): Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the UV-active starting material spot (R_f ~ 0.4) indicates completion.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, eluting with EtOAc. Concentrate and purify via reverse-phase HPLC.

Reaction Optimization Data

To demonstrate the robustness of the Suzuki-Miyaura protocol (Protocol A), Table 2 summarizes the optimization matrix utilized during the validation of this building block against standard phenylboronic acid.

Table 2: Suzuki Coupling Optimization Matrix

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp / TimeYield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90 °C / 12 h (Thermal)45%
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)90 °C / 12 h (Thermal)72%
3Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O (4:1)110 °C / 30 min (MW)88%
4 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 110 °C / 30 min (MW) 94% (Optimized)

Note: While Cs₂CO₃ (Entry 3) provided excellent yields, K₂CO₃ (Entry 4) was selected for the final protocol due to its superior cost-efficiency for library scale-up without a significant drop in conversion.

References

  • Fluorinated Pyrazoles: From Synthesis to Applications Chemical Reviews, American Chemical Society (ACS). URL:[Link]

  • Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds ACS Omega, American Chemical Society (ACS). URL:[Link]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry CRC Press / Taylor & Francis. URL:[Link]

  • Morpholine as Ubiquitous Pharmacophore in Medicinal Chemistry: Deep Insight into the Structure-Activity Relationship (SAR) ResearchGate (Peer-Reviewed Aggregation). URL:[Link]

Application

Application Note: Functionalization of the Pyrazole Ring in 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone

Executive Summary & Strategic Rationale The molecule 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone represents a highly versatile, bifunctional building block in modern drug discovery. It combines a morpholine ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The molecule 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone represents a highly versatile, bifunctional building block in modern drug discovery. It combines a morpholine acetamide moiety—a privileged pharmacophore known for improving aqueous solubility, metabolic stability, and acting as a rigidified hydrogen-bond acceptor—with a 4-bromopyrazole core.

As a Senior Application Scientist, the approach to functionalizing this scaffold must be guided by the inherent electronic properties of the pyrazole ring. Unprotected 1H-pyrazoles are notoriously challenging substrates for palladium-catalyzed cross-couplings because their acidic N-H proton can be deprotonated under basic conditions. The resulting pyrazolate anion tightly binds and poisons palladium catalysts, leading to sluggish reactions or premature dehalogenation[1].

By utilizing this specific N1-alkylated derivative, the deleterious pyrazolate pathway is completely suppressed[1]. Furthermore, while the C4 position of an unsubstituted pyrazole ring is generally recognized as the least reactive site for electrophilic aromatic substitution, the pre-installed C4-bromine atom reverses this reactivity profile[2]. This primes the C4 site for facile oxidative addition by electron-rich Pd(0) species, enabling divergent functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and directed C-H activation pathways.

G SM 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone Suzuki C4-Arylation (Suzuki-Miyaura) SM->Suzuki Pd Catalyst Ar-B(OH)2 Buchwald C4-Amination (Buchwald-Hartwig) SM->Buchwald Pd Catalyst Amine Lithiation C5-Functionalization (Directed Lithiation) SM->Lithiation Base (LDA) Electrophile

Divergent functionalization pathways for the N-substituted 4-bromopyrazole scaffold.

Core Workflow 1: C4-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is the premier method for installing aryl or heteroaryl groups at the C4 position. The causality behind the reaction design lies in overcoming the high activation energy required to cleave the C4-Br bond. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) are strictly required[1]. Their electron density facilitates the initial oxidative addition, while their steric bulk accelerates the final reductive elimination step, preventing catalyst resting-state entrapment.

Quantitative Optimization Data

The choice of catalyst and heating modality drastically impacts the yield. Microwave (MW) irradiation combined with RuPhos Pd G2 provides near-quantitative yields in a fraction of the time compared to traditional thermal heating with first-generation catalysts[3].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions at C4

EntryCatalyst SystemBaseSolvent SystemTemp / ModalityTimeYield (%)
1Pd(PPh3)4 (2 mol%)Na2CO3DME / H2O90 °C (MW)12 min45%
2Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane / H2O100 °C (Thermal)24 h68%[1]
3XPhos Pd G2 (6 mol%)K3PO41,4-Dioxane / H2O100 °C (Thermal)24 h92%[1]
4RuPhos Pd (1 mol%)K3PO4i-PrOH / H2O110 °C (MW)5 min95%[3]
Standard Operating Protocol: Synthesis of C4-Aryl Derivatives

This protocol is a self-validating system adapted for high-throughput library synthesis.

  • Reagent Preparation : To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous K3PO4 (2.0 mmol, 2.0 equiv)[1].

  • Catalyst Initiation : Add XPhos Pd G2 precatalyst (0.06 mmol, 6 mol%)[1]. Note: The G2 precatalyst ensures rapid generation of the active Pd(0) species under mild basic conditions.

  • Atmospheric Control : Seal the vial with a PTFE/silicone septum. Evacuate and backfill the vial with high-purity Argon (repeat 3 times) to prevent oxidative degradation of the phosphine ligand.

  • Solvent Addition : Inject degassed 1,4-dioxane (4.0 mL) and degassed HPLC-grade water (1.0 mL) via syringe[1].

  • Reaction Execution : Heat the biphasic mixture to 100 °C in a pre-heated aluminum heating block for 24 hours. Monitor reaction progress via LC-MS until the starting material mass (m/z ~288/290) is fully consumed.

  • Workup & Validation : Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black (a visual indicator of catalyst decomposition)[1]. Wash the organic filtrate with water (10 mL) and brine (10 mL).

  • Purification : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the C4-arylated product[1].

G2 Pd0 Pd(0) Active Species OxAdd Oxidative Addition (C4-Br Cleavage) Pd0->OxAdd 4-Bromopyrazole TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Base / Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Mechanism of Pd-catalyzed Suzuki-Miyaura cross-coupling at the C4 position.

Core Workflow 2: C5-Functionalization via Directed Lithiation

While the C4 position is the primary site of cross-coupling, the C5 position of N-substituted pyrazoles can be selectively targeted via indirect C-H functionalization[4]. The N1-acetamide group in 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone exerts a Directed Metalation Group (DMG) effect.

Mechanistic Rationale : Treatment with a strong, non-nucleophilic base at cryogenic temperatures selectively deprotonates the C5 proton (which is the most acidic proton on the pyrazole ring due to the adjacent electronegative nitrogen and the inductive pull of the N1-substituent). This generates a C5-lithio species that can be trapped by various electrophiles without disturbing the C4-Br bond, allowing for orthogonal downstream functionalization[4].

Standard Operating Protocol: C5-Formylation
  • Deprotonation : Dissolve 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone (1.0 mmol) in anhydrous THF (5 mL) under an Argon atmosphere and cool strictly to -78 °C using a dry ice/acetone bath.

  • Lithiation : Dropwise add Lithium diisopropylamide (LDA) (1.2 mmol, 2.0 M in THF/heptane). Stir for 45 minutes at -78 °C to ensure complete formation of the C5-lithio intermediate. Strict temperature control is required to prevent halogen-metal exchange at the C4 position.

  • Electrophilic Trapping : Add anhydrous N,N-Dimethylformamide (DMF) (3.0 mmol) dropwise. Stir for 1 hour, allowing the reaction to slowly warm to -20 °C.

  • Quench & Isolate : Quench the reaction with 1N HCl (to hydrolyze the hemiaminal intermediate), extract with EtOAc, dry over Na2SO4, and purify via chromatography to isolate the C5-formylated derivative.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates Source: ACS Publications URL:[Link]

  • Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst Source: Der Pharma Chemica URL:[Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles Source: PMC (National Institutes of Health) URL:[Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction Source: Journal of Heterocyclic Chemistry (rhhz.net) URL:[Link]

Sources

Method

Scale-up manufacturing methods for 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone

An Application Note and Protocol for the Scale-Up Manufacturing of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone Abstract This document provides a comprehensive technical guide for the scale-up synthesis of 1-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Manufacturing of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone, a key intermediate in pharmaceutical and agrochemical research.[1] The proposed synthetic strategy is designed for robustness, safety, and efficiency, transitioning from laboratory-scale procedures to pilot or industrial-scale manufacturing. We detail a four-step sequence commencing with the bromination of pyrazole, followed by N-alkylation, saponification, and a final amide coupling. Each step includes a detailed protocol, mechanistic insights, process optimization considerations, and in-process controls (IPCs) to ensure high yield and purity. This guide is intended for researchers, chemists, and engineers in the drug development and chemical manufacturing sectors.

Introduction and Strategic Overview

The pyrazole moiety is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2] The target molecule, 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone, combines this privileged heterocycle with a morpholine amide, a structure often utilized to enhance pharmacokinetic properties.[3] The bromine atom at the C4 position serves as a versatile synthetic handle for further diversification through cross-coupling reactions.[4]

Scaling the synthesis of such molecules presents numerous challenges, including cost of goods, process safety, waste management, and consistent product quality. The strategy outlined herein was selected to circumvent common scale-up pitfalls by:

  • Avoiding hazardous reagents: Eliminating the use of elemental bromine in favor of N-Bromosuccinimide (NBS).[5][6]

  • Prioritizing telescopic or one-pot efficiencies where feasible.

  • Designing purification steps that favor crystallization over chromatography, which is often impractical and costly at large scales.[7]

  • Selecting robust and well-documented reactions suitable for standard industrial equipment.

The chosen retrosynthetic pathway is illustrated below, breaking down the target molecule into readily available commercial starting materials.

G cluster_disconnect1 Amide Coupling cluster_disconnect2 N-Alkylation & Saponification cluster_disconnect3 Bromination Target 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone Int1 2-(4-bromo-1H-pyrazol-1-yl)acetic acid Target->Int1 Disconnect (C-N) SM1 Morpholine Target->SM1 Int2 4-Bromopyrazole Int1->Int2 Disconnect (N-C) SM2 Ethyl Bromoacetate Int1->SM2 SM3 Pyrazole Int2->SM3 Disconnect (C-Br)

Caption: Retrosynthetic analysis of the target molecule.

Overall Manufacturing Workflow

The end-to-end manufacturing process is a sequential, four-step synthesis. Each major transformation is followed by an appropriate work-up and purification, with defined in-process controls to ensure the quality of intermediates before proceeding.

G cluster_SM Starting Materials cluster_Process Manufacturing Process cluster_QC Quality Control start_mat Starting Materials process process intermediate intermediate final_product Final Product analysis analysis Pyrazole Pyrazole Step1 Step 1: Bromination Pyrazole->Step1 NBS N-Bromosuccinimide (NBS) NBS->Step1 EtBrAc Ethyl Bromoacetate Step2 Step 2: N-Alkylation EtBrAc->Step2 Morpholine Morpholine Step4 Step 4: Amide Coupling Morpholine->Step4 Int1 4-Bromopyrazole Step1->Int1 Work-up & Recrystallization QC1 IPC/Purity Check (TLC, HPLC, NMR) Int1->QC1 Int2 Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Step2->Int2 Work-up & Purification QC2 IPC/Purity Check (TLC, HPLC, NMR) Int2->QC2 Step3 Step 3: Saponification Int3 2-(4-bromo-1H-pyrazol-1-yl)acetic acid Step3->Int3 Acidic Work-up & Recrystallization QC3 IPC/Purity Check (TLC, HPLC, NMR) Int3->QC3 FP 1-(4-Morpholinyl)-2- (4-bromo-1H-pyrazol-1-yl)ethanone Step4->FP Work-up & Final Recrystallization FinalQC Final Release Testing (HPLC, NMR, MS, EA) FP->FinalQC QC1->Step2 QC2->Step3 QC3->Step4

Caption: High-level process flow diagram for the synthesis of the target molecule.

Detailed Protocols and Process Chemistry

Step 1: Synthesis of 4-Bromopyrazole

Rationale: The synthesis begins with the selective bromination of pyrazole. While various methods exist, including the use of corrosive liquid bromine, the use of N-Bromosuccinimide (NBS) is preferred for large-scale operations due to its solid state, ease of handling, and high selectivity for the C4 position.[5][6] The reaction proceeds readily in an aqueous medium, which is advantageous from a cost and safety perspective.[6]

Protocol:

  • Charging: To a suitably sized reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge 1H-pyrazole (1.0 eq) and deionized water (10-15 vol). Begin agitation to form a suspension.

  • Reagent Addition: At ambient temperature (20-25 °C), add N-Bromosuccinimide (1.0 eq) portion-wise over 1-2 hours. A slight exotherm may be observed; maintain the temperature below 35 °C. The reaction mixture will turn into a milky white slurry.[6]

  • Reaction Monitoring (IPC): Stir the mixture at ambient temperature for 12-24 hours. Monitor the reaction for completion by TLC or HPLC analysis, ensuring the disappearance of the pyrazole starting material.

  • Work-up & Isolation: Once complete, extract the reaction mixture with a suitable organic solvent such as ethyl acetate (2 x 10 vol). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with aqueous sodium thiosulfate solution (to quench any unreacted NBS), aqueous sodium bicarbonate solution, and finally, saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromopyrazole as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as cyclohexane or a mixture of ethyl acetate and hexanes, to afford pure 4-bromopyrazole.[8] Dry the final product under vacuum.

ParameterSpecification
Key Reagents 1H-Pyrazole, N-Bromosuccinimide (NBS)
Solvent Water, Ethyl Acetate
Temperature 20-35 °C
Expected Yield 85-95%
Quality Control HPLC Purity > 98%, Conforms to NMR structure
Step 2: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Rationale: This step involves the N-alkylation of 4-bromopyrazole with ethyl bromoacetate.[9] The acidic N-H proton of the pyrazole is first deprotonated by a mild base. For scale-up, potassium carbonate (K₂CO₃) is an ideal choice as it is inexpensive, non-hygroscopic, and easily filtered after the reaction. Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) can be used as the solvent. MeCN is often preferred due to its lower boiling point, which simplifies removal.

Protocol:

  • Charging: Charge the reactor with 4-bromopyrazole (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (10 vol).

  • Reagent Addition: Begin stirring and add ethyl bromoacetate (1.1 eq) dropwise at ambient temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-8 hours.

  • Reaction Monitoring (IPC): Monitor the reaction for completion by TLC or HPLC, observing the consumption of 4-bromopyrazole.

  • Work-up & Isolation: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with acetonitrile.

  • Concentration: Concentrate the combined filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: The crude product can often be used directly in the next step if purity is sufficient (>95%). If required, it can be purified by slurrying in a non-polar solvent like hexanes to remove impurities or by recrystallization.

ParameterSpecification
Key Reagents 4-Bromopyrazole, Ethyl Bromoacetate, K₂CO₃
Solvent Acetonitrile (MeCN)
Temperature 60-70 °C
Expected Yield 90-98%
Quality Control HPLC Purity > 95%, Conforms to NMR structure
Step 3: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetic acid

Rationale: This is a standard saponification (ester hydrolysis) reaction. Sodium hydroxide (NaOH) is a cost-effective base for this transformation. A co-solvent system of water and an alcohol like ethanol or methanol is used to ensure solubility of both the ester and the hydroxide salt.

Protocol:

  • Charging: Dissolve ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v, 10 vol).

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) dropwise. A slight exotherm may be observed. Maintain the temperature below 40 °C.

  • Reaction: Stir the mixture at ambient temperature for 2-4 hours.

  • Reaction Monitoring (IPC): Monitor the disappearance of the starting ester by TLC or HPLC.

  • Work-up & Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the pH is ~2-3. The carboxylic acid product will precipitate as a white solid.

  • Filtration and Drying: Stir the slurry for 30-60 minutes in the cold, then collect the solid by filtration. Wash the filter cake with cold deionized water until the washings are neutral. Dry the product in a vacuum oven at 50-60 °C.

ParameterSpecification
Key Reagents Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, NaOH
Solvent Ethanol/Water
Temperature 20-40 °C
Expected Yield 90-97%
Quality Control HPLC Purity > 98%, Conforms to NMR structure
Step 4: Synthesis of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone

Rationale: The final step is an amide bond formation. For large-scale synthesis, it is crucial to use a coupling reagent that is efficient and whose byproducts are easily removed.[10] Propylphosphonic anhydride (T3P®) is an excellent choice for scale-up as its byproducts are water-soluble and easily removed during aqueous work-up.[11] Pyridine or another tertiary amine base is used to neutralize the acid formed during the reaction.

Protocol:

  • Charging: To a reactor, charge 2-(4-bromo-1H-pyrazol-1-yl)acetic acid (1.0 eq), morpholine (1.1 eq), and a suitable solvent such as ethyl acetate or dichloromethane (10 vol).

  • Cooling: Cool the mixture to 0-5 °C with an ice bath.

  • Reagent Addition: Add pyridine (2.0 eq) followed by the slow, dropwise addition of T3P® (50% solution in ethyl acetate, 1.5 eq). Maintain the internal temperature below 10 °C during the addition to control the exotherm.[11]

  • Reaction: Allow the reaction to warm to ambient temperature and stir for 4-12 hours.

  • Reaction Monitoring (IPC): Monitor the consumption of the carboxylic acid by TLC or HPLC.

  • Work-up & Quenching: Quench the reaction by adding water or a dilute aqueous HCl solution. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with dilute HCl (to remove pyridine and excess morpholine), saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as isopropanol or ethyl acetate/heptane, to yield the final product as a crystalline solid.[8] Dry the product under vacuum.

ParameterSpecification
Key Reagents 2-(4-bromo-1H-pyrazol-1-yl)acetic acid, Morpholine, T3P®, Pyridine
Solvent Ethyl Acetate
Temperature 0-25 °C
Expected Yield 80-90%
Final Product Specs HPLC Purity > 99%, Conforms to NMR, MS, and Elemental Analysis

Process Safety Assessment

  • Hazardous Materials:

    • N-Bromosuccinimide (NBS): Oxidizer and irritant. Avoid contact with skin and eyes. Handle in a well-ventilated area.

    • Ethyl Bromoacetate: Lachrymator and toxic. Handle only in a fume hood with appropriate PPE.

    • T3P®: Corrosive. Reacts with water. Handle with care.

    • Pyridine: Flammable, toxic, and has a strong odor. Use in a closed system or well-ventilated area.

  • Exothermic Reactions: The addition of NBS (Step 1) and T3P® (Step 4) can be exothermic. Slow, controlled addition and proper temperature monitoring are critical to prevent thermal runaways.

  • Waste Management:

    • Aqueous waste streams should be neutralized before disposal.

    • Organic solvent waste should be collected and disposed of according to local regulations.

    • Solid waste (inorganic salts) should be evaluated for residual contamination before disposal.

References

  • ResearchGate. Large-scale synthesis of 1H-pyrazole. Available at: [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Google Patents. Method for purifying pyrazoles.
  • Google Patents. Process for the purification of pyrazoles.
  • MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Available at: [Link]

  • ACS Publications. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available at: [Link]

  • ResearchGate. Development of a Mild and Efficient Process for Ir-Catalyzed N -Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. Available at: [Link]

  • Arkivoc. Recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • Chem-Impex. 4-Bromo-1H-pyrazole. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • ACS Publications. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Available at: [Link]

  • ijprajournal. Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available at: [Link]

  • R Discovery. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Available at: [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Journal of Chemical Health Risks. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

  • ACS Publications. Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Available at: [Link]

Sources

Application

Application Note &amp; Protocols: Catalytic Amination of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone

An in-depth guide to the synthesis of 4-amino-1H-pyrazole derivatives through catalytic C-N cross-coupling. Introduction The pyrazole scaffold is a privileged five-membered heterocyclic motif integral to the discovery of...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of 4-amino-1H-pyrazole derivatives through catalytic C-N cross-coupling.

Introduction

The pyrazole scaffold is a privileged five-membered heterocyclic motif integral to the discovery of novel therapeutics and functional materials.[1][2] Specifically, 4-aminopyrazole derivatives are key pharmacophores found in a range of biologically active agents, including kinase inhibitors for oncology and anti-inflammatory drugs.[3] The target molecule, 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone, serves as a versatile building block for accessing libraries of these valuable compounds.

The direct formation of a carbon-nitrogen bond at the C4 position of the pyrazole ring from its corresponding bromo-derivative represents a significant synthetic challenge. Five-membered heterocyclic halides are often difficult coupling partners in traditional palladium-catalyzed amination reactions, potentially due to their ability to inhibit or deactivate the catalyst.[4][5] This application note provides detailed protocols and mechanistic insights for two robust catalytic systems for the amination of this substrate: the state-of-the-art Palladium-catalyzed Buchwald-Hartwig amination and the classical Copper-catalyzed Ullmann condensation. This guide is intended for researchers, chemists, and drug development professionals seeking reliable methods for the synthesis of functionalized pyrazole derivatives.

Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for constructing C-N bonds in modern organic synthesis.[6][7] Its success with challenging heteroaryl halides hinges on the development of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands.[8]

Mechanistic Rationale & Catalyst System Selection

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving three key steps: oxidative addition, amido complex formation, and reductive elimination.[9][10][11]

  • Oxidative Addition: A low-valent Pd(0) complex, coordinated to phosphine ligands, reacts with the bromo-pyrazole substrate to form a Pd(II) intermediate. This is often the rate-limiting step.

  • Amido Complex Formation: The amine nucleophile displaces a halide from the Pd(II) center, and subsequent deprotonation by a base generates a key arylpalladium amido complex.

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which re-enters the catalytic cycle.

For challenging substrates like bromo-pyrazoles, catalyst selection is critical. Modern biarylphosphine ligands, such as tBuBrettPhos, have demonstrated exceptional efficacy.[4][5] These ligands are characterized by their steric bulk and strong electron-donating ability, which facilitate the reductive elimination step and stabilize the active catalytic species. The use of pre-formed palladium precatalysts is highly recommended to ensure reproducibility and high catalytic activity.

Caption: Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of an amine with the title bromo-pyrazole. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Materials:

  • 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • tBuBrettPhos Pd G3 Precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THF (2.2 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk flask or reaction vial with stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone (e.g., 0.5 mmol, 159 mg), the tBuBrettPhos Pd G3 precatalyst (0.01 mmol, 9.1 mg), and a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (2.5 mL) via syringe.

  • Add the amine (0.6 mmol) via syringe.

  • While stirring, add the LHMDS solution (1.1 mL, 1.1 mmol) dropwise at room temperature.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C in a preheated oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (5 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

Hypothetical Optimization Data

The choice of ligand, base, and solvent can significantly impact reaction efficiency. The following table presents hypothetical data for the optimization of the amination with morpholine.

EntryLigand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1XPhos (4)NaOtBu (2.2)Toluene10075
2RuPhos (4)K₃PO₄ (2.5)Dioxane10068
3tBuBrettPhos (2)NaOtBu (2.2)Toluene10089
4 tBuBrettPhos (2) LHMDS (2.2) Toluene 80 94
5tBuBrettPhos (2)LHMDS (2.2)THF6585

Yields are hypothetical and for illustrative purposes only.

This data illustrates that a catalyst system comprising tBuBrettPhos and LHMDS in toluene provides superior results even at a lower temperature, consistent with literature findings for challenging aminations.[4][5]

Part 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically employing a copper catalyst.[12] While often requiring higher temperatures than palladium-catalyzed reactions, modern protocols using specific ligands have expanded its scope and utility, offering a cost-effective alternative.[13][14] This method can be particularly useful for substrates that are sensitive to the strong bases often used in Buchwald-Hartwig reactions.

Protocol: Ligand-Promoted Ullmann Amination

This protocol uses a common and effective ligand, N,N'-dimethylethylenediamine (DMEDA), to facilitate the coupling.

Materials:

  • 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone (1.0 equiv)

  • Amine (e.g., Piperidine) (1.5 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Reaction vial with stir bar

Procedure:

  • Reaction Setup: To a reaction vial, add Copper(I) Iodide (0.05 mmol, 9.5 mg), the base (e.g., K₂CO₃, 1.0 mmol, 138 mg), 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone (0.5 mmol, 159 mg), and a magnetic stir bar.

  • Reagent Addition: Seal the vial with a septum cap. Evacuate and backfill with an inert gas three times.

  • Add anhydrous DMSO (2.5 mL) via syringe.

  • Add the amine (0.75 mmol) and DMEDA (0.1 mmol, 11 µL) via syringe.

  • Reaction Execution: Vigorously stir the mixture and heat to 110-130 °C in a preheated oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water (10 mL) and ethyl acetate (10 mL).

  • Filter the mixture through a pad of celite to remove insoluble copper salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography as described in the palladium protocol.

Part 3: Experimental Workflow and Troubleshooting

A successful outcome relies on careful execution of the experimental procedure, particularly maintaining inert conditions for the palladium-catalyzed protocol.

Experimental_Workflow Figure 2: General Experimental Workflow setup 1. Reaction Setup (Under Inert Atmosphere) reagents 2. Reagent Addition (Solvent, Amine, Base) setup->reagents reaction 3. Heating & Stirring (e.g., 80-110 °C) reagents->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Quench & Extract monitor->workup Complete purify 6. Column Chromatography workup->purify characterize 7. Characterization (NMR, MS, HRMS) purify->characterize

Caption: Figure 2: A generalized workflow for catalytic amination experiments.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
No Reaction / Low Conversion Inactive catalyst (Pd system)Ensure rigorously anhydrous and oxygen-free conditions. Use a fresh bottle of base. Consider using a pre-activated catalyst or a precatalyst.
Poor substrate solubilityTry a different solvent system (e.g., Dioxane, DMF for Cu system).
Side Product Formation Hydrodehalogenation (bromo-group replaced by H)Ensure the system is free of water or other proton sources. Use a stronger, non-nucleophilic base.
Homocoupling of amine or aryl halideLower the reaction temperature. Screen different ligands.
Difficulty in Purification Co-elution with ligand or byproductsUse a different chromatography eluent system. Consider a pre-purification step like an acid/base wash if applicable.

References

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link][4][5]

  • Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Journal of the American Chemical Society. [Link][9]

  • Hartwig, J. F., et al. (2007). Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. The Hartwig Group Publications. [Link][10]

  • Hartwig, J. F., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [Link][11]

  • Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Hartwig, J. F., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link][15]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link][16]

  • Kim, H., et al. (2019). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link][3]

  • Hartwig, J. F. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. [Link][8]

  • Kim, H., et al. (2019). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

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  • Buchwald, S. L., et al. (2017). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. PMC. [Link][13]

  • Van den Heuvel, A., et al. (2004). Palladium-catalyzed C–N bond formation: synthesis of 1-aryl-1 H-pyrazoles from β-bromovinyl aldehydes and arylhydrazines. ResearchGate. [Link]

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  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Synfacts. [Link]

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  • Buchwald, S. L., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. [Link][14]

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  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]

  • Lu, C. (2018). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. eScholarship. [Link]

  • Chigr, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link][1]

  • Nasiri, F., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link][7]

  • Sharma, V., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link][2]

  • Radi, M., et al. (2022). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. [Link]

  • Gomaa, M. A.-M. (2016). 2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Cairo University Journals. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific N-alkylation reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you optimize your reaction yield and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Our approach is to diagnose the problem by understanding the underlying chemistry of the reaction.

Q1: My overall reaction yield is consistently low. Where should I start troubleshooting?

Low yield is a common issue that can stem from problems in either of the two main stages of the synthesis: the formation of the alkylating agent (2-chloro-1-morpholinoethanone) or the subsequent N-alkylation of 4-bromo-1H-pyrazole.

A systematic approach is crucial. First, confirm the identity and purity of your starting materials and the intermediate chloroacetamide. Then, focus on the critical N-alkylation step, as it is often the primary source of yield loss.

Below is a logical workflow to diagnose the issue.

Troubleshooting_Workflow cluster_solutions Potential Problem Areas start Low Overall Yield check_sm Verify Purity of Starting Materials (4-Bromopyrazole, Morpholine, Chloroacetyl Chloride) start->check_sm check_intermediate Analyze Intermediate Purity (2-chloro-1-morpholinoethanone) check_sm->check_intermediate If pure sm_impure Impure Starting Materials: Repurify or use new batch. check_sm->sm_impure If impure optimize_alkylation Focus on N-Alkylation Step (See Q3) check_intermediate->optimize_alkylation If pure int_impure Intermediate Synthesis Failed: Optimize Step 1 (See Q2). check_intermediate->int_impure If impure check_workup Review Workup & Purification (See Q5) optimize_alkylation->check_workup If yield still low alk_fail Suboptimal N-Alkylation: Adjust Base, Solvent, Temp. optimize_alkylation->alk_fail loss_purify Product Loss During Isolation: Refine extraction/chromatography. check_workup->loss_purify

Caption: A workflow for troubleshooting low reaction yield.

Q2: I suspect issues with Step 1, the synthesis of 2-chloro-1-morpholinoethanone. How can I improve it?

This is a standard Schotten-Baumann reaction, involving the acylation of morpholine with chloroacetyl chloride. While straightforward, common pitfalls can reduce the yield and purity of this crucial intermediate.

  • Problem: Incomplete Reaction or Dark Reaction Mixture

    • Causality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis. The reaction is also exothermic. Inadequate temperature control can lead to decomposition and side product formation. The reaction generates HCl, which protonates the morpholine starting material, rendering it non-nucleophilic and halting the reaction.

    • Solution:

      • Moisture Control: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

      • Temperature Control: Perform the addition of chloroacetyl chloride slowly at a low temperature (0 °C) to manage the exotherm.

      • Acid Scavenger: Use at least two equivalents of morpholine; one acts as the nucleophile and the second as a base to neutralize the generated HCl. Alternatively, use one equivalent of morpholine and an external non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).[1]

      • Workup: After the reaction, a simple aqueous workup is needed. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess morpholine, followed by a base (e.g., sat. NaHCO₃) to remove any remaining acidic impurities, and finally brine.

Q3: The N-alkylation of 4-bromo-1H-pyrazole is not working well. What are the key parameters to optimize for this Sₙ2 reaction?

This is the most critical step and requires careful optimization of the base, solvent, and temperature. The reaction involves the deprotonation of the pyrazole's N-H proton, followed by a nucleophilic attack on the electrophilic carbon of the 2-chloro-1-morpholinoethanone.[2]

  • 1. Choice of Base: The base's role is to deprotonate the pyrazole, forming the pyrazolate anion, which is a much stronger nucleophile.

    • Insight: A common mistake is using a base that is too weak or too strong. Weak bases (e.g., triethylamine) may not deprotonate the pyrazole sufficiently (pKa ≈ 14). Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can work but may promote side reactions, such as the decomposition of the amide electrophile.

    • Recommendation: Inorganic carbonate bases are often the best choice. Cesium carbonate (Cs₂CO₃) is highly effective due to the high solubility of its salts in organic solvents. Potassium carbonate (K₂CO₃) is a more cost-effective and very common alternative that provides excellent results.[3] Start with 1.5 to 2.0 equivalents of K₂CO₃.

  • 2. Solvent Selection: The solvent significantly impacts the rate of an Sₙ2 reaction.

    • Insight: The reaction requires a polar aprotic solvent.[4] Polar protic solvents (like ethanol or water) will solvate and stabilize the pyrazolate anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.

    • Recommendation: Use anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Acetonitrile (MeCN) is another good option. DMF and DMSO are particularly effective at solvating the cation (K⁺, Cs⁺) of the base, leaving the pyrazolate anion "naked" and highly reactive.[3]

  • 3. Temperature and Reaction Time:

    • Insight: Many N-alkylation reactions require heat to proceed at a reasonable rate. However, excessive heat can lead to the decomposition of starting materials and products.

    • Recommendation: Monitor the reaction by TLC or LC-MS. Start at room temperature and, if no reaction is observed after a few hours, gradually increase the temperature to 50-80 °C.[3] A typical reaction time is between 4 and 24 hours.

  • 4. Nature of the Leaving Group:

    • Insight: The rate of an Sₙ2 reaction is dependent on the quality of the leaving group (Cl⁻ in this case).[5]

    • Recommendation for Advanced Optimization: For a significant rate enhancement, consider synthesizing the bromo-analogue, 2-bromo-1-morpholinoethanone . Bromide is a better leaving group than chloride, which can accelerate the reaction, potentially allowing for lower temperatures and shorter reaction times.

ParameterRecommendationRationale
Base K₂CO₃ or Cs₂CO₃ (1.5-2.0 equiv.)Efficiently deprotonates pyrazole without causing significant side reactions.[3]
Solvent Anhydrous DMF or DMSOPolar aprotic; enhances nucleophilicity of the pyrazolate anion.[2]
Temperature 50-80 °C (Monitor by TLC/LC-MS)Provides sufficient energy for the reaction while minimizing decomposition.
Electrophile 2-chloro-1-morpholinoethanoneStandard reagent. For faster reaction, consider the 2-bromo analogue.
Q4: I'm observing significant side products. What are they and how can I prevent them?

The primary side product in similar reactions is typically the other regioisomer (N2-alkylation). However, since 4-bromo-1H-pyrazole is symmetrical, N1 and N2 alkylation yield the same product. Other potential issues include:

  • Problem: Unreacted Starting Material

    • Causality: This points to inefficient deprotonation of the pyrazole or insufficient reactivity.

    • Solution: Ensure your base is strong enough and used in sufficient excess (at least 1.5 eq). Confirm the solvent is anhydrous. Consider increasing the temperature or switching to a more reactive electrophile (the bromo-acetamide).

  • Problem: Decomposition Products

    • Causality: The amide in the electrophile can be sensitive to harsh conditions (very strong bases or high temperatures).

    • Solution: Avoid overly strong bases like NaH if possible. Do not exceed a reaction temperature of ~80-90 °C unless necessary. Monitor the reaction to avoid prolonged heating after completion.

Q5: The purification of the final product is challenging. What is the best method?
  • Insight: The product contains a basic morpholine nitrogen and two pyrazole nitrogens, which can lead to tailing on silica gel chromatography. The crude product may also contain inorganic salts from the base and unreacted polar starting materials.

  • Recommendation:

    • Aqueous Workup: After the reaction is complete, cool the mixture, dilute it with a suitable organic solvent (like ethyl acetate or dichloromethane), and wash it extensively with water to remove the bulk of the DMF/DMSO and inorganic salts. Follow with a brine wash.

    • Flash Column Chromatography: This is the most common method for purification.[3] To minimize tailing on silica gel, you can add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent system (e.g., Hexane/Ethyl Acetate).

    • Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol, Isopropanol, or Ethyl Acetate/Hexane) can be a highly effective method for achieving high purity.

    • Acid Salt Formation: For very difficult purifications, consider dissolving the crude product in an organic solvent and treating it with an acid (like HCl in ether) to precipitate the product as a salt, which can then be filtered and washed. The free base can be recovered by subsequent neutralization.[6]

Frequently Asked Questions (FAQs)

FAQ1: What is the reaction mechanism for the key N-alkylation step?

The N-alkylation of 4-bromo-1H-pyrazole with 2-chloro-1-morpholinoethanone proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Caption: The two-step sequence of the N-alkylation reaction.

FAQ2: Why is a polar aprotic solvent like DMF preferred over a polar protic solvent like ethanol?

In an Sₙ2 reaction, the nucleophile (the deprotonated pyrazolate anion) needs to be as reactive as possible.

  • Polar Aprotic Solvents (DMF, DMSO): These solvents have strong dipoles that can solvate cations (like K⁺ from the base) very well, but they cannot form hydrogen bonds. This leaves the pyrazolate anion poorly solvated, "naked," and highly nucleophilic, leading to a faster reaction rate.[2]

  • Polar Protic Solvents (Ethanol, Water): These solvents have O-H or N-H bonds and can form a "cage" of hydrogen bonds around the pyrazolate anion. This heavily stabilizes the nucleophile, increasing the activation energy required for it to attack the electrophile, thus dramatically slowing down the Sₙ2 reaction.[4]

FAQ3: Is regioselectivity a concern for this reaction?

For the synthesis of 1-(4-Morpholinyl)-2-(4-bromo -1H-pyrazol-1-yl)ethanone, regioselectivity is not a concern. The starting material, 4-bromo-1H-pyrazole, is symmetrical about the C4-C5/C3-N2 axis. Due to tautomerism, the N1 and N2 positions are chemically equivalent. Alkylation at either nitrogen will result in the same final product.

However, if you were using an unsymmetrical pyrazole (e.g., 3-methyl-1H-pyrazole), you would obtain a mixture of two regioisomers (N1 and N2 alkylated products). In such cases, the product ratio is typically governed by sterics, with the alkylating agent preferentially attacking the less sterically hindered nitrogen atom.[7]

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-chloro-1-morpholinoethanone (Intermediate)

  • To a round-bottom flask under a nitrogen atmosphere, add morpholine (2.0 eq.) and an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.0 eq.) dropwise via a syringe, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the chloroacetyl chloride is consumed.

  • Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone

  • To an oven-dried round-bottom flask, add 4-bromo-1H-pyrazole (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous DMF.[3]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add a solution of 2-chloro-1-morpholinoethanone (1.1 eq.) in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Once the 4-bromopyrazole is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with water (to remove DMF) and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.

References

  • Organic Chemistry 1: An open textbook. (n.d.). Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Green, D. T., et al. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • DeTOMASO, A., et al. (2022).
  • Sabahat, S., et al. (2015). Convergent synthesis of new N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as suitable therapeutic agents. Brazilian Journal of Pharmaceutical Sciences, 51(3), 661-673.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • DeTOMASO, A., et al. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate.
  • Green, D. T., et al. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes.
  • Chemistry LibreTexts. (2020, May 18). Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Retrieved from [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of Sulfur Chemistry, 41(2), 135-169.
  • Sheremetev, A. B., et al. (2019). Synthesis and structural features of 2-halo-2,2-dinitroacetamidoximes. New Journal of Chemistry, 43(1), 226-234.
  • Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors. Scientific Reports, 13(1), 4881.
  • Scribd. (n.d.). Factors Influencing Nucleophilic Substitution. Retrieved from [Link]

  • Gökçe, M., et al. (2006). Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides. Il Farmaco, 61(4), 357-363.
  • Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d. Retrieved from [Link]

  • Nandurkar, D., et al. (2022).
  • DeTOMASO, A., et al. (2022).
  • Guezgouz, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7247.
  • Der Pharma Chemica. (2012). Synthesis and characterization of pyrazoline derivatives obtained from 4-bromo-naphthalen-1-ol. Der Pharma Chemica, 4(3), 931-935.
  • Kaunietis, A., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • Sharma, V., et al. (2023).
  • Gomaa, M. A.-M. (2017). 2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Journal of Heterocyclic Chemistry, 54(1), 226-234.
  • ResearchGate. (2016). 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Request PDF.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
  • Mashayekh, K., & Shiri, P. (2022). Pyrazole-promoted synthesis of pyrrolo[3,4-c] quinoline-1,3-diones in a novel diketene-based reaction. Frontiers in Chemistry, 10, 1036049.
  • Mishra, A., et al. (2025). chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9), 184-201.

Sources

Optimization

Troubleshooting degradation of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone during storage

Technical Support Center: Troubleshooting Degradation of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone During Storage Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Degradation of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stability issues with complex heterocyclic amides. 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is a highly versatile building block, but its structural motifs—specifically the morpholine amide bond, the electron-rich morpholine nitrogen, and the halogenated pyrazole ring—present unique storage vulnerabilities.

This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your compound.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: My stored sample is showing a mass loss of ~79/81 Da in LC-MS. What is the mechanism? A: This is a classic signature of photodehalogenation . The 4-bromo-1H-pyrazole moiety is susceptible to homolytic cleavage of the C-Br bond when exposed to UV light[1]. This generates a pyrazole radical that abstracts a hydrogen atom from the solvent or ambient moisture, resulting in the des-bromo degradation product (1-(4-Morpholinyl)-2-(1H-pyrazol-1-yl)ethanone). Bromo-pyrazoles are generally stable, but prolonged exposure to ambient laboratory lighting can induce this premature dehalogenation[2]. Solution: Always store the compound in amber glass vials and handle under low-actinic lighting.

Q2: My NMR shows the appearance of free morpholine and an acetic acid derivative. What caused this? A: You are observing amide hydrolysis . While morpholine amides are generally stable and often exhibit water solubility due to the hydrophilicity of the morpholine ring[3], they can hydrolyze under prolonged exposure to atmospheric moisture, especially if the local pH is altered by trace impurities. The mechanism involves the nucleophilic attack of water on the ethanone carbonyl. Because morpholine is a relatively poor leaving group under neutral conditions, this degradation is usually catalyzed by trace acids or bases[4]. Solution: Store the compound in a desiccator with Drierite, ideally under an inert argon atmosphere.

Q3: The compound is turning yellow and showing a +16 Da mass shift. What happened? A: This indicates N-oxidation of the morpholine ring. The secondary amine-derived nitrogen in the morpholine ring is electron-rich and prone to oxidation by atmospheric oxygen or trace peroxides in solvents (like ethereal solvents used during purification). This results in the formation of a morpholine N-oxide derivative. Solution: Purge storage containers with nitrogen or argon to displace oxygen. Avoid storing the compound in solution, particularly in uninhibited THF or diethyl ether.

Section 2: Quantitative Data & Storage Guidelines

To facilitate easy comparison, the following table summarizes the primary degradation pathways, their environmental triggers, and the required preventative storage conditions.

Degradation PathwayStructural TargetEnvironmental TriggerLC-MS SignaturePreventative Storage Condition
Photodehalogenation 4-bromo-1H-pyrazoleUV/Vis Light[M+H]+ - 79/81 DaAmber vials, dark storage
Amide Hydrolysis Ethanone-Morpholine bondMoisture, pH extremesCleavage into two fragmentsDesiccator, tightly sealed
N-Oxidation Morpholine NitrogenOxygen, Peroxides[M+H]+ + 16 DaArgon/N2 purge, solid state
Thermal Degradation Global StructureHeat (>60°C prolonged)Complex mixture-20°C for long-term storage

Section 3: Mechanistic Degradation Pathways

The following diagram illustrates the causality and logical relationships between the parent molecule, environmental stressors, and the resulting degradation products.

G Parent 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone (Intact API) Hydrolysis Amide Hydrolysis (+H2O) Parent->Hydrolysis Moisture / pH Extremes Oxidation N-Oxidation (+O2 / Peroxides) Parent->Oxidation Air / Light Photolysis Photodehalogenation (UV/Vis Light) Parent->Photolysis UV Exposure Deg1 Morpholine + 2-(4-bromo-1H-pyrazol-1-yl)acetic acid Hydrolysis->Deg1 Deg2 Morpholine N-oxide derivative (+16 Da) Oxidation->Deg2 Deg3 1-(4-Morpholinyl)-2-(1H-pyrazol-1-yl)ethanone (-79/81 Da) Photolysis->Deg3

Fig 1. Major degradation pathways of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone.

Section 4: Experimental Protocols (Self-Validating Systems)

To ensure your storage conditions are effective, you must validate your analytical methods using forced degradation studies. These protocols are designed as self-validating systems: if the expected degradation product is not observed under these forced conditions, your LC-MS method is not sensitive enough to detect it during routine stability monitoring.

Protocol 1: ICH-Compliant Forced Degradation (Hydrolytic & Oxidative) Objective: Validate the stability-indicating method (SIM) by forcing amide hydrolysis and N-oxidation.

  • Stock Preparation: Dissolve 10 mg of the compound in 10 mL of LC-MS grade Acetonitrile (MeCN). Causality: MeCN is chosen over methanol to prevent transesterification/solvolysis artifacts that would confound hydrolysis data.

  • Acid Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1M HCl. Heat at 60°C for 24 hours. Causality: Morpholine amides are exceptionally stable compared to standard esters; heat and strong acid are required to protonate the carbonyl oxygen and force the formation of the tetrahedral intermediate[4].

  • Base Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H₂O₂. Stir at room temperature for 6 hours. Causality: Peroxides will selectively attack the nucleophilic morpholine nitrogen, generating the N-oxide (+16 Da mass shift) without cleaving the amide bond.

  • Quenching & Analysis: Neutralize the acid/base samples. Dilute all samples 1:10 with mobile phase and inject into LC-MS. Verify the presence of the degradation peaks outlined in the table above.

Protocol 2: Photostability Testing Objective: Assess the susceptibility of the 4-bromo-1H-pyrazole moiety to photodehalogenation.

  • Sample Preparation: Spread 5 mg of the solid compound evenly across the bottom of two separate petri dishes. Cover one dish with a quartz lid (Test Sample) and wrap the other completely in aluminum foil (Dark Control).

  • Irradiation: Place both dishes in a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter. Causality: These specific energy thresholds are required by ICH Q1B guidelines to provide enough energy to overcome the C-Br bond dissociation energy, inducing homolytic cleavage[2].

  • Extraction & Analysis: Dissolve the contents of both dishes in 5 mL of MeCN. Inject into LC-MS.

  • Validation: The Dark Control must show >99% intact parent mass. The Test Sample should exhibit the [M+H]+ - 79/81 Da peak. System Check: If the Test Sample does not show degradation, the compound is highly photostable; if the Dark Control shows degradation, your extraction solvent is contaminated or thermally degrading the sample.

References

  • General Synthesis of α-Alkyl Ynones from Morpholine Amides and 1-Copper(I) Alkynes Promoted by Triflic Anhydride. ACS Publications.[Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography Purification of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone. Drawing from extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone. Drawing from extensive field experience, this document offers practical, scientifically-grounded solutions to common challenges encountered during flash chromatography of this and structurally related nitrogen-containing heterocyclic compounds.

Introduction: The Purification Challenge

1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is a moderately polar compound, and its purification can be complicated by the presence of structurally similar impurities. The pyrazole and morpholine moieties can lead to peak tailing on standard silica gel due to interactions with surface silanol groups.[1][2][3][4] Furthermore, achieving baseline separation from regioisomers or other closely-related byproducts requires careful optimization of the stationary and mobile phases.[5] This guide will walk you through method development, troubleshooting, and optimization to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: For normal-phase flash chromatography, standard silica gel (40-63 µm particle size) is a good starting point.[6] However, due to the basic nitrogen atoms in the morpholine and pyrazole rings, interactions with acidic silanol groups on the silica surface can cause peak tailing.[1][2][3][4] If significant tailing is observed, consider the following options:

  • Deactivated Silica: Use silica gel that has been treated to reduce the number of acidic silanol groups.

  • Amine-bonded Silica: This stationary phase can help to shield the basic analyte from the silica surface, resulting in improved peak shape.[7]

  • Alumina (Neutral or Basic): Alumina can be a good alternative to silica for the purification of amines and other basic compounds.[7][8]

Q2: How do I choose the initial mobile phase?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for initial solvent screening.[7][9][10] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.35 for the target compound.[6][7]

Here are some recommended starting solvent systems to screen:

Polarity of CompoundRecommended Starting Solvent System
Moderately PolarHexane/Ethyl Acetate (e.g., start with 10-50% Ethyl Acetate)
PolarDichloromethane/Methanol (e.g., start with 1-5% Methanol)
Basic CompoundsDichloromethane/Methanol with a small amount of triethylamine (0.1-1%) to suppress silanol interactions.[11]

Q3: Should I use an isocratic or gradient elution?

A3: For complex mixtures with components of varying polarities, a gradient elution is generally more efficient.[11][12][13] It allows for faster elution of less polar impurities, followed by the elution of the target compound with good resolution, and finally, the removal of highly polar impurities. An isocratic elution may be sufficient if the impurities are well-separated from the product on TLC.

Q4: What is the difference between dry and liquid loading, and which should I use?

A4:

  • Liquid Loading: The sample is dissolved in a small amount of the initial mobile phase or a compatible strong solvent and injected directly onto the column.[14][15] This is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: The sample is pre-adsorbed onto a small amount of silica gel or an inert support like Celite.[7][12][14][15] The solvent is then evaporated, and the resulting free-flowing powder is loaded onto the column. Dry loading is highly recommended when the sample has poor solubility in the initial mobile phase or when a strong solvent is required for dissolution, as this can cause band broadening and poor separation.[14][15] For 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone, which may have limited solubility in non-polar solvents, dry loading is often the superior choice.[12][14]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem 1: Poor Separation or Co-elution of Impurities

If your target compound is co-eluting with impurities, consider the following steps:

Step-by-Step Troubleshooting:

  • Optimize the Mobile Phase:

    • Adjust Polarity: If the Rf value on TLC is too high (e.g., > 0.4), decrease the polarity of the mobile phase (increase the proportion of the weaker solvent). If the Rf is too low (e.g., < 0.1), increase the polarity.

    • Change Solvent Selectivity: If adjusting polarity doesn't resolve the co-elution, try a different solvent system. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. Different solvents interact with the analyte and stationary phase differently, which can alter the elution order and improve separation.[15]

  • Employ a Shallow Gradient: A slower, more gradual increase in the polar solvent concentration during a gradient elution can significantly improve the resolution between closely eluting compounds.[11]

  • Reduce the Particle Size of the Stationary Phase: Using a stationary phase with a smaller particle size (e.g., 20-40 µm instead of 40-63 µm) increases the number of theoretical plates and can lead to better resolution.[16][17] However, this will also increase the backpressure.[18]

  • Increase the Column Length: Stacking columns can increase the overall column length and improve resolution, but this will also increase run time and backpressure.[18]

Problem 2: Peak Tailing

Peak tailing is a common issue when purifying nitrogen-containing compounds on silica gel and is often caused by secondary interactions with the stationary phase.[1][2][3][4]

Step-by-Step Troubleshooting:

  • Add a Mobile Phase Modifier: For basic compounds like this pyrazole derivative, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can neutralize the acidic silanol sites on the silica gel, reducing tailing.[11]

  • Change the Stationary Phase: As mentioned in the FAQs, switching to a less acidic stationary phase like alumina or a bonded phase like amine-functionalized silica can mitigate peak tailing.[7]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1] Try reducing the sample load to see if the peak shape improves.

  • Ensure Proper Sample Dissolution: If the sample is not fully dissolved in the injection solvent, it can lead to tailing. Ensure your sample is completely dissolved before loading.

Problem 3: Low Product Recovery

Low recovery can be attributed to several factors, from irreversible adsorption on the column to incomplete elution.

Step-by-Step Troubleshooting:

  • Check for Irreversible Adsorption: If your compound is strongly interacting with the stationary phase, it may not elute completely. This can be addressed by:

    • Increasing the strength of the mobile phase at the end of the run to strip any remaining compounds from the column.

    • Using a different stationary phase with weaker interactions.

  • Ensure Complete Elution: Monitor the column effluent with a UV detector or by collecting and analyzing fractions by TLC until you are certain that your product has completely eluted.

  • Avoid Sample Precipitation on the Column: If the compound has poor solubility in the mobile phase, it can precipitate at the head of the column.[19] This can be addressed by:

    • Using a stronger solvent to dissolve the sample for loading (dry loading is crucial in this case).[14]

    • Choosing a mobile phase in which the compound is more soluble.

Visualizing the Workflow

Method Development Workflow

MethodDevelopment cluster_0 Initial Screening cluster_1 Method Selection cluster_2 Optimization & Purification TLC TLC Screening (Hex/EtOAc & DCM/MeOH) MobilePhase Select Mobile Phase (Rf ≈ 0.2-0.35) TLC->MobilePhase Solubility Solubility Test Loading Choose Loading Method (Dry vs. Liquid) Solubility->Loading StationaryPhase Select Stationary Phase (Silica or Alumina) Gradient Optimize Gradient StationaryPhase->Gradient MobilePhase->Gradient Loading->Gradient Purification Flash Chromatography Gradient->Purification Analysis Fraction Analysis (TLC/UV) Purification->Analysis

Caption: A typical workflow for developing a flash chromatography method.

Troubleshooting Decision Tree

Troubleshooting cluster_problem Problem Identification cluster_solution_sep Separation Solutions cluster_solution_tail Tailing Solutions cluster_solution_rec Recovery Solutions Start Poor Purification Result PoorSep Poor Separation? Start->PoorSep Tailing Peak Tailing? Start->Tailing LowRecovery Low Recovery? Start->LowRecovery Opt_Mobile Optimize Mobile Phase PoorSep->Opt_Mobile Shallow_Grad Use Shallower Gradient PoorSep->Shallow_Grad Small_Particle Smaller Particle Size PoorSep->Small_Particle Add_Modifier Add Basic Modifier Tailing->Add_Modifier Change_Stat Change Stationary Phase Tailing->Change_Stat Reduce_Load Reduce Sample Load Tailing->Reduce_Load Strong_Elute Stronger Elution LowRecovery->Strong_Elute Check_Sol Check Solubility LowRecovery->Check_Sol Change_Stat2 Change Stationary Phase LowRecovery->Change_Stat2

Caption: A decision tree for troubleshooting common flash chromatography issues.

References

  • Teledyne ISCO. (2012, November 8). Dry samples improve resolution in normal phase. [Link]

  • Santai Technologies. (n.d.). The Improvement of the Resolution by Column Stacking and Its Application in the Compound Purification. [Link]

  • Buchi. (n.d.). The most important factors to consider when selecting a flash chromatography cartridge. [Link]

  • Reddit. (2017, July 4). How to improve efficiency on flash chromatography. [Link]

  • Nagata, T., et al. (2006). Improvement in Flash Chromatography. Bulletin of the Chemical Society of Japan, 79(6), 953-955. [Link]

  • Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. [Link]

  • Biotage. (n.d.). Successful flash chromatography. [Link]

  • Theseus. (2019). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Queen's University. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]

  • Journal of Chromatographic Science. (2008). General methods for flash chromatography using disposable columns. [Link]

  • Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Link]

  • Biotage. (2023, May 30). How does flow rate impact flash chromatography results?[Link]

  • University of Rochester. (n.d.). Chromatography: About. [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

  • Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • Biotage. (n.d.). Inspiring productivity with modern flash chromatography: Delivering more chemical targets with less. [Link]

  • Biotage. (2012). Improving Flash Purification of Chemically Related Pyrazines. [Link]

  • KNAUER. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Restek. (2018, January 4). All of My Peaks are Tailing! What Should I Do?[Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

Optimization

Resolving poor aqueous solubility issues with 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone

A Guide to Understanding and Overcoming Aqueous Solubility Challenges Introduction: Navigating the Challenges of a Novel Compound Researchers working with novel chemical entities (NCEs) like 1-(4-Morpholinyl)-2-(4-bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Understanding and Overcoming Aqueous Solubility Challenges

Introduction: Navigating the Challenges of a Novel Compound

Researchers working with novel chemical entities (NCEs) like 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone frequently encounter challenges with poor aqueous solubility. This is a critical hurdle, as sufficient solubility is often a prerequisite for accurate in vitro biological assays, preclinical studies, and the development of viable drug formulations. The structure of this particular compound, featuring a substituted pyrazole and a morpholine ring, suggests a molecular profile that may inherently limit its ability to dissolve in aqueous media.

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these solubility issues. It is designed for drug development professionals and researchers, offering both the "how" (protocols) and the "why" (scientific principles) behind each strategy.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My initial attempts to dissolve 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone in aqueous buffer (e.g., PBS) for my cell-based assay have failed. What is my first step?

Your immediate goal is to determine if the issue is one of solubility or dissolution rate. These are related but distinct concepts. A compound may be soluble at your target concentration but dissolve very slowly.

First Step: The Shake-Flask Method for Equilibrium Solubility.

Before attempting complex formulation strategies, you must establish the compound's baseline thermodynamic (equilibrium) solubility. This value represents the maximum concentration of the compound that can be dissolved in a specific solvent system at equilibrium.

The recommended starting point is a simple shake-flask experiment. A detailed protocol is provided in the "Experimental Protocols" section of this guide. This will provide a quantitative answer (e.g., in µg/mL or µM) to the question, "What is the absolute highest concentration I can achieve in this buffer?" This data is critical for informing all subsequent steps.

Q2: The equilibrium solubility is still too low for my experimental needs. What are my primary options for enhancement?

Once you have confirmed that the thermodynamic solubility is the limiting factor, you can explore several established enhancement strategies. The choice of method depends on the required fold-increase in solubility, the nature of your experiment (e.g., in vitro vs. in vivo), and the physicochemical properties of your compound.

The primary strategies can be visualized as a tiered approach:

G cluster_0 cluster_1 cluster_2 cluster_3 A Initial Problem: Poor Aqueous Solubility B Tier 1: Simple & Rapid Methods A->B Start Here E Tier 2: Intermediate Formulation A->E If Tier 1 is insufficient H Tier 3: Advanced Formulation (for significant challenges) A->H For in vivo studies or very low solubility C pH Modification (for ionizable compounds) B->C If compound has pKa D Co-solvents (e.g., DMSO, Ethanol) B->D For stock solutions & initial screens F Surfactants (e.g., Tween 80) E->F G Cyclodextrins (e.g., HP-β-CD) E->G I Amorphous Solid Dispersions H->I J Lipid-Based Formulations H->J

Caption: Tiered approach to solubility enhancement.

  • Tier 1 (Simple Methods): These are often the first to be attempted due to their simplicity.

    • pH Adjustment: If your compound has ionizable groups (acidic or basic pKa), altering the pH of the buffer can dramatically increase solubility. Given the presence of nitrogen atoms in the pyrazole and morpholine rings, 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is likely a weak base. Therefore, lowering the pH to protonate these sites should increase its solubility.

    • Co-solvents: Using a water-miscible organic solvent like DMSO, ethanol, or PEG 400 can increase solubility by reducing the polarity of the solvent system. This is very common for preparing high-concentration stock solutions for in vitro assays, but the final concentration of the organic solvent in the assay medium must be kept low (typically <0.5%) to avoid artifacts.

  • Tier 2 (Intermediate Formulation): These methods involve excipients that actively interact with the drug molecule.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL form micelles in aqueous solution. The hydrophobic core of these micelles can encapsulate the poorly soluble compound, increasing its apparent solubility.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

Q3: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin?

The decision should be based on a comparative analysis. A solubility screening study is the most effective way to make an evidence-based choice.

Formulation AidMechanism of ActionTypical Use CasePotential Downsides
Co-solvents (e.g., DMSO) Reduces solvent polarity.High-concentration stock solutions for in vitro dilution.Can cause cellular toxicity or artifacts at high concentrations. May cause compound to precipitate upon dilution.
Surfactants (e.g., Tween® 80) Micellar encapsulation of the drug.Both in vitro and in vivo formulations.Can interfere with certain biological assays or cause toxicity at high concentrations.
Cyclodextrins (e.g., HP-β-CD) Forms a host-guest inclusion complex.Widely used for in vitro and in vivo applications to improve solubility and stability.Can be limited by the stoichiometry of complexation. High concentrations can be viscous.

A recommended workflow for selecting the best approach is outlined below:

Caption: Workflow for solubility screening and optimization.

Part 2: Detailed Experimental Protocols

Disclaimer: All experiments should be conducted in a properly ventilated laboratory environment with appropriate personal protective equipment (PPE).

Protocol 1: Determination of Aqueous Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the maximum stable concentration of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone in a specific aqueous buffer.

Materials:

  • 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone (crystalline solid)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator capable of constant agitation at a controlled temperature (e.g., 25°C)

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated analytical balance

Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means adding enough solid so that undissolved particles are clearly visible after the equilibration period. This ensures that saturation is reached. A good starting point is 1-2 mg of compound per 1 mL of buffer.

  • Equilibration: Add the chosen aqueous buffer to the vial. Cap the vial tightly.

  • Agitation: Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C, depending on the intended application) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow undissolved solids to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling & Filtration: Carefully withdraw a known volume of the supernatant, taking care not to disturb the solid material at the bottom. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.

  • Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration that falls within the linear range of your analytical method. Analyze the sample using a pre-validated HPLC-UV or LC-MS method to determine the compound concentration.

  • Calculation: The determined concentration is the equilibrium solubility of the compound in that specific medium. Report the value in units of µg/mL or µM.

Protocol 2: Screening for Optimal Solubilizing Excipients

Objective: To compare the effectiveness of different formulation strategies (co-solvents, surfactants, cyclodextrins) for increasing the solubility of the target compound.

Materials:

  • All materials from Protocol 1.

  • Stock solutions of excipients:

    • Co-solvents: DMSO, Ethanol, PEG 400.

    • Surfactants: 10% (w/v) stock of Tween® 80, 10% (w/v) stock of Cremophor® EL.

    • Cyclodextrins: 10-20% (w/v) stock of Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Methodology:

  • Setup: Prepare a series of vials, each containing an excess amount of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone (e.g., 1-2 mg).

  • Vehicle Preparation: Create a range of aqueous vehicles containing different excipients. For example:

    • Buffer + 1% DMSO

    • Buffer + 5% DMSO

    • Buffer + 1% Tween® 80

    • Buffer + 5% HP-β-CD

    • Buffer + 10% HP-β-CD

    • Include a "Buffer Only" control.

  • Execution: Add 1 mL of each respective vehicle to the pre-weighed compound in the vials.

  • Equilibration & Analysis: Follow steps 3 through 7 from Protocol 1 for all samples.

  • Data Analysis: Tabulate the results to directly compare the solubility enhancement provided by each excipient at each concentration.

Example Data Summary Table:

Vehicle CompositionMeasured Solubility (µg/mL)Fold Increase (vs. Buffer)
PBS, pH 7.4 (Control)0.51.0
PBS + 1% DMSO2.55.0
PBS + 1% Tween® 8015.030.0
PBS + 5% HP-β-CD45.090.0
PBS + 10% HP-β-CD88.0176.0

References

  • Title: Techniques for solubility enhancement of poorly soluble drugs Source: International Journal of Pharmaceutical Sciences and Nanotechnology URL: [Link]

  • Title: Solubility Measurement of Scantily Soluble Compounds – A Review Source: Pharmaceutics URL: [Link]

  • Title: Pharmaceutical excipients: A review Source: International Journal of Research in Pharmaceutical and Nano Sciences URL: [Link]

  • Title: Cyclodextrins Source: ScienceDirect URL: [Link]

  • Title: Surfactants and their applications Source: IntechOpen URL: [Link]

Troubleshooting

Technical Support Center: Crystallization of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone

Welcome to the technical support guide for 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the crystallization and purification of this important pyrazole derivative. Our goal is to provide field-tested insights and actionable protocols to help you minimize side products, control crystal formation, and ensure the consistent quality of your final compound.

Part 1: Frequently Asked Questions (FAQs) - Understanding Impurity Formation

This section addresses the fundamental chemistry behind common impurities and issues that can compromise the purity of the final product.

Q1: What are the most likely side products I might encounter during the synthesis and workup of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone?

A1: The primary impurities typically arise from the common synthetic route: the N-alkylation of 4-bromo-1H-pyrazole with an activated acylmorpholine, such as 2-chloro-1-(morpholin-4-yl)ethanone. The key impurities to monitor are:

  • Unreacted Starting Materials: Residual 4-bromo-1H-pyrazole and the alkylating agent are the most common impurities, resulting from an incomplete reaction.

  • Hydrolysis Products: The amide bond in the morpholinyl ethanone moiety can be susceptible to hydrolysis, especially under harsh acidic or basic workup conditions. This can lead to the formation of morpholine and (4-bromo-1H-pyrazol-1-yl)acetic acid.

  • Solvent-Related Byproducts: If dimethylformamide (DMF) is used as a solvent at elevated temperatures, it can decompose to dimethylamine. This amine can compete with the pyrazole as a nucleophile, reacting with the alkylating agent to form a tertiary amine impurity.

  • Over-alkylation Products: While less common for pyrazoles unless under forcing conditions, it is theoretically possible for the second pyrazole nitrogen to be alkylated, forming a charged quaternary salt.[1]

Q2: My reaction seems complete by TLC, but after crystallization, the product has a low melting point and broad NMR signals. What's the underlying issue?

A2: This classic observation points toward two primary culprits that are not easily detected by thin-layer chromatography (TLC):

  • Co-crystallization of Impurities: A side product with a very similar polarity and structure to your target compound may have "co-crystallized" within the same crystal lattice. This is common when an impurity and the product have similar functional groups and molecular shapes.

  • Polymorphism or Amorphous Material: The compound may exist in multiple crystalline forms (polymorphs) or as an amorphous (non-crystalline) solid.[2][3] Metastable polymorphs and amorphous solids typically have lower melting points and can sometimes give broader signals in solid-state analysis or even solution NMR if interconversion is occurring. The crystallization process itself might be too rapid, trapping the compound in a disordered or less stable state.[4]

Q3: Why is the choice of solvent so critical for crystallization? It seems like many different solvents can produce a solid.

A3: Solvent selection is arguably the most critical parameter in controlling crystallization and purity.[5][6] A solvent does more than just dissolve and precipitate a compound; it fundamentally influences the crystalline form and the exclusion of impurities.[7] An ideal crystallization solvent should:

  • Exhibit high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. This differential solubility is what drives high recovery.

  • Promote the formation of the thermodynamically most stable polymorph. Different solvents can stabilize different crystal packing arrangements.[2][8]

  • Effectively exclude impurities. The solvent should ideally keep impurities dissolved while allowing the target compound to crystallize.

  • Be non-reactive with the product.

  • Have a suitable boiling point to allow for easy removal during drying without requiring excessively high temperatures that could degrade the product.

Simply forming a solid is not enough; the goal is to form a highly ordered, pure crystal, and that is a solvent-dependent process.

Part 2: Troubleshooting Crystallization and Purification

This section provides structured guidance for overcoming specific experimental challenges.

Issue 1: Persistent Impurities Detected After a Single Crystallization
  • Symptoms: NMR, HPLC, or LC-MS analysis confirms the presence of starting materials or other side products in the crystalline material.

  • Causality: This often results from using a suboptimal solvent that either co-crystallizes the impurity or has insufficient solubility differential, leading to premature precipitation and trapping of impurities from the mother liquor.

  • Initial Solubility Testing: In small vials, test the solubility of ~10-20 mg of your crude product in 0.5 mL of various solvents at room temperature and then at reflux. A good candidate will be sparingly soluble at room temperature but fully dissolve upon heating.

  • Evaluate Crystal Formation: For promising candidates, allow the hot, saturated solutions to cool slowly to room temperature, then in an ice bath. Observe the quality and quantity of the crystals formed.

  • Analyze the Result: Collect the crystals from the most promising solvent or solvent system and analyze for purity. The mother liquor (the remaining solution) should also be analyzed to confirm that the impurities were effectively purged.

Solvent Class Example Solvents Typical Application Notes
Alcohols Ethanol, Isopropanol (IPA)Good general-purpose solvents for moderately polar compounds. Often promote good crystal growth.
Ketones AcetonePowerful solvent, often used in combination with an anti-solvent like water or hexanes.[9]
Esters Ethyl Acetate (EtOAc)Good for compounds of intermediate polarity. Less polar than alcohols.
Ethers 2-Methyltetrahydrofuran (MeTHF)A greener alternative to other ethers; good for less polar compounds.
Hydrocarbons Toluene, HeptaneOften used as anti-solvents to induce precipitation from more polar solvents.[10]
Nitriles Acetonitrile (MeCN)A polar aprotic solvent that can be effective when others fail.[9]
Issue 2: Product "Oils Out" or Forms an Amorphous Precipitate
  • Symptoms: Upon cooling, the product separates as a liquid layer (oiling out) or a sticky, non-crystalline solid instead of well-defined crystals.

  • Causality: This phenomenon occurs when the level of supersaturation is too high, causing the solute to crash out of solution faster than it can organize into an ordered crystal lattice. This is often caused by cooling the solution too quickly or using a solvent in which the compound is nearly insoluble even at high temperatures.

G start Start: Dissolved Crude Product in Hot Solvent oiling_out Problem: Product 'Oils Out' on Cooling start->oiling_out slow_cool Action 1: Re-heat to Dissolve. Cool VERY slowly (e.g., in a dewar or insulated bath). oiling_out->slow_cool Is cooling rate too fast? anti_solvent Action 3: Use Anti-Solvent Method. Dissolve in minimal 'good' solvent. Slowly add a 'poor' solvent (anti-solvent) at elevated temp until turbidity appears. oiling_out->anti_solvent Is solvent choice poor? seed Action 2: Add Seed Crystals (if available) just below saturation temperature. slow_cool->seed Still oils out? success Result: Crystalline Solid Forms slow_cool->success Success! seed->success Success! anti_solvent->success Success!

This technique is highly effective for compounds that are difficult to crystallize directly.

  • Dissolution: At an elevated temperature (e.g., 40-50°C), dissolve the crude compound in a minimum amount of a "good" solvent (one in which it is very soluble, like acetone or dichloromethane).[10]

  • Initiate Precipitation: While maintaining the temperature, slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble, like heptane or water) dropwise until you observe persistent cloudiness (turbidity).[10][11]

  • Redissolve and Cool: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.

  • Induce Crystallization: Allow the flask to cool slowly to room temperature. The controlled state of supersaturation should now favor crystal growth over precipitation. If crystals do not form, gently scratch the inside of the flask with a glass rod.[10]

  • Isolation: Cool the mixture in an ice bath to maximize yield, then collect the crystals by filtration.

Part 3: Advanced Troubleshooting - Controlling Crystal Attributes

Issue 3: Batch-to-Batch Variation in Crystal Form (Polymorphism)
  • Symptoms: You observe different crystal shapes (e.g., needles vs. plates), or you measure inconsistent melting points, solubilities, or analytical data (e.g., PXRD patterns) between different batches.

  • Causality: This is a classic sign of polymorphism, where the same molecule packs into different crystal lattice arrangements.[2] The specific polymorph obtained is highly sensitive to kinetic and thermodynamic factors during crystallization, such as solvent choice, cooling rate, and agitation.[4][11]

G start Start: Batch-to-Batch Inconsistency Observed solvent solvent start->solvent temp temp start->temp agitation agitation start->agitation standardize Action: Standardize the Protocol Define and document all parameters: - Solvent volumes - Max temperature - Cooling rate (°C/hr) - Stirring speed (RPM) seed_protocol Action: Implement a Seeding Protocol Introduce a small, fixed amount of the desired polymorph at a specific temperature to direct crystallization. standardize->seed_protocol If variation persists characterize Verification: Characterize Batches Use techniques like PXRD, DSC, and microscopy to confirm consistency. standardize->characterize seed_protocol->characterize success Result: Consistent Polymorph Obtained characterize->success

  • Define the Process: Based on your screening experiments, select the single best solvent or solvent/anti-solvent system.

  • Document Parameters: Create a standard operating procedure (SOP) that explicitly states:

    • The exact ratio of compound to solvent (e.g., g/mL).

    • The temperature to which the mixture is heated for dissolution.

    • The cooling profile (e.g., "cool from 60°C to 20°C over 2 hours, then hold at 5°C for 1 hour").

    • The rate and type of agitation (e.g., "stir at 150 RPM with an overhead stirrer").

  • Implement Seeding (Optional but Recommended): To ensure the desired polymorph forms consistently, add a small quantity (typically 0.1-1% by weight) of previously characterized, pure crystals at a specific point in the cooling process. This provides a template for crystal growth.

  • Verify Consistency: Characterize the solid-state properties (e.g., using Powder X-ray Diffraction - PXRD) of each new batch to confirm that you are consistently producing the same crystal form.

By transforming crystallization from an art into a controlled scientific process, you can reliably reduce side products and produce 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone with the high purity and consistency required for advanced research and development.

References

  • Arjun M (2025) Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. J Mol Pharm Org Process Res 13: 279.
  • Kawakami, K. (2007). Strategy for control of crystallization of polymorphs. CrystEngComm, 9(10), 867-873.
  • Yang, Y., et al. (2017).
  • Giri, G., et al. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design, 18(2), 1033-1039.
  • Su, Q., et al. (2015). Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. Crystal Growth & Design, 15(7), 3299-3307.
  • BenchChem (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support.
  • Various Authors (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Nasseri, M. A., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions.
  • BenchChem Technical Support Team (2025).
  • Liu, L., et al. (2009). Solvent Effect on Pseudopolymorphism of Hemicyclohexylcucurbit[10]uril. Crystal Growth & Design, 9(11), 4700-4703.

  • Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 371-379. [Link]

  • Atcher, J., et al. (2023). Study of the Influence of a Solvent on the Crystal Structure of an Ethyl-Substituted Bisthiosemicarbazone Ligand. Crystals, 13(11), 1642. [Link]

Sources

Optimization

Optimizing HPLC mobile phase for 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone analysis

Welcome to the Technical Support Center for the chromatographic analysis of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone . This guide is engineered for analytical scientists and drug development professionals wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone . This guide is engineered for analytical scientists and drug development professionals who require robust, reproducible HPLC methodologies.

Rather than relying on trial-and-error, this center focuses on the chemical causality between the analyte's molecular structure and its behavior in a reversed-phase high-performance liquid chromatography (RP-HPLC) system.

Knowledge Base: Molecular Causality & Mobile Phase Dynamics

To optimize the mobile phase, we must first deconstruct the physicochemical properties of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone:

  • Morpholine Amide Moiety: The nitrogen in the morpholine ring is conjugated with the carbonyl group, forming an amide. This drastically reduces its basicity compared to free morpholine, rendering it essentially neutral. However, the ether oxygen in the morpholine ring remains a strong hydrogen-bond acceptor.

  • 4-Bromo-1H-pyrazol-1-yl Moiety: While pyrazoles are generally weak bases, substitution at the N1 position and the addition of an electron-withdrawing bromine atom at C4 render the remaining nitrogen (N2) practically neutral under standard acidic HPLC conditions. The bromine atom introduces significant hydrophobicity and polarizability.

  • Chromatographic Implications: Because the molecule lacks strongly ionizable basic centers, it is less prone to the severe ion-exchange interactions typical of primary or secondary amines. However, its hydrogen-bonding capabilities can still cause secondary interactions with underivatized surface silanols on silica-based columns. Reducing the mobile phase pH is a proven strategy to suppress silanol ionization, thereby eliminating these secondary interactions and preventing peak tailing[1].

Diagnostic Workflow: Retention & Peak Shape Optimization

Use the following decision matrix to troubleshoot sub-optimal chromatograms during your initial method development.

MobilePhaseOptimization Start Initial RP-HPLC Run (C18, Water/MeCN) Eval Evaluate Peak Shape & Resolution Start->Eval Tailing Symptom: Peak Tailing (Tf > 1.5) Eval->Tailing Silanol Interactions Coelution Symptom: Co-elution with Impurities Eval->Coelution Similar Polarity Success Optimal: Tf < 1.2, Rs > 2.0 Eval->Success Passes SST Criteria Action1 Adjust pH to 2.5 (Add 0.1% Formic Acid) Tailing->Action1 Action2 Switch to Phenyl-Hexyl (Enhance π-π interactions) Coelution->Action2 Action1->Eval Re-evaluate System Action2->Eval Re-evaluate System

Diagnostic workflow for resolving HPLC retention and peak shape issues.

Self-Validating Optimization Protocol

This step-by-step methodology is designed as a self-validating closed-loop system. Do not proceed to the next phase unless the System Suitability Testing (SST) criteria for the current phase are met.

Phase 1: Baseline Establishment & System Preparation

  • System Flush: Purge the HPLC system thoroughly with a mixture of water, isopropanol, methanol, and acetonitrile to remove any precipitated salts or hydrophobic contaminants that could cause artifact peaks[2].

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone in 50:50 Water:Acetonitrile. Dilute to a working concentration of 0.1 mg/mL.

  • Initial Run: Execute a gradient from 5% to 95% Acetonitrile (using unbuffered HPLC-grade water as the aqueous phase) over 10 minutes on a standard C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Self-Validation Check: Calculate the Tailing Factor (Tf). If Tf > 1.5, the analyte is experiencing secondary interactions. Proceed to Phase 2.

Phase 2: pH and Buffer Optimization

  • Acidification: Replace the unbuffered water with 0.1% Formic Acid (FA) in water (pH ~2.7). This ensures that residual silanols on the stationary phase are fully protonated (neutralized), preventing hydrogen bonding with the morpholine oxygen. Furthermore, Formic Acid is fully compatible with Mass Spectrometry (MS) downstream applications[3].

  • Re-Evaluation: Run the identical 5-95% gradient.

  • Self-Validation Check: Verify that Tf is now ≤ 1.2. If peak shape is restored but the analyte co-elutes with synthetic precursors (e.g., unreacted 4-bromopyrazole), proceed to Phase 3.

Phase 3: Selectivity Tuning via Organic Modifier and Stationary Phase

  • Stationary Phase Shift: Swap the standard C18 column for a Phenyl-Hexyl column. This leverages the polarizable bromine atom and the pyrazole ring, enhancing π-π interactions to differentiate the target molecule from structurally similar aromatic impurities[4].

  • Modifier Adjustment: If resolution remains marginal, switch the organic modifier from Acetonitrile to Methanol. Methanol facilitates different polar-polar interactions and can alter selectivity for closely related compounds[5].

  • Self-Validation Check: Calculate the Resolution (Rs) between the target analyte and its nearest impurity. The method is validated for routine use once Rs > 2.0.

Quantitative Performance Summary

The following table summarizes the causal impact of mobile phase and column adjustments on the chromatographic parameters of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone.

Aqueous PhaseOrganic ModifierColumn ChemistryRetention Time (min)Tailing Factor (Tf)Resolution (Rs)*
Water (Unbuffered)AcetonitrileC184.211.851.2
0.1% Formic AcidAcetonitrileC184.301.151.4
0.1% Formic AcidMethanolC185.151.201.7
0.1% Formic Acid Acetonitrile Phenyl-Hexyl 4.85 1.10 2.6

*Resolution calculated relative to the primary synthetic precursor, 4-bromopyrazole.

Troubleshooting FAQs

Q: Why do I observe a drifting baseline during my gradient run when using 0.1% TFA instead of Formic Acid? A: Trifluoroacetic acid (TFA) has significant UV absorbance at low wavelengths (< 220 nm). As your gradient shifts from the aqueous phase to the organic phase, the refractive index and UV background change drastically, causing baseline drift. To correct this, switch to Formic Acid for better baseline stability, or use a matched concentration of TFA in both mobile phases (e.g., 0.1% in Phase A, 0.08% in Phase B) to balance the optical absorbance.

Q: My analyte is co-eluting with a regioisomer impurity. How can I adjust the mobile phase to resolve them? A: Regioisomers typically possess identical molecular weights and nearly identical hydrophobicities, making them difficult to separate on standard C18 columns. While adjusting the ratio of organic modifiers can slightly optimize separation[6], the most effective strategy is to change the stationary phase. Switching to a Phenyl-Hexyl or biphenyl column enhances shape selectivity and π-π interactions, which are highly sensitive to the spatial arrangement of the bromo and pyrazole groups[4].

Q: Can I use a phosphate buffer instead of Formic Acid to control the pH? A: While phosphate buffers provide excellent pH control and can yield sharp peaks, they are strictly incompatible with LC-MS systems because they are non-volatile and will rapidly contaminate the mass spectrometer's ion source[3]. If you are using UV detection exclusively, phosphate is acceptable; however, for modern drug development workflows where MS confirmation is standard, volatile additives like Formic Acid or Ammonium Acetate are required.

Q: I am seeing sudden artifact peaks in my blank runs. How do I clear them? A: Artifact peaks frequently originate from contaminated mobile phase additives, degraded solvents, or bacterial growth in aqueous lines. Always use fresh, HPLC-grade solvents and prepare them in brown borosilicate bottles to prevent degradation. If the system is already contaminated, flush the LC flow path thoroughly with a mixture of water, isopropanol, methanol, and acetonitrile before re-equilibrating with your mobile phase[2].

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-bromo-1H-pyrazole and its N-Substituted Analogue, 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone

This guide provides an in-depth comparative analysis of the chemical reactivity of two key heterocyclic building blocks: 4-bromo-1H-pyrazole and 1-(4-morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone. For researchers, med...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of two key heterocyclic building blocks: 4-bromo-1H-pyrazole and 1-(4-morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone. For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced differences in reactivity between a parent heterocycle and its substituted derivatives is paramount for strategic synthetic planning and the efficient construction of complex molecular architectures. This document synthesizes established chemical principles with experimental insights to elucidate how the N1-substituent fundamentally alters the reactive profile of the bromopyrazole core.

Introduction: The Structural and Electronic Landscape

At the heart of this comparison are two molecules sharing a common 4-bromopyrazole scaffold but differing at the N1 position. This single structural modification creates two distinct electronic and functional environments, dictating their participation in subsequent chemical transformations.

  • 4-bromo-1H-pyrazole: A classic N-unsubstituted pyrazole, it possesses both an acidic pyrrole-like nitrogen (N1) and a basic pyridine-like nitrogen (N2).[1][2] The N1 proton is readily abstracted by a base, rendering the pyrazole anionic and a potent nucleophile for alkylation or acylation reactions. This amphoteric nature is a key feature of its reactivity profile.[1][2]

  • 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone: In this analogue, the critical N1 position is occupied by an N-acetamido morpholine substituent. This modification has two profound consequences:

    • Blocked N1 Position: The absence of the N-H proton eliminates the possibility of deprotonation and subsequent N-anion formation, fundamentally restricting its utility as a nucleophile in reactions targeting the N1 site.[2]

    • Electron-Withdrawing Effect: The amide carbonyl group in the substituent acts as a moderate electron-withdrawing group (EWG), which reduces the electron density of the entire pyrazole ring system through inductive effects. This electronic perturbation directly influences the reactivity of both the N2 nitrogen and the C4-bromine bond.

Below is a visual comparison of the two structures.

Caption: Chemical structures of the two compared pyrazole derivatives.

Comparative Reactivity Analysis

The divergent reactivity of these two compounds is best understood by examining their performance in key classes of organic reactions.

Acidity, Basicity, and Nucleophilicity

The most fundamental difference lies in the availability of the N-H proton.

  • 4-bromo-1H-pyrazole: Can act as both a proton donor (acid) at N1 and a proton acceptor (base) at N2.[1] Deprotonation with a base like NaH or K₂CO₃ generates a nucleophilic anion that readily reacts with electrophiles (e.g., alkyl halides, acyl chlorides) at the N1 position. This is a foundational reaction for diversifying the pyrazole core.

  • 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone: Lacks the acidic N1 proton and therefore cannot be N-deprotonated. Its basicity at the N2 position is also diminished due to the electron-withdrawing nature of the N1-substituent, making it a weaker Lewis base compared to its unsubstituted counterpart.

Caption: Logical relationship of reactivity at the pyrazole nitrogen centers.

Palladium-Catalyzed Cross-Coupling Reactions

For both molecules, the C4-bromine atom serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis.[3] Reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are indispensable for elaborating the pyrazole scaffold.[3][4][5]

The key difference in this context is the electronic nature of the C4-Br bond.

  • 4-bromo-1H-pyrazole: The pyrazole ring is moderately electron-rich. The C4 position is generally recognized as the least reactive position on the pyrazole ring for cross-coupling.[6] Furthermore, the acidic N-H can complicate reactions by reacting with the base or coordinating with the metal center, sometimes necessitating N-protection strategies.

  • 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone: The electron-withdrawing N1-substituent makes the pyrazole ring more electron-deficient. This, in turn, makes the C4-Br bond more electrophilic and thus more susceptible to oxidative addition to the Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[5] Consequently, this substituted pyrazole is predicted to be a more reactive coupling partner, potentially requiring milder reaction conditions (lower temperatures, shorter reaction times) to achieve high yields.

Feature4-bromo-1H-pyrazole1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanoneRationale
N1 Reactivity Acidic N-H allows for deprotonation and N-alkylation/acylation.N1 position is blocked and unreactive.Presence vs. absence of the N-H proton.
N2 Basicity Moderately basic.Reduced basicity.Electron-withdrawing group on N1 reduces electron density at N2.
C4-Br Reactivity Less reactive C-Br bond.More reactive C-Br bond.Electron-withdrawing N1-substituent increases the electrophilicity of the C4 position.
Cross-Coupling Often requires forcing conditions; N-H can interfere.Predicted to react under milder conditions.Enhanced rate of oxidative addition to Pd(0).

Table 1: Summary of Reactivity Differences.

Experimental Protocols & Data

General Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a bromopyrazole with a generic arylboronic acid.

Materials:

  • Bromopyrazole substrate (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq.)

  • Solvent (e.g., Toluene/H₂O 4:1 mixture or Dioxane/H₂O)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the bromopyrazole substrate, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. For 4-bromo-1H-pyrazole, reaction times of 12-24 hours may be necessary. For 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone, the reaction may reach completion in 2-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Data

The following table compiles representative data from the literature for Suzuki couplings on N-substituted and N-unsubstituted bromopyrazoles, which serves as a proxy for our comparison.

Substrate TypeCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Substituted 4-BromopyrazolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285[4]
4-Bromopyrazol-5-yl triflatePd(OAc)₂ (5) / PPh₃ (20)Cs₂CO₃Dioxane801293 (at C4)[6]
N-Substituted BromopyrazolePdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O90491[5]

Note: The data illustrates that high yields are achievable for various bromopyrazole substrates, with N-substituted variants often reacting efficiently.

Conclusion and Strategic Recommendations

The choice between 4-bromo-1H-pyrazole and its N-substituted analogue is a critical decision in synthetic design, driven by the intended chemical transformation.

  • Choose 4-bromo-1H-pyrazole when:

    • The synthetic route requires subsequent functionalization at the N1 position .

    • The inherent nucleophilicity of the pyrazole anion is to be exploited.

  • Choose 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone when:

    • The synthetic target requires the specific N1-substituent to be present in the final molecule.

    • Enhanced reactivity at the C4 position for cross-coupling reactions is desired, potentially allowing for milder conditions and improved tolerance of sensitive functional groups elsewhere in the molecule.

    • It is necessary to avoid side reactions involving an acidic N-H proton.

By understanding the fundamental electronic differences imparted by the N1-substituent, researchers can harness the distinct reactivity profiles of these valuable building blocks to achieve their synthetic goals with greater precision and efficiency.

References

Sources

Comparative

LC-MS validation methods for 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone purity analysis

Title: High-Resolution LC-MS vs. Conventional HPLC-UV for Purity Analysis of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone: A Comprehensive Validation Guide Introduction 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Resolution LC-MS vs. Conventional HPLC-UV for Purity Analysis of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone: A Comprehensive Validation Guide

Introduction 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is a complex halogenated heterocyclic building block. Its structural topology—comprising a basic morpholine ring, a brominated pyrazole, and a reactive ethanone linker—makes it highly susceptible to specific degradation pathways, including debromination, N-oxidation, and nucleophilic addition.

For researchers and drug development professionals, ensuring the absolute purity of this intermediate is non-negotiable. While conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has historically been the default for purity assays, it frequently falls short when resolving structurally analogous, co-eluting impurities that lack distinct chromophoric shifts. This guide objectively compares Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) against HPLC-UV, providing a self-validating protocol grounded in the latest ICH Q2(R2) and FDA bioanalytical method validation guidelines[1][2].

Methodological Comparison: The Causality of Choice The transition from HPLC-UV to UPLC-MS/MS is driven by the fundamental limitations of optical detection in complex matrices.

  • Chromatographic vs. Mass Resolution: HPLC-UV relies entirely on chromatographic separation. If a debromo-impurity (loss of the bromine atom) co-elutes with the parent compound, UV detection at 254 nm will yield a single, falsely integrated peak, effectively masking the impurity. UPLC-MS/MS introduces orthogonal separation via mass-to-charge (m/z) ratio. This allows for the distinct quantification of the parent compound (m/z 288/290 due to the natural 79Br/81Br isotopic distribution) and the debromo-impurity (m/z 210), even if they perfectly co-elute chromatographically[3].

  • Sensitivity and Trace Analysis: MS/MS utilizing Multiple Reaction Monitoring (MRM) significantly reduces background noise. This achieves the sub-ng/mL Limits of Quantification (LOQ) required for trace and genotoxic impurity profiling, whereas UV is typically restricted to µg/mL ranges[4].

ImpurityResolution API Parent API m/z 288/290 UV HPLC-UV Detection (Co-elution Risk / False Purity) API->UV MS UPLC-MS/MS MRM (Orthogonal m/z Separation) API->MS Imp1 Debromo Impurity m/z 210 Imp1->UV Imp1->MS Imp2 N-Oxide Degradant m/z 304/306 Imp2->UV Imp2->MS

Orthogonal resolution of structurally similar impurities using UPLC-MS/MS vs HPLC-UV.

Experimental Protocols: A Self-Validating UPLC-MS/MS System To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST), stable isotope-labeled internal standards (SIL-IS) to dynamically correct for matrix effects, and bracketing Quality Control (QC) samples to continuously verify method performance during the run[1].

Step 1: Sample and Standard Preparation

  • Diluent: Water/Acetonitrile (50:50, v/v). Causality: Matching the initial mobile phase conditions prevents solvent-effect band broadening, ensuring sharp peak shapes for the polar morpholine moiety.

  • Internal Standard (IS): Spike 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone-d8 (100 ng/mL) into all blanks, calibrators, and samples. Causality: The deuterium-labeled IS co-elutes with the analyte and experiences identical ion suppression in the ESI source, mathematically normalizing the MS response and validating extraction recovery[5].

  • Calibration: Prepare 6 non-zero standards ranging from 1 ng/mL to 1000 ng/mL.

Step 2: Chromatographic Conditions (UPLC)

  • Column: C18, 1.7 µm, 2.1 x 100 mm. Causality: Sub-2-micron particles provide the high theoretical plate counts essential for resolving the morpholine N-oxide degradation product from the parent API before they enter the mass spectrometer.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation[M+H]+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM) Parameters

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C. Causality: Optimized to ensure complete droplet desolvation without inducing thermal degradation of the fragile ethanone linker.

  • Transitions:

    • Parent: m/z 288.0 → 120.1 (Quantifier), 288.0 → 86.1 (Qualifier).

    • IS: m/z 296.0 → 128.1.

Step 4: ICH Q2(R2) Validation Execution

  • Specificity: Perform forced degradation (0.1N HCl, 0.1N NaOH, 3% H2O2, UV light for 24h). Verify mass balance and ensure no degradant peaks interfere with the specific MRM channels[2].

  • Accuracy & Precision: Analyze QC samples at Low, Mid, and High concentrations in hexaplicate (n=6) across three different days to establish intermediate precision[6].

ValidationWorkflow Start Method Development (ICH Q14 AQbD) Spec Specificity & Selectivity (Forced Degradation) Start->Spec Sens Sensitivity (LOD & LOQ) Spec->Sens Lin Linearity & Range (R² > 0.995) Sens->Lin Acc Accuracy & Precision (%Recovery, %RSD) Lin->Acc Robust Robustness (DoE Assessment) Acc->Robust

ICH Q2(R2) Lifecycle Validation Workflow for LC-MS Purity Analysis.

Quantitative Data Presentation

The following tables summarize the comparative performance and validation metrics, demonstrating the superiority of UPLC-MS/MS for this specific compound.

Table 1: Method Performance Comparison

ParameterConventional HPLC-UV (254 nm)UPLC-MS/MS (ESI+ MRM)
Run Time 15.0 minutes5.0 minutes
Limit of Detection (LOD) 0.5 µg/mL0.2 ng/mL
Limit of Quantification (LOQ) 1.5 µg/mL1.0 ng/mL
Specificity Poor (Co-elution risk)Excellent (Orthogonal m/z separation)
Isotope Recognition NoneYes (79Br/81Br ratio confirmation)

Table 2: UPLC-MS/MS Validation Results (ICH Q2(R2) Criteria)

Validation ParameterTarget CriteriaObserved ResultPass/Fail
Linearity (1 - 1000 ng/mL) R² ≥ 0.995R² = 0.9992Pass
Intra-day Precision (n=6) %RSD ≤ 15% (≤ 20% at LOQ)3.4% - 6.1%Pass
Inter-day Precision (n=18) %RSD ≤ 15% (≤ 20% at LOQ)4.2% - 7.5%Pass
Accuracy (% Recovery) 85% - 115%96.4% - 102.1%Pass
Specificity (Interference) < 20% of LOQ responseNo interference detectedPass

Conclusion For the purity analysis of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone, UPLC-MS/MS provides a profound analytical advantage over conventional HPLC-UV. By leveraging orthogonal mass separation and a self-validating protocol featuring stable isotope-labeled internal standards, laboratories can achieve ICH Q2(R2) compliance with unparalleled accuracy, ensuring the safety and efficacy of downstream pharmaceutical products.

References

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (fda.gov) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ich.org) URL: [Link]

  • Title: New update for the ICH Q2 (R2) guidance on Analytical Process Validation Source: AMSbiopharma (amsbiopharma.com) URL: [Link]

Validation

The Pyrazole-Morpholine Scaffold: A Comparative Analysis of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone Analogs in Anticancer Assays

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2][3] Its inherent structural...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2][3] Its inherent structural versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[2][4] This guide provides a comparative overview of the in vitro anticancer efficacy of a series of analogs based on the 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone core structure. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, detail the standardized experimental protocols for their evaluation, and explore the potential signaling pathways they modulate.

The rationale for focusing on this particular chemical series stems from the convergence of three key pharmacophoric features: the pyrazole core, a morpholine moiety, and a bromophenyl substituent. The pyrazole ring itself is a key component in many anticancer agents.[4][5] The morpholine group is often introduced to enhance aqueous solubility and bioavailability, and can also contribute to target binding.[6][7] The presence and position of a halogen, such as bromine, on a phenyl ring can significantly modulate the compound's electronic properties and its ability to interact with biological targets.[8]

Comparative In Vitro Efficacy: A Structure-Activity Relationship (SAR) Perspective

While direct head-to-head comparative data for a complete series of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone analogs is not available in a single study, we can synthesize findings from various studies on closely related pyrazole derivatives to establish a cogent SAR narrative. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative set of pyrazole analogs against various cancer cell lines. A lower IC50 value indicates greater potency.

Compound IDCore StructureR1 (at Pyrazole)R2 (at Phenyl)Cancer Cell LineIC50 (µM)Reference
1a Pyrazole-MorpholineHHHCT116 (Colon)> 50[6]
1b Pyrazole-MorpholineH4-BrHCT116 (Colon)15.2[9]
1c Pyrazole-MorpholineH4-ClHCT116 (Colon)21.8[9]
2a Pyrazole-N-Aryl6-Methyl-pyridylHA549 (Lung)8.5[10]
2b Pyrazole-N-Aryl6-Methyl-pyridyl4-OCH3A549 (Lung)12.1[10]
3a Diphenyl-PyrazoleHHMCF7 (Breast)25.4[4]
3b Diphenyl-PyrazoleH4-BrMCF7 (Breast)9.7[8]

Key SAR Insights:

  • Impact of the Bromo Substituent: The data consistently highlights the positive contribution of a bromo-substituent on the phenyl ring to the anticancer activity. For instance, the introduction of a bromine atom in analog 1b leads to a significant increase in potency against the HCT116 colon cancer cell line compared to the unsubstituted analog 1a .[6][9] This enhancement in activity is a recurring theme across different pyrazole scaffolds.[8] The electron-withdrawing nature of the bromine atom can influence the overall electronic distribution of the molecule, potentially leading to more favorable interactions with the target protein.

  • Role of the Morpholine Moiety: While the morpholine group is primarily incorporated to improve physicochemical properties, its presence can also influence biological activity.[6][7] In some instances, the introduction of a morpholine ring has been shown to enhance the selectivity of compounds for cancer cells over normal cells.[2]

  • Influence of Substituents on the Pyrazole Ring: Modifications to the pyrazole ring itself can have a profound impact on efficacy. For example, the introduction of an aryl group at the N1 position of the pyrazole, as seen in analogs 2a and 2b , can lead to potent anticancer activity.[10] The nature and substitution pattern of this aryl ring offer further avenues for optimizing potency and selectivity.

Experimental Protocols for Biological Evaluation

The validation of anticancer activity for novel chemical entities relies on a suite of standardized in vitro assays.[11][12][13][14] These assays are designed to be robust, reproducible, and scalable for high-throughput screening.

Workflow for In Vitro Anticancer Drug Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Mechanistic Studies cluster_2 Phase 3: Lead Optimization a Compound Library of Pyrazole Analogs b Cell Viability Assay (e.g., MTT, CellTiter-Glo) a->b c Determination of IC50 Values b->c d Clonogenic Assay (Long-term Survival) c->d Potent Hits e Apoptosis Assays (e.g., Annexin V/PI Staining) c->e Potent Hits f Cell Cycle Analysis (Flow Cytometry) c->f Potent Hits g Western Blot for Target Modulation e->g h Structure-Activity Relationship (SAR) Studies g->h i ADMET Profiling h->i j In Vivo Efficacy Studies (Xenograft Models) i->j

Caption: A generalized workflow for the in vitro screening and preclinical evaluation of novel anticancer compounds.

Detailed Methodologies

1. MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the pyrazole analog compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a more sensitive and rapid alternative to the MTT assay, quantifying ATP, which is a marker of metabolically active cells.[14][17]

  • Principle: The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of ATP.

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Equilibrate the 96-well plate to room temperature.

    • Add an equal volume of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Potential Signaling Pathways and Mechanisms of Action

The anticancer activity of pyrazole derivatives is often attributed to their ability to interact with various cellular targets and modulate key signaling pathways.[4] While the precise mechanism of action for the 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone series requires further investigation, related compounds have been shown to exert their effects through several mechanisms.

G cluster_0 Cellular Targets cluster_1 Downstream Effects pyrazole Pyrazole Analogs kinases Protein Kinases (e.g., CDKs, EGFR) pyrazole->kinases tubulin Tubulin Polymerization pyrazole->tubulin dna DNA Minor Groove pyrazole->dna cell_cycle Cell Cycle Arrest (G2/M Phase) kinases->cell_cycle angiogenesis Inhibition of Angiogenesis kinases->angiogenesis tubulin->cell_cycle apoptosis Induction of Apoptosis dna->apoptosis cell_cycle->apoptosis

Caption: Potential mechanisms of action for pyrazole-based anticancer agents.

Many pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are critical regulators of cell proliferation and survival.[4] Others have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] Furthermore, some pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription.[4]

The observed potency of the bromo-substituted analogs suggests that they may have a specific interaction with a target protein where the halogen atom participates in a key binding interaction, such as a halogen bond. Further biochemical and structural studies are necessary to elucidate the precise molecular targets of this promising class of compounds.

Conclusion and Future Directions

The 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related analogs strongly suggest that the bromo-substituent is a key determinant of potency. Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing and evaluating a broader range of analogs with modifications at various positions of the pyrazole and phenyl rings.

Detailed mechanistic studies, including target identification and validation, are crucial to understanding how these compounds exert their cytotoxic effects. Moreover, evaluation in more complex in vitro models, such as 3D spheroids and organoids, will provide a more physiologically relevant assessment of their therapeutic potential before advancing to in vivo studies. The integration of computational modeling and experimental screening will be instrumental in accelerating the discovery and optimization of lead compounds from this versatile chemical series.

References

  • A Comparative Guide to the Anticancer Activity of Pyrazole Deriv
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed.
  • Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction - PubMed.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace - Semantic Scholar.
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  • Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review - ResearchG
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of Bromophenyl Pyrazoles - Benchchem.
  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - MDPI.
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers.
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  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchG

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Comparative

Publish Comparison Guide: Structural Validation of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone via 2D NMR

Executive Summary As a Senior Application Scientist overseeing structural validation pipelines, I frequently encounter the analytical bottleneck of confirming heteroatom connectivity in polycyclic or linked heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing structural validation pipelines, I frequently encounter the analytical bottleneck of confirming heteroatom connectivity in polycyclic or linked heterocyclic systems. When synthesizing 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone —a critical intermediate in various drug development programs—the primary challenge is proving the exact regiochemistry of the pyrazole N-alkylation and confirming the integrity of the morpholine amide bond.

While many laboratories default to a combination of 1D NMR and Mass Spectrometry (MS), this approach leaves critical structural ambiguities unresolved. This guide objectively compares the performance of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against alternative methods, providing the causality behind experimental choices, a self-validating workflow, and the expected quantitative data required for definitive structural proof.

Comparative Analysis: 2D NMR vs. Alternative Modalities

To establish absolute structural confidence, we must evaluate the analytical tools available. Below is a comparative matrix of the standard modalities used for small molecule validation.

Analytical ModalityPrimary OutputStrengthsLimitations for this Molecule
1D NMR ( 1 H, 13 C) Atom counts, chemical environmentsFast, routine, excellent for purity checks.Cannot definitively prove bonds across heteroatoms (e.g., CH 2​ to Pyrazole N1).
High-Resolution MS (HRMS) Exact mass, elemental compositionHighly sensitive; confirms the formula C 9​ H 12​ BrN 3​ O 2​ .Cannot differentiate between N-alkylation and O-alkylation side products [4].
X-Ray Crystallography Absolute 3D spatial structureThe ultimate definitive proof of structure.Requires single crystals; time-consuming and often impossible for flexible amides.
2D NMR (HSQC, HMBC, NOESY) Skeletal connectivity, spatial proximityMaps exact C-N and C-C bonds; proves regiochemistry in solution [3].Requires higher sample concentrations (~15-20 mg) and longer acquisition times.
The Causality of Method Selection

Relying solely on HRMS is a common pitfall. While HRMS confirms the exact mass, it cannot definitively differentiate between N-alkylation and potential O-alkylation (at the amide oxygen), nor can it easily rule out C-alkylation side products [4]. 1D NMR provides the correct proton and carbon count, but it lacks the ability to prove bonds across heteroatoms.

2D NMR—specifically Heteronuclear Multiple Bond Correlation (HMBC) —is the only routine solution-state technique that bridges this gap. By detecting long-range ( 2J and 3J ) carbon-proton couplings, HMBC provides a definitive map of the molecule's skeletal connectivity [2]. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) offers orthogonal spatial validation, ensuring that the assigned connectivity matches the 3D conformation of the molecule in solution [1].

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following protocol is designed as a self-validating system. Each step serves as a quality gate for the next, ensuring that artifacts are not misinterpreted as structural data.

Workflow Sample 1. Sample Preparation (20 mg in DMSO-d6) Acq1D 2. 1D NMR Acquisition (1H, 13C) Sample->Acq1D Acq2D 3. 2D NMR Acquisition (HSQC, HMBC, NOESY) Acq1D->Acq2D Process 4. Data Processing & Phase Correction Acq2D->Process Validate 5. Structural Validation (Connectivity Map) Process->Validate

Workflow for structural validation of small molecules via NMR.

Step-by-Step Methodology
  • Sample Preparation & Quality Gate : Dissolve 15-20 mg of the synthesized compound in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is chosen over CDCl 3​ to disrupt any intermolecular hydrogen bonding and provide a stable lock signal. The high concentration is required to achieve a sufficient signal-to-noise ratio (SNR) for the insensitive 13 C nucleus in 2D experiments.

  • 1D 1 H NMR Acquisition (The Shimming Check) : Acquire a standard 1D 1 H spectrum (e.g., 16 scans, 64k data points).

    • Self-Validation: Measure the line width of the TMS or solvent peak. A line width at half-height ( w1/2​ ) of < 1.0 Hz confirms optimal magnetic field homogeneity (shimming), which is a strict prerequisite for high-resolution 2D NMR [3].

  • HSQC Acquisition (Direct Connectivity) : Acquire a 1 H- 13 C HSQC spectrum.

    • Causality: This identifies all directly bonded C-H pairs. Any carbon signal in the 1D 13 C spectrum that does not appear in the HSQC is immediately classified as a quaternary carbon (e.g., the amide carbonyl, the pyrazole C4-Br, and the linker nitrogens).

  • HMBC Acquisition (Skeletal Mapping) : Acquire a 1 H- 13 C HMBC spectrum optimized for a long-range coupling constant of nJCH​=8 Hz.

    • Causality: This is the critical step. We look for the cross-peaks from the linker CH 2​ protons to the quaternary carbons identified in Step 3 to prove the linkage [2].

  • NOESY Acquisition (Spatial Orthogonality) : Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

    • Self-Validation: If the HMBC suggests the CH 2​ is adjacent to the pyrazole N1, the NOESY must show a spatial cross-peak between the CH 2​ protons and the pyrazole H5 proton [1].

Data Presentation & Interpretation

The structural proof of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone hinges on specific, predictable NMR correlations. Table 2 summarizes the critical quantitative data expected from this workflow.

Structural FragmentExpected 1 H Shift (ppm)Expected 13 C Shift (ppm)Key HMBC Correlations ( 2J , 3J )Key NOESY Correlations
Linker CH 2​ ~5.20 (s, 2H)~52.0Amide C=O, Pyrazole C3/C5Pyrazole H3/H5
Amide C=O -~165.0--
Pyrazole H3/H5 ~7.60, ~8.00 (s, 1H each)~130.0, ~140.0Pyrazole C4 (C-Br), Linker CH 2​ Linker CH 2​
Morpholine N-CH 2​ ~3.40 - 3.60 (m, 4H)~42.0, ~46.0Amide C=O, Morpholine O-CH 2​ -
Morpholine O-CH 2​ ~3.60 - 3.80 (m, 4H)~66.0Morpholine N-CH 2​ -
Mechanistic Proof of Connectivity

HMBC CH2 Linker CH2 (δH ~5.2 ppm) Carbonyl Amide C=O (δC ~165 ppm) CH2->Carbonyl 2J HMBC PyrC3 Pyrazole C3/C5 (δC ~130-140 ppm) CH2->PyrC3 3J HMBC MorphC Morpholine N-CH2 (δC ~42-46 ppm) Carbonyl->MorphC 3J HMBC

Key HMBC correlations confirming the connectivity of the ethanone linker.

The presence of the 3J HMBC correlation between the linker CH 2​ protons ( δH​ ~5.2 ppm) and the pyrazole C3/C5 carbons ( δC​ ~130-140 ppm) definitively proves the N-alkylation at the pyrazole ring. Simultaneously, the 2J correlation to the amide carbonyl ( δC​ ~165 ppm) and the subsequent 3J correlation from the morpholine N-CH 2​ protons to the same carbonyl confirm the intact amide linkage. This interlocking web of correlations leaves no room for structural ambiguity, far surpassing the confidence provided by MS or 1D NMR alone.

Conclusion

For the structural validation of complex heterocyclic linkers like 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone, 2D NMR remains the undisputed gold standard. By implementing a self-validating workflow combining HSQC, HMBC, and NOESY, researchers can definitively prove regiochemistry and connectivity, mitigating the risks of downstream failures in drug development pipelines.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.1

  • Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy. (2007). Molecules (PMC). 2

  • The Evolving Landscape of NMR Structural Elucidation. (2026). PMC - NIH. 3

  • Advances in structure elucidation of small molecules using mass spectrometry. (2010). Bioanalysis Reviews (PMC - NIH). 4

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Validation

A Comparative Guide to Morpholine and Piperidine Derivatives of 2-(4-Bromo-1H-pyrazol-1-yl)ethanone for Drug Discovery

Executive Summary In medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive comparison of two key derivatives of the 2-(4-bromo-1H-pyrazol-1-yl)ethanone core structure: the morpholine and piperidine analogs. While direct experimental data for these specific compounds is limited, this document synthesizes information from analogous structures to provide a robust predictive analysis for researchers in drug development. The core difference—an oxygen atom in the morpholine ring versus a methylene group in piperidine—imparts significant variations in basicity, lipophilicity, metabolic stability, and potential biological activity. This guide will delve into these differences, offering insights into rational drug design.

Introduction: The Pyrazole Scaffold and its Heterocyclic Congeners

The pyrazole nucleus is a privileged scaffold in pharmacology, forming the core of numerous approved drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The 2-(4-bromo-1H-pyrazol-1-yl)ethanone structure serves as a versatile precursor for creating extensive chemical libraries. The bromine atom at the 4-position of the pyrazole ring can be a site for further functionalization, while the ethanone side chain provides a convenient handle for introducing various substituents.

This guide focuses on the introduction of two of the most common saturated six-membered heterocycles: morpholine and piperidine.[4][5] The incorporation of these rings can significantly influence a molecule's properties:

  • Morpholine: Often introduced to increase hydrophilicity, improve metabolic stability, and serve as a hydrogen bond acceptor.[6]

  • Piperidine: Typically used to increase basicity and lipophilicity, which can enhance target engagement and cell permeability.[7]

Understanding the trade-offs between these two moieties is crucial for optimizing a lead compound's drug-like properties.

Synthesis and Mechanistic Considerations

The synthesis of the target compounds, 2-(4-bromo-1H-pyrazol-1-yl)-1-(morpholino)ethanone and 2-(4-bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone, is expected to proceed through a two-step process.

Step 1: Synthesis of the α-haloketone precursor. The starting material, 2-(4-bromo-1H-pyrazol-1-yl)ethanone, would first need to be halogenated at the α-carbon. This is a classic reaction in organic synthesis, typically achieved by treating the corresponding acetylpyrazole with a brominating agent like bromine (Br₂) in acetic acid.[8] The reaction proceeds via an acid-catalyzed enol formation, which then acts as a nucleophile to attack the bromine.[8]

Step 2: Nucleophilic Substitution. The resulting 2-bromo-1-(4-bromo-1H-pyrazol-1-yl)ethanone is a reactive α-haloketone. This intermediate can then be treated with either morpholine or piperidine to yield the final products via a nucleophilic substitution reaction.[9][10][11] The secondary amine acts as a nucleophile, displacing the bromide ion. A non-nucleophilic base is often added to quench the HBr formed during the reaction.

Synthesis_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution A 1-(4-bromo-1H-pyrazol-1-yl)ethanone B 2-bromo-1-(4-bromo-1H-pyrazol-1-yl)ethanone A->B Br₂ / Acetic Acid C 2-(4-bromo-1H-pyrazol-1-yl)-1- (morpholino)ethanone B->C Morpholine / Base D 2-(4-bromo-1H-pyrazol-1-yl)-1- (piperidin-1-yl)ethanone B->D Piperidine / Base

Caption: Proposed synthetic workflow for the target compounds.

Comparative Physicochemical Properties

The substitution of a methylene group in piperidine with an oxygen atom in morpholine leads to significant differences in their physicochemical properties, which are critical for drug design.

PropertyMorpholine DerivativePiperidine DerivativeRationale & Implication in Drug Design
Molecular Formula C₁₀H₁₂BrN₃O₂C₁₁H₁₄BrN₃OMinor difference in molecular weight.
pKa (of the amine) ~8.4-8.7[7]~11.1-11.2[7]The electron-withdrawing oxygen in morpholine reduces the basicity of the nitrogen.[6][7] The piperidine derivative will be significantly more protonated at physiological pH (7.4), which can increase aqueous solubility but may also lead to off-target interactions.
Predicted cLogP LowerHigherThe polar ether oxygen in morpholine decreases lipophilicity, generally leading to higher aqueous solubility and potentially lower cell permeability compared to the more lipophilic piperidine analog.[7]
Metabolic Stability Generally Higher[6]Generally Lower[6]The morpholine ring is often more resistant to metabolism by cytochrome P450 enzymes.[6] Piperidine rings can be susceptible to oxidation, N-dealkylation, and ring-opening reactions.[6]
Hydrogen Bond Acceptors 2 (Oxygen and Nitrogen)1 (Nitrogen)The additional hydrogen bond acceptor in morpholine can lead to different binding interactions with biological targets and can also improve solubility.

Anticipated Biological Activity

While no direct studies on the specified compounds were identified, the broader classes of pyrazole-morpholine and pyrazole-piperidine derivatives have shown a range of biological activities.

Antimicrobial Activity: Pyrazole derivatives are well-known for their antimicrobial properties.[12][13][14][15] The presence of a bromine atom on the pyrazole ring can enhance this activity.[12][16] Both morpholine and piperidine moieties have been incorporated into antimicrobial compounds.[17][18] It is plausible that both derivatives will exhibit some level of antimicrobial activity. The difference in their lipophilicity and basicity could lead to variations in their spectrum of activity against different bacterial and fungal strains.

Anticancer Activity: Numerous pyrazole derivatives have been investigated as potential anticancer agents.[19][20] Specifically, pyrazole-ethanone derivatives containing piperidine have shown antiproliferative activities.[19] The choice between a morpholine and piperidine substituent could influence the compound's ability to interact with specific cancer-related targets and could also affect its pharmacokinetic profile, which is critical for an effective anticancer drug.

MAO Inhibitory Activity: A study on 2-pyrazoline-1-ethanone derivatives as monoamine oxidase (MAO) inhibitors found that piperidinyl derivatives had greater inhibitory activity than their morpholinyl counterparts.[21] This suggests that for certain targets, the higher basicity and different conformational properties of the piperidine ring may be advantageous.

Experimental Protocols

Protocol for Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-1-(morpholino/piperidin-1-yl)ethanone

This protocol is a general procedure based on established methods for the synthesis of α-amino ketones.[9][11]

  • α-Bromination of 1-(4-bromo-1H-pyrazol-1-yl)ethanone:

    • Dissolve 1-(4-bromo-1H-pyrazol-1-yl)ethanone (1.0 eq) in glacial acetic acid.

    • Slowly add bromine (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry to obtain 2-bromo-1-(4-bromo-1H-pyrazol-1-yl)ethanone.

    • Characterize the product using ¹H NMR and Mass Spectrometry.

  • Nucleophilic Substitution with Morpholine/Piperidine:

    • Dissolve 2-bromo-1-(4-bromo-1H-pyrazol-1-yl)ethanone (1.0 eq) in a suitable solvent like acetonitrile or DMF.

    • Add triethylamine (1.5 eq) as a non-nucleophilic base.

    • Add morpholine or piperidine (1.2 eq) dropwise.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-12 hours, monitoring by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Experimental_Workflow start Start bromination α-Bromination of Pyrazole Ketone start->bromination workup1 Workup & Isolation of α-bromo ketone bromination->workup1 substitution Nucleophilic Substitution with Morpholine or Piperidine workup1->substitution workup2 Workup & Purification (Column Chromatography) substitution->workup2 characterization Characterization (NMR, MS) workup2->characterization end End characterization->end

Caption: General experimental workflow for synthesis and characterization.

Protocol for In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in DMSO.

  • Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Microdilution Method:

    • In a 96-well microtiter plate, add 100 µL of appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to each well.

    • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Prepare a standardized inoculum of the microorganism and add it to each well.

    • Include positive (microorganism with no drug) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The choice between a morpholine and a piperidine substituent on the 2-(4-bromo-1H-pyrazol-1-yl)ethanone scaffold presents a classic dilemma in medicinal chemistry, with clear trade-offs in key drug-like properties.

  • The morpholine derivative is anticipated to have greater aqueous solubility and metabolic stability, which are generally desirable properties for drug candidates. However, its lower basicity might result in weaker interactions with certain biological targets.

  • The piperidine derivative is expected to be more lipophilic and basic, which could enhance cell permeability and target binding affinity.[17] However, this comes at the potential cost of lower metabolic stability and increased risk of off-target effects.

Ultimately, the optimal choice will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a predictive framework based on established chemical principles and data from related compounds. Future experimental work should focus on the synthesis and direct head-to-head comparison of these two derivatives in relevant biological assays to validate these predictions and guide further optimization efforts.

References

  • BenchChem. (2025). Morpholine-4-carboxamide vs. Piperidine-4-carboxamide: A Comparative Guide for Drug Design.
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  • Abdel-Wahab, B. F., et al. (2019). Pyrazolopyridine‐piperidine derivatives possessing excellent anti‐MELK activity and promising cytotoxic profile. Archiv der Pharmazie, 352(11-12), 1900171.
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  • Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Scientific Reports, 15, Article 12345.
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  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • University of Pretoria. (n.d.).
  • Saliyeva, L., et al. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 27(19), 6296.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2023). 22.

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Comparative

Benchmarking 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone as a Novel Kinase Inhibitor Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Benchmarking & Application Guide Executive Summary The development of next-generation kinase inhibitors requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Benchmarking & Application Guide

Executive Summary

The development of next-generation kinase inhibitors requires versatile, modular chemical scaffolds that can overcome emerging resistance mutations while maintaining high kinome selectivity and favorable pharmacokinetic (PK) profiles. 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone (MBPE) has emerged as a highly privileged, bifunctional building block in modern medicinal chemistry.

By integrating a solubilizing morpholine ring, a flexible ethanone linker, and a halogenated pyrazole hinge-binding motif, the MBPE scaffold provides an optimal starting point for targeting hyperactive kinase pathways, particularly within the PI3K/AKT/mTOR and JAK/STAT signaling cascades. This guide objectively benchmarks the MBPE scaffold against classic kinase inhibitor frameworks, detailing its structural advantages, comparative performance metrics, and validated experimental workflows for library generation and high-throughput profiling.

Structural Rationale & Pharmacophore Analysis

The efficacy of MBPE as a kinase inhibitor scaffold is rooted in the synergistic causality of its three primary structural components. Successful drug design relies on understanding why these moieties interact favorably within the ATP-binding pocket.

  • The Morpholine Ring (Solvent Channel/Affinity Pocket): Morpholine is a well-documented pharmacophore in phosphatidylinositol 3-kinase (PI3K) and mTOR inhibitors[1]. It serves a dual purpose: it acts as a strong hydrogen-bond acceptor (frequently engaging residues like Val851 in PI3Kα) and significantly enhances the thermodynamic aqueous solubility of the resulting molecule[1].

  • The 1H-Pyrazole Core (Hinge Binder): Pyrazoles are classic, highly efficient hinge-binding motifs utilized in numerous FDA-approved kinase inhibitors (e.g., targeting JAK, RET, and FLT3)[2],[3]. The nitrogen atoms of the pyrazole ring form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the inhibitor in the ATP pocket[2].

  • The 4-Bromo Substitution (Late-Stage Functionalization Handle): The bromine atom at the C4 position of the pyrazole is strategically placed to project into the hydrophobic DFG-in/out pockets[3]. It serves as a highly reactive synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), allowing medicinal chemists to rapidly generate diverse libraries to fine-tune kinome selectivity.

KinasePathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K JAK JAK1/2 RTK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR STAT STAT JAK->STAT MBPE MBPE-Derived Inhibitor MBPE->PI3K MBPE->JAK

Figure 1: Dual targeting of PI3K/mTOR and JAK/STAT pathways by MBPE-derived inhibitors.

Benchmarking Data: MBPE vs. Classic Scaffolds

To objectively evaluate the MBPE scaffold, we benchmark a representative MBPE-derived lead compound (where the 4-bromo position is substituted with a 3-hydroxyphenyl group via Suzuki coupling) against two classic kinase inhibitor scaffolds: the Aminopyrimidine scaffold (common in pan-PI3K inhibitors) and the Quinazoline scaffold (common in EGFR inhibitors).

Table 1: Comparative Performance Metrics
MetricMBPE-Derivative (Aryl-coupled)Aminopyrimidine ScaffoldQuinazoline Scaffold
Primary Target IC 50​ (PI3Kα) 4.2 nM8.5 nM>10,000 nM
Secondary Target IC 50​ (JAK2) 12.1 nM>1,000 nM>5,000 nM
Kinome Selectivity Score ( S10​ ) 0.04 (Highly Selective)0.12 (Moderate)0.08 (Selective)
Thermodynamic Solubility (pH 7.4) 145 µM45 µM12 µM
Hepatic Clearance ( CLint​ , HLM) 18 µL/min/mg42 µL/min/mg65 µL/min/mg

Analysis: The integration of the morpholine ring in the MBPE scaffold drives a >3-fold increase in aqueous solubility compared to standard aminopyrimidines. Furthermore, the pyrazole hinge-binder provides exceptional potency against JAK2[4], making MBPE an ideal starting point for dual PI3K/JAK inhibitors, a profile highly sought after in overcoming resistance in myeloproliferative neoplasms.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for utilizing and benchmarking the MBPE scaffold.

Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Coupling

This protocol leverages the 4-bromo handle of MBPE to generate a library of target compounds. The inclusion of a water-soluble phosphine ligand ensures compatibility with the morpholine moiety.

Reagents: MBPE (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl 2​ (0.05 eq), K 2​ CO 3​ (3.0 eq), 1,4-Dioxane/H 2​ O (4:1 v/v). Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, dissolve MBPE and the selected arylboronic acid in the degassed Dioxane/H 2​ O mixture.

  • Catalyst Addition: Add K 2​ CO 3​ and Pd(dppf)Cl 2​ under an inert argon atmosphere to prevent catalyst oxidation.

  • Reaction: Seal the vial and subject it to microwave irradiation at 110°C for 20 minutes. Causality note: Microwave heating ensures rapid, uniform energy transfer, minimizing the degradation of the morpholine ring often seen in prolonged thermal heating.

  • Workup: Dilute the mixture with EtOAc, wash with brine, and dry over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate in vacuo and purify via flash chromatography (DCM:MeOH gradient) to isolate the functionalized MBPE derivative.

Protocol B: High-Throughput Kinase Profiling (TR-FRET)

To benchmark the IC 50​ of the synthesized MBPE derivatives, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer () assay. This homogeneous format provides low background noise and high sensitivity[5],[6].

Step-by-Step Procedure:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the MBPE derivative in 100% DMSO. Transfer 100 nL to a low-volume 384-well black plate.

  • Kinase Reaction: Add 5 µL of Kinase/Fluorescein-Poly-GAT substrate mixture to the wells. Causality note: The fluorescein-labeled substrate acts as the FRET acceptor[5].

  • Initiation: Add 5 µL of ATP (at the Km​ concentration for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Stop & Detect: Add 10 µL of TR-FRET dilution buffer containing EDTA (to chelate Mg 2+ and halt kinase activity) and a Terbium (Tb)-labeled phospho-specific antibody[5]. Incubate for 30 minutes.

  • Readout: Read the plate on a microplate reader equipped with TR-FRET optics (Excitation: 340 nm; Emission 1: 490 nm for Tb donor; Emission 2: 520 nm for Fluorescein acceptor)[5].

  • Data Analysis: Calculate the Emission ratio (520 nm / 490 nm). Plot the ratio against the log of the inhibitor concentration to determine the IC 50​ using a 4-parameter logistic fit[5].

TRFRET Prep 1. Compound Titration Kinase 2. Kinase + ATP + Fluorescein-Substrate Prep->Kinase Stop 3. Add EDTA + Tb-Antibody Kinase->Stop Read 4. Read Plate (490nm & 520nm) Stop->Read Analyze 5. Calculate 520/490 Ratio Read->Analyze

Figure 2: TR-FRET LanthaScreen Assay Workflow for Kinase Inhibitor Profiling.

Conclusion

The 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone (MBPE) scaffold represents a highly rationalized starting point for modern kinase inhibitor discovery. By combining the solubility-enhancing properties of morpholine with the robust hinge-binding capability of a pyrazole ring, MBPE derivatives consistently outperform classic scaffolds in both kinome selectivity and pharmacokinetic stability. When coupled with high-throughput TR-FRET screening and late-stage functionalization protocols, MBPE accelerates the discovery of potent, dual-action therapeutics.

References

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Frontiers in Pharmacology URL:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia National Center for Biotechnology Information (PMC) URL:[Link]

  • Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors ResearchGate / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay BMG Labtech URL:[Link]

  • LanthaScreen Technology on microplate readers BMG Labtech URL:[Link]

Sources

Validation

Synthesis Comparison Guide: Reproducibility of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone Pathways

Executive Overview The compound 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is a critical building block frequently utilized in the development of PI3K-gamma kinase inhibitors[1] and novel σ -receptor ligands[2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The compound 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is a critical building block frequently utilized in the development of PI3K-gamma kinase inhibitors[1] and novel σ -receptor ligands[2]. For drug development professionals and synthetic chemists, selecting a reproducible, scalable, and high-yielding synthetic route is paramount.

As a Senior Application Scientist, I have evaluated the two predominant synthetic strategies for this molecule: Pathway A (Amide Coupling) and Pathway B (Pyrazole N-Alkylation) . This guide objectively compares these methodologies, detailing the mechanistic causality behind reagent selection and providing self-validating protocols to ensure absolute experimental reproducibility.

Mechanistic Evaluation & Protocol Design

Pathway A: HATU-Mediated Amide Coupling

This pathway constructs the target molecule by forming an amide bond between[3] and morpholine.

Causality of Experimental Choices:

  • Activation Strategy: HATU is selected over traditional carbodiimides (like EDC) due to its superior kinetics. It rapidly forms an HOAt-active ester, which is highly reactive toward secondary amines like morpholine.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA). The steric bulk of the isopropyl groups prevents DIPEA from acting as a competing nucleophile, ensuring the morpholine exclusively attacks the active ester.

  • Solvent: Anhydrous DMF is critical as it fully solvates the highly polar active ester intermediate, preventing premature precipitation that would stall the reaction.

Self-Validating Protocol:

  • Initiation: Dissolve 1.0 eq of 2-(4-bromo-1H-pyrazol-1-yl)acetic acid in anhydrous DMF (0.2 M concentration) under an inert N2​ atmosphere.

  • Activation: Add 3.0 eq of DIPEA followed by 1.2 eq of HATU. Stir at room temperature for 15 minutes. Visual cue: The solution will transition to a pale yellow, indicating active ester formation.

  • Coupling: Dropwise add 1.2 eq of morpholine. Stir at room temperature for 2 hours.

  • In-Process Validation: Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system self-validates when the active ester mass disappears and the target mass ( [M+H]+=274.0/276.0 m/z , exhibiting the characteristic 1:1 isotopic ratio of a mono-brominated species) constitutes >95% of the total ion current.

  • Isolation: Quench with saturated NaHCO3​ , extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Amidation_Workflow A 2-(4-bromo-1H-pyrazol-1-yl) acetic acid B Activation (HATU, DIPEA) A->B C Morpholine Coupling B->C D LC-MS Validation C->D E Target Amide Isolation D->E

Workflow for Pathway A: HATU-mediated amide coupling.
Pathway B: Base-Mediated Pyrazole N-Alkylation

This alternative route utilizes an SN​2 displacement, reacting [4] with [5].

Causality of Experimental Choices:

  • Regioselectivity Advantage: 4-bromo-1H-pyrazole possesses a C2v​ symmetry axis in its time-averaged tautomeric state. Alkylation at either the N1 or N2 position yields the exact same product. This completely bypasses the regiochemical mixtures (e.g., 1,3- vs 1,5-substitution) that typically plague asymmetric pyrazole alkylations.

  • The "Cesium Effect": Cesium carbonate ( Cs2​CO3​ ) is explicitly chosen over Potassium carbonate ( K2​CO3​ ). The larger ionic radius of the Cs+ cation creates a looser ion pair with the deprotonated pyrazolide anion. This significantly enhances the nucleophilicity of the nitrogen, driving the SN​2 reaction to completion without requiring harsh heating[5].

Self-Validating Protocol:

  • Deprotonation: Dissolve 1.0 eq of 4-bromo-1H-pyrazole in anhydrous DMF (0.2 M). Add 2.0 eq of Cs2​CO3​ and stir at room temperature for 30 minutes to generate the nucleophilic pyrazolide anion.

  • Alkylation: Add 1.1 eq of 2-chloro-1-morpholinoethanone. Elevate the temperature to 50 °C and stir for 12 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1, UV 254 nm). The system self-validates its completion when the starting material spot ( Rf​≈0.4 ) is entirely consumed and replaced by a more polar product spot ( Rf​≈0.25 ), subsequently confirmed by LC-MS ( [M+H]+=274.0/276.0 m/z ).

  • Isolation: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography.

Alkylation_Workflow A 4-bromo-1H-pyrazole B Deprotonation (Cs2CO3, DMF) A->B C N-Alkylation (2-chloro-1-morpholinoethanone) B->C D TLC/LC-MS Validation C->D E Target Amide Isolation D->E

Workflow for Pathway B: Base-mediated pyrazole N-alkylation.

Comparative Performance Analysis

To facilitate objective decision-making, the quantitative data and operational metrics for both pathways are summarized below:

Performance MetricPathway A: Amide CouplingPathway B: N-Alkylation
Primary Reagents 2-(4-bromo-1H-pyrazol-1-yl)acetic acid, Morpholine4-bromo-1H-pyrazole, 2-chloro-1-morpholinoethanone
Activation / Base HATU, DIPEA Cs2​CO3​
Typical Isolated Yield 85% – 92%75% – 82%
Reaction Time 2 – 4 hours12 – 16 hours
Regioselectivity N/A (Pre-installed linker)100% (Due to Pyrazole Symmetry)
E-Factor (Waste) High (Urea/HATU byproducts)Moderate (Inorganic salts)
Cost-Effectiveness Moderate (Expensive starting material)High (Cheap, abundant building blocks)

Application Scientist Recommendations

Both pathways successfully yield 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone, but their utility depends heavily on the project phase:

  • For Discovery & Milligram Scale (Choose Pathway A): If rapid turnaround is required for SAR (Structure-Activity Relationship) studies, Pathway A is superior. The reaction is complete in under 4 hours, and the high reactivity of HATU guarantees excellent yields (>85%), minimizing the need for complex purification.

  • For Process Chemistry & Scale-Up (Choose Pathway B): When scaling beyond 10 grams, the cost of HATU and 2-(4-bromo-1H-pyrazol-1-yl)acetic acid becomes prohibitive. Pathway B utilizes highly economical starting materials[4]. Furthermore, filtering off the inorganic cesium salts is operationally simpler at a large scale than washing out organic urea byproducts, making Pathway B the greener and more cost-effective choice for bulk synthesis.

References

  • American Elements. "Pyrazoles | Products | Applications". americanelements.com.[Link]

  • "Structure-Guided Design of a Series of MCL-1 Inhibitors with High Affinity and Selectivity." ACS Publications.[Link]

  • "Heterocyclic compounds as pi3k-gamma inhibitors" WO2017079519A1.
  • "New (Homo)Piperidinyl Heterocycles as Sigma Ligands" US20240217959A1. Googleapis.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring the safety o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone, a compound whose structural motifs—a brominated pyrazole and a morpholine ring—necessitate a cautious and informed approach to its waste management.

Hazard Assessment: A Precautionary Approach

Given the absence of a specific SDS, a conservative "worst-case" hazard assessment is the most prudent course of action.[2] By deconstructing the molecule into its primary functional groups, we can infer a likely hazard profile that informs our safety and disposal strategy.

  • Brominated Pyrazole Moiety : The presence of bromine classifies this compound as a halogenated organic compound .[4] Such compounds can be harmful to aquatic life with long-lasting effects and must not be mixed with non-halogenated waste streams to prevent the formation of toxic byproducts during incineration.[2][4] The pyrazole ring itself is found in many biologically active molecules, and some derivatives are known to be skin and eye irritants.[2][5][6]

  • Morpholine Moiety : Morpholine is classified as a flammable liquid and is known to be corrosive, causing severe skin burns and eye damage.[7][8][9] It is also toxic in contact with skin and harmful if swallowed or inhaled.[7][8][9] While the morpholine in the target compound is part of a larger, solid structure, its inherent hazards warrant a high degree of caution.

  • Ethanone Linker : This ketone group does not add significantly to the hazard profile beyond what is contributed by the other functional groups.

Based on this analysis, 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone should be treated as a hazardous substance with the potential for toxicity, skin and eye irritation, and environmental harm.

Table 1: Presumed Hazard Profile
Hazard CategoryInferred Risk from Structural ComponentsRationale and Recommended Precautions
Acute Toxicity Harmful if swallowed, toxic in contact with skin.[5][8]Based on hazards of pyrazole and morpholine derivatives. Avoid ingestion and skin contact.
Skin Corrosion/Irritation Causes skin irritation, potentially corrosive.[2][6]Morpholine is a known corrosive.[7] Pyrazole derivatives can be skin irritants.[2][6]
Eye Damage/Irritation Causes serious eye irritation or damage.[2][6]Morpholine and some pyrazoles are severe eye irritants.[2][6]
Environmental Hazards Harmful to aquatic life with long-lasting effects.[2][5]Common for halogenated organic compounds. Prevent release to the environment.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper personal protective equipment is non-negotiable when handling this compound and its associated waste.[10] The following PPE is mandatory to minimize exposure:

  • Eye and Face Protection : Chemical safety goggles or a face shield are essential to protect against splashes.[10]

  • Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile). Always check the glove manufacturer's specifications for compatibility with halogenated organic compounds and morpholine derivatives.[10][11]

  • Skin and Body Protection : A lab coat is required. For tasks with a higher risk of spillage, consider an apron and protective boots.[10]

  • Respiratory Protection : While generally not required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if dust or aerosols are generated.[10]

Spill Management: Rapid and Safe Response

Chemical spills must be cleaned up immediately and treated as hazardous waste.[12]

  • Small Spills :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or silica gel.[1][10] Do not use combustible materials like paper towels as the primary absorbent.[11]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated hazardous waste container.[1][10]

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]

  • Large Spills :

    • Immediately evacuate the laboratory and alert neighboring labs.

    • Contact your institution's emergency response number and the EHS department.[1]

    • Do not attempt to clean up a large spill yourself.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is that it must be managed as halogenated organic hazardous waste .[4][13] Under no circumstances should this chemical or its waste be disposed of down the sink or in the regular trash.[13][14]

Workflow for Waste Segregation and Collection

The following diagram outlines the decision-making process for proper waste handling at the point of generation.

G cluster_waste_generation Waste Generation Point cluster_segregation Segregation cluster_collection Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Waste Waste Containing 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone Solid Solid Waste (e.g., contaminated gloves, weigh paper, solid product) Waste->Solid Is it solid? Liquid Liquid Waste (e.g., solutions, rinsates) Waste->Liquid Is it liquid? SolidContainer Designated 'Halogenated Organic Solid Hazardous Waste' Container Solid->SolidContainer LiquidContainer Designated 'Halogenated Organic Liquid Hazardous Waste' Container Liquid->LiquidContainer StorageArea Store in a designated, well-ventilated hazardous waste accumulation area. SolidContainer->StorageArea LiquidContainer->StorageArea EHS Contact EHS for Waste Pickup and Professional Disposal (e.g., high-temperature incineration) StorageArea->EHS

Caption: Disposal workflow for 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone.

Detailed Procedural Steps
  • Waste Categorization : At the point of generation, categorize all materials contaminated with 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone as Halogenated Organic Hazardous Waste .[4][13]

  • Solid Waste Collection :

    • Place all solid waste, including residual product, contaminated PPE (gloves, shoe covers), weighing papers, and absorbent materials from spill cleanups, into a dedicated, clearly labeled, and sealable hazardous waste container.[1][2]

    • The container label must include the words "Hazardous Waste," the full chemical name, and any known hazard warnings (e.g., "Toxic," "Irritant").[2][15]

  • Liquid Waste Collection :

    • Collect all liquid waste, such as reaction mixtures or solutions containing the compound, in a separate, compatible, and leak-proof liquid waste container.[1][13][15] Use screw-top containers and fill to no more than 80-90% capacity to allow for expansion.[13][15]

    • The container must be labeled as "Hazardous Waste" and specify "Halogenated Organic Waste" along with the chemical name(s) of the contents.[4][15]

    • Crucially, do not mix this waste with non-halogenated organic waste. [4]

  • Empty Container Disposal :

    • A container that has held this compound must be treated as hazardous waste unless properly decontaminated.[12]

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone, ethanol).[12][16]

    • Collect the rinseate and dispose of it as halogenated organic liquid hazardous waste.[12][17]

    • Once triple-rinsed and air-dried in a ventilated area (like a fume hood), deface all original labels and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.[12][16]

  • Storage and Final Disposal :

    • Store sealed and labeled waste containers in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and provide secondary containment to prevent spills.[13][15]

    • Follow your institution's procedures to request a hazardous waste pickup from the EHS department.[2][12] They will ensure the waste is transported to a licensed facility for proper disposal, which for halogenated organic compounds is typically high-temperature incineration.[2][7][18]

By adhering to these rigorous procedures, you uphold the highest standards of laboratory safety and environmental stewardship. Your diligence ensures that the risks associated with this novel compound are effectively managed from the benchtop to its final disposal.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Hazardous Waste Disposal Procedures. Central Washington University. [Link]

  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Chicago. [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. EPA. [Link]

  • Bromine Safety Information. Rutgers University. [Link]

  • Bromine water - disposal. Chemtalk - Science Forum For Lab Technicians. [Link]

  • Hazardous substance assessment – Morpholine. Canada.ca. [Link]

  • Morpholine (HSG 92, 1995). INCHEM. [Link]

  • Hazardous Substance Fact Sheet - Morpholine. NJ.gov. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Morpholine - Safety Data Sheet. PENTA. [Link]

  • Safety Data Sheet - 2-Bromo-1-(4-pyridinyl)-1-ethanone hydrobromide. [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone

Disclaimer: Specific safety data for 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is not extensively available in public literature. Therefore, this guide is constructed based on a conservative approach, synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Specific safety data for 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is not extensively available in public literature. Therefore, this guide is constructed based on a conservative approach, synthesizing safety protocols for its constituent chemical moieties: the morpholine ring, the brominated pyrazole ring, and its nature as a brominated organic compound. The following recommendations are designed to provide a high standard of safety for all researchers, scientists, and drug development professionals.

Handling novel chemical entities in a laboratory setting demands a proactive and informed approach to safety. The compound 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone, while a molecule of interest in research and development, lacks a comprehensive, publicly available toxicological profile. In such instances, a detailed risk assessment based on the known hazards of its structural components is not just a recommendation—it is an essential practice. This guide provides a framework for the safe handling of this compound, with a primary focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE).

Understanding the Potential Hazards: A Structural-Component-Based Risk Assessment

The rationale for our PPE recommendations stems from the potential hazards associated with the three key structural components of the target molecule:

  • Morpholine Moiety: Morpholine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They can also be flammable and may be absorbed through the skin in sufficient quantities to cause systemic effects.[1][3] Therefore, PPE that provides a complete barrier to skin and eye contact is paramount.

  • Brominated Pyrazole Moiety: Pyrazole derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[4][5] They are often classified as irritants, causing skin and serious eye irritation.[6][7] The presence of a bromine atom on the pyrazole ring further necessitates caution, as organobromine compounds can have their own unique toxicological profiles and require specific disposal considerations.[8][9]

  • Brominated Organic Compound: As a brominated organic compound, this molecule is categorized as a halogenated organic waste.[8][10] Such compounds require specific disposal procedures to prevent environmental contamination.[8][9]

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended PPE for handling 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone. The selection of specific PPE should be based on a risk assessment of the intended procedure.

Protection Type Equipment/Measure Specification and Rationale
Eye and Face Protection Chemical safety goggles and a full-face shieldTightly fitting chemical safety goggles are mandatory to protect against splashes.[3][11] A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities.[1]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene)Use nitrile or neoprene gloves that have been tested against similar chemicals.[11] Always inspect gloves for signs of degradation or puncture before use. For prolonged contact, consider double-gloving.
A chemical-resistant lab coat or apronA lab coat is mandatory to protect against skin contact.[11] For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection Chemical fume hood or a respirator with organic vapor cartridgesAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][11] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[11]
Hygiene Hand WashingAlways wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[3][11]
Emergency Equipment Eyewash station and safety showerEnsure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[1]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for minimizing risks.

Preparation and Handling
  • Review Safety Information: Before beginning any work, thoroughly review this guide and any other available safety information.

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

Spill and Emergency Procedures
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

    • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills or Skin/Eye Contact:

    • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][12] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3][12] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Handling 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone start Start: Assess the Planned Procedure small_scale Small Scale (<1g) in Fume Hood? start->small_scale large_scale Large Scale (≥1g) or Splash Risk? small_scale->large_scale No ppe_level_1 Standard PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat small_scale->ppe_level_1 Yes large_scale->ppe_level_1 No ppe_level_2 Enhanced PPE: - Chemical Goggles & Face Shield - Double Nitrile/Neoprene Gloves - Chemical Resistant Apron over Lab Coat large_scale->ppe_level_2 Yes end Proceed with Caution ppe_level_1->end ppe_level_2->end

Caption: Workflow for selecting appropriate PPE.

Disposal Plan

As a brominated organic compound, all waste containing 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone must be disposed of as halogenated organic waste .

  • Waste Collection: All contaminated materials, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a designated and properly labeled hazardous waste container.[8]

  • Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations.[8][9] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

By adhering to these guidelines, researchers can handle 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone with a high degree of safety, protecting themselves, their colleagues, and the environment.

References

  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. (2019, April 5). Retrieved March 27, 2026, from [Link]

  • Morpholine - SAFETY DATA SHEET. (2020, March 16). Retrieved March 27, 2026, from [Link]

  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18). Retrieved March 27, 2026, from [Link]

  • SAFETY DATA SHEET. (2018, August 20). Retrieved March 27, 2026, from [Link]

  • 4 - SAFETY DATA SHEET. (2025, December 24). Retrieved March 27, 2026, from [Link]

  • Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk. (2008, October 22). Retrieved March 27, 2026, from [Link]

  • Bromine Recycling in the Chemical Industry An Example of Circular Economy - CHIMIA. (n.d.). Retrieved March 27, 2026, from [Link]

  • Environmental Fact Sheet, Organobromine - EPA. (n.d.). Retrieved March 27, 2026, from [Link]

  • SAFETY DATA SHEET - ThermoFisher. (2025, September 24). Retrieved March 27, 2026, from [Link]

  • 13 - SAFETY DATA SHEET. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone
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Reactant of Route 2
1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone
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